Sodium Starch Glycolate
Description
Properties
CAS No. |
9063-38-1 |
|---|---|
Molecular Formula |
C11H14FNO3S |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-propylsulfonylacetamide |
InChI |
InChI=1S/C11H14FNO3S/c1-2-7-17(15,16)8-11(14)13-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
COTYJDILSJMZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCC6CCCN(C6)C)O |
Synonyms |
Carboxymethyl Starch Sodium Salt; Covagel; Crayon B 300P; Deprogel; Emsize CMS 100; Emsize CMS 60; Estarl A 100; Explosol; Explotab; Explotab CL-V; Expotab PCF; F 500 Papeal No. 50; Glycol YS; Glycolys LV; Glycolys Std; KMK-BUR 1; KMK-OK; Kiprogum F |
Origin of Product |
United States |
Foundational & Exploratory
sodium starch glycolate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium starch glycolate (B3277807) (SSG) is a widely utilized superdisintegrant in the pharmaceutical industry, prized for its ability to promote the rapid disintegration of solid dosage forms, thereby enhancing drug dissolution and bioavailability.[1][2] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and functional characteristics of sodium starch glycolate. Detailed experimental protocols for its comprehensive evaluation are provided, alongside a discussion of its synthesis and mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and formulation professionals engaged in drug development.
Chemical Structure and Synthesis
This compound is the sodium salt of a carboxymethyl ether of starch.[3][4] The base polymer, starch, is a polysaccharide composed of repeating glucose units.[5] The two primary polymeric components of starch are amylose, a linear chain of α-1,4-linked glucose, and amylopectin, a highly branched polymer with both α-1,4 and α-1,6 glycosidic linkages.[5] The structure of SSG is chemically modified from its native starch source through two key processes: carboxymethylation and cross-linking.[2][6]
Carboxymethylation involves the reaction of starch with sodium chloroacetate (B1199739) in an alkaline medium, which introduces sodium carboxymethyl groups (-CH₂COONa) at the hydroxyl positions of the glucose units.[7] This substitution increases the hydrophilicity of the polymer.[6]
Cross-linking is achieved by treating the starch with reagents such as sodium trimetaphosphate or phosphorus oxychloride, or through physical dehydration.[2][8] This process creates covalent bonds between the starch chains, rendering the polymer insoluble in water and reducing the formation of a viscous gel upon hydration.[6] The degree of substitution and the extent of cross-linking are critical parameters that determine the functional performance of this compound as a superdisintegrant.[7]
The degree of substitution for this compound typically ranges from 0.23 to 0.32, meaning that approximately one in every four anhydroglucose (B10753087) units is carboxymethylated.[7]
Below is a diagram illustrating the synthesis pathway of this compound.
Physicochemical Properties
This compound is a white to off-white, odorless, and free-flowing powder.[4] It is practically insoluble in most organic solvents and gives a translucent suspension in water. The key physicochemical properties are summarized in the tables below.
General Properties
| Property | Value | References |
| Synonyms | Carboxymethyl starch sodium salt, Explotab, Primojel | |
| Appearance | White to off-white, free-flowing powder | [4] |
| Molecular Weight | 5 x 10⁵ - 1 x 10⁶ g/mol | |
| Solubility | Practically insoluble in water; forms a translucent suspension. Sparingly soluble in ethanol (B145695) (95%). | [9] |
| Melting Point | Chars at approximately 200°C | [9] |
Pharmacopeial Specifications
Different grades of this compound (Type A, Type B, and Type C) are defined in the pharmacopeias based on their pH and sodium content.[7]
| Test | Type A | Type B | Type C | References |
| Definition | Sodium salt of a cross-linked, partly O-carboxymethylated potato starch | Sodium salt of a cross-linked, partly O-carboxymethylated potato starch | Sodium salt of a cross-linked by physical dehydration, partly O-carboxymethylated starch | [7] |
| pH | 5.5 - 7.5 | 3.0 - 5.0 | 5.5 - 7.5 | [7] |
| Sodium (Na) Content | 2.8% - 4.2% | 2.0% - 3.4% | 2.8% - 5.0% | [7] |
| Loss on Drying | ≤ 10.0% | ≤ 10.0% | ≤ 7.0% | [7] |
| Sodium Chloride | ≤ 7.0% | ≤ 7.0% | ≤ 1.0% | [7] |
| Sodium Glycolate | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% | [7] |
| Particle Size | 30 - 100 µm | 30 - 100 µm | 30 - 100 µm | [7] |
Mechanism of Action
The primary mechanism by which this compound facilitates tablet disintegration is through rapid and extensive swelling in the presence of water.[9] Upon contact with aqueous fluids, the carboxymethyl groups become hydrated, leading to a significant increase in the volume of the SSG particles. This swelling action creates a strong disruptive force within the tablet matrix, breaking it apart into smaller granules and facilitating the dissolution of the active pharmaceutical ingredient (API).[9] The cross-linking of the starch polymers prevents the complete dissolution of the SSG, thereby minimizing the formation of a viscous gel that could impede water penetration and disintegration.
Experimental Protocols
The following section details the methodologies for the key experiments used to characterize this compound.
Assay of Sodium
This method determines the percentage of sodium in this compound by non-aqueous acid-base titration.
-
Weigh accurately about 0.5 g of the residue obtained from the "Determination of Sodium Chloride" test.
-
Transfer the sample to a conical flask and add 80 mL of anhydrous glacial acetic acid.
-
Heat the mixture under a reflux condenser for 2 hours.
-
Cool the solution to room temperature.
-
Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.
-
Perform a blank titration with 80 mL of anhydrous glacial acetic acid.
-
Calculate the percentage of sodium using the following formula: % Sodium = [(V_sample - V_blank) × M × 22.99] / (W × 10) Where:
-
V_sample = volume of 0.1 M perchloric acid consumed by the sample (mL)
-
V_blank = volume of 0.1 M perchloric acid consumed by the blank (mL)
-
M = Molarity of the perchloric acid solution
-
22.99 = atomic weight of sodium
-
W = weight of the sample (g)
-
Determination of Sodium Chloride
This protocol describes the determination of sodium chloride content by potentiometric titration.
-
Accurately weigh about 0.5 g of this compound.
-
Suspend the sample in 100 mL of water in a beaker.
-
Add 1 mL of nitric acid.
-
Titrate with 0.1 M silver nitrate (B79036), determining the endpoint potentiometrically using a silver indicator electrode.
-
Calculate the percentage of sodium chloride using the formula: % NaCl = (V × M × 58.44 × 100) / W Where:
-
V = volume of 0.1 M silver nitrate consumed (mL)
-
M = Molarity of the silver nitrate solution
-
58.44 = molecular weight of NaCl
-
W = weight of the sample (mg)
-
Determination of Sodium Glycolate
This colorimetric method is used to determine the amount of sodium glycolate impurity.
-
Test Solution Preparation:
-
Place 0.20 g of the sample in a beaker.
-
Add 5 mL of acetic acid and 5 mL of water, and stir until dissolution is complete (approximately 10 minutes).
-
Add 50 mL of acetone (B3395972) and 1 g of sodium chloride.
-
Filter the solution and dilute the filtrate to 100.0 mL with acetone.
-
Allow to stand for 24 hours without shaking and use the clear supernatant.
-
-
Reference Solution Preparation:
-
Prepare a standard solution of glycolic acid.
-
-
Color Development and Measurement:
-
Transfer 2.0 mL of the Test Solution and 2.0 mL of the Reference Solution to separate flasks.
-
Heat on a water bath for 20 minutes to remove acetone.
-
Cool and add 5.0 mL of naphthalenediol reagent to each flask.
-
Add a further 15 mL of the reagent, mix, cover, and heat on a water bath for 20 minutes.
-
Cool and dilute to 25.0 mL with sulfuric acid.
-
Measure the absorbance of both solutions at 540 nm against a blank. The absorbance of the Test Solution should not be greater than that of the Reference Solution.
-
Determination of pH
-
Disperse 1.0 g of this compound in 30 mL of carbon dioxide-free water.
-
Measure the pH of the resulting suspension using a calibrated pH meter.
Loss on Drying
-
Accurately weigh a sample of this compound in a suitable container.
-
Dry the sample at 130°C for 90 minutes.
-
Cool in a desiccator and reweigh.
-
Calculate the percentage loss in weight.
Swelling Capacity
This method provides a quantitative measure of the swelling ability of this compound.
-
Accurately weigh 0.1 g of the sample (dry basis) and transfer it to a 50 mL centrifuge tube.
-
Add 10 mL of distilled water and homogenize the mixture.
-
Incubate the tube in a shaking water bath at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
After incubation, centrifuge the suspension (e.g., at 2500 rpm for 10 minutes).
-
Carefully decant the supernatant.
-
The weight of the swollen sediment is determined.
-
Swelling capacity is calculated as: Swelling Capacity (g/g) = (Weight of swollen sediment - Initial weight of sample) / Initial weight of sample
Particle Size Analysis by Laser Diffraction
This technique is used to determine the particle size distribution of the powder.
Procedure:
-
Instrument Setup:
-
Use a laser diffraction particle size analyzer.
-
Select an appropriate dispersant (e.g., isopropanol) in which this compound is insoluble.
-
Set the refractive index for this compound (typically around 1.53) and the dispersant.
-
-
Sample Preparation:
-
Prepare a suspension of this compound in the chosen dispersant. Sonication may be required to break up agglomerates.
-
-
Measurement:
-
Introduce the sample suspension into the instrument until the desired obscuration level is reached.
-
Perform the measurement according to the instrument's standard operating procedure.
-
-
Data Analysis:
-
The instrument software will calculate the particle size distribution based on the light scattering pattern, typically reported as volume-based diameters (e.g., D10, D50, D90).
-
Applications in Drug Development
This compound is primarily used as a superdisintegrant in oral solid dosage forms, including:
-
Tablets: It is effective in both direct compression and wet granulation processes.[9]
-
Capsules: It aids in the rapid disruption of the powder mass within the capsule shell upon contact with gastrointestinal fluids.[1]
-
Orally Disintegrating Tablets (ODTs): Its rapid swelling properties are particularly beneficial for formulations that need to disintegrate quickly in the oral cavity.
-
Granules and Powders for Reconstitution: It can be included to facilitate dispersion when mixed with a liquid.
The typical concentration of this compound in a formulation is between 2% and 8%, with an optimal concentration often cited as 4%.[7][9] One of the key advantages of this compound is that its disintegration efficiency is generally not affected by the presence of hydrophobic excipients, such as lubricants, or by the high compression forces used during tableting.[9]
Conclusion
This compound is a highly efficient and versatile superdisintegrant that plays a critical role in the formulation of immediate-release solid oral dosage forms. Its performance is intrinsically linked to its chemical structure, specifically the degrees of carboxymethylation and cross-linking, which in turn dictate its physicochemical properties. A thorough understanding and characterization of these properties, using the detailed experimental protocols outlined in this guide, are essential for ensuring consistent product quality and optimizing drug product performance. This comprehensive technical guide serves as a foundational resource for scientists and researchers in the pharmaceutical field, enabling informed selection and application of this compound in drug development.
References
- 1. usp.org [usp.org]
- 2. tricliniclabs.com [tricliniclabs.com]
- 3. mt.com [mt.com]
- 4. This compound [drugfuture.com]
- 5. mt.com [mt.com]
- 6. drugfuture.com [drugfuture.com]
- 7. rivm.nl [rivm.nl]
- 8. mdpi.com [mdpi.com]
- 9. phexcom.com [phexcom.com]
- 10. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. usp.org [usp.org]
- 13. uspbpep.com [uspbpep.com]
The Core Mechanism of Sodium Starch Glycolate as a Superdisintegrant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the mechanism of action of sodium starch glycolate (B3277807) (SSG) as a superdisintegrant in pharmaceutical formulations. We will delve into the physicochemical properties, the primary and secondary mechanisms of disintegration, and the critical factors that influence its performance. This guide also presents quantitative data in a structured format and details the experimental protocols used to characterize this widely used excipient.
Introduction to Sodium Starch Glycolate (SSG)
This compound is a sodium salt of a carboxymethyl ether of starch, typically derived from potato, corn, wheat, or rice starch.[1] It is a white to off-white, free-flowing powder that is practically insoluble in water but swells extensively in its presence.[1][2] This high swelling capacity is the cornerstone of its function as a superdisintegrant, an excipient added to tablet and capsule formulations to promote their rapid breakup into smaller particles in an aqueous environment, thereby facilitating faster drug dissolution and absorption.[3][4]
The efficacy of SSG is a result of chemical modifications to the native starch structure, namely carboxymethylation and cross-linking.[3] These modifications enhance its hydrophilicity and control its solubility to produce a rapid and substantial swelling action upon contact with water.[3]
Chemical Synthesis and Structure
The transformation of native starch into this compound involves two key chemical modification processes:
-
Carboxymethylation: This process introduces carboxymethyl groups (-CH₂-COONa) onto the hydroxyl groups of the glucose units within the starch polymer. This is typically achieved by reacting starch with sodium monochloroacetate in an alkaline medium.[5] Carboxymethylation significantly increases the hydrophilicity and water uptake of the starch.[6]
-
Cross-linking: To prevent the complete dissolution of the now highly hydrophilic carboxymethylated starch, which would lead to the formation of a viscous gel and hinder disintegration, the polymer chains are cross-linked.[7] This is often accomplished using agents like sodium trimetaphosphate or phosphorus oxychloride.[8] The cross-links render the polymer insoluble while still allowing for extensive swelling.[7]
The final structure of SSG is a three-dimensional network of starch chains with sodium carboxymethyl ether groups, which act as sites for rapid hydration.
Mechanism of Action
The primary mechanism by which this compound facilitates tablet disintegration is through rapid and extensive swelling .[9] However, other mechanisms may contribute to its overall effectiveness.
Swelling
Upon contact with water, the highly hydrophilic carboxymethyl groups on the SSG polymer chains attract and absorb a significant amount of water.[3] This rapid water uptake leads to a substantial increase in the volume of the SSG particles, with some studies reporting a swelling of up to 200-300 times their original volume.[9] This swelling generates a strong disintegrating force within the tablet matrix, pushing the other excipients and the active pharmaceutical ingredient (API) apart and causing the tablet to break up into smaller granules or particles.[2][9]
Wicking (Capillary Action)
Wicking, or capillary action, is the process by which water is drawn into the porous network of a tablet. While swelling is the dominant mechanism for SSG, its porous structure can also facilitate wicking.[10] This rapid ingress of water throughout the tablet matrix ensures that more SSG particles are hydrated quickly, leading to a more uniform and faster disintegration process.
Deformation and Particle-Particle Repulsion
Some theories suggest that upon compaction into a tablet, SSG particles may be deformed. When these particles come into contact with water, they may return to their original shape, contributing to the breakup of the tablet. Additionally, as water is absorbed, repulsive forces between adjacent, similarly charged SSG particles may also play a role in forcing the tablet apart.
Factors Influencing the Performance of SSG
The effectiveness of this compound as a superdisintegrant is not absolute and can be influenced by several factors:
-
Degree of Substitution (DS): The DS refers to the average number of carboxymethyl groups per glucose unit. A higher DS generally leads to increased hydrophilicity and faster water uptake. However, an excessively high DS can lead to increased gelling, which can hinder disintegration.[8] The optimal DS for SSG is typically in the range of 0.25 to 0.30.[8]
-
Degree of Cross-linking: The extent of cross-linking is critical for preventing the dissolution of SSG and promoting swelling. Insufficient cross-linking can result in the formation of a viscous gel, while excessive cross-linking can restrict swelling and reduce disintegration efficiency.[11]
-
Particle Size: The particle size of SSG can affect the rate of water uptake and the uniformity of its distribution within the tablet. While there are varying findings, some studies suggest that larger particles may lead to faster disintegration due to the generation of a greater disintegrating force.
-
Concentration: The concentration of SSG in a formulation is a crucial parameter. Generally, increasing the concentration of SSG up to a certain point (typically 2-8% w/w) leads to a decrease in disintegration time.[8] However, at concentrations above 8%, the disintegration time may actually increase due to the formation of a viscous gel layer that impedes further water penetration.[10]
-
pH of the Medium: The swelling capacity of SSG can be influenced by the pH of the surrounding medium. In acidic environments, the carboxylate groups can be protonated, reducing the electrostatic repulsion between them and leading to a decrease in swelling and water uptake.[12]
-
Presence of Other Excipients: The presence of other excipients, particularly lubricants, can sometimes affect the performance of SSG. However, SSG is generally considered to be less affected by lubricants compared to some other superdisintegrants.
Quantitative Data
The following tables summarize key quantitative data related to the performance of this compound.
Table 1: Effect of SSG Concentration on Tablet Disintegration Time
| Formulation | SSG Concentration (% w/w) | Disintegration Time (seconds) | Reference |
| Paracetamol Tablets | 2 | < 60 | [8] |
| Paracetamol Tablets | 4 | < 60 | [8] |
| Levocetirizine Dihydrochloride ODTs | 2 | 35 | [13] |
| Levocetirizine Dihydrochloride ODTs | 4 | 30 | [13] |
| Levocetirizine Dihydrochloride ODTs | 6 | 34 | [13] |
| Levocetirizine Dihydrochloride ODTs | 8 | 49 | [13] |
| Salbutamol Sulphate ODTs | 12.5 (as single disintegrant) | 28.37 ± 2.26 | [10] |
ODTs: Orally Disintegrating Tablets
Table 2: Swelling Properties of SSG and Other Superdisintegrants
| Superdisintegrant | Swelling Index (% v/v) | Swelling Capacity (folds) | Reference |
| This compound (Primojel) | 52 ± 1.2 | 7-12 | [9][10] |
| Croscarmellose Sodium (Ac-Di-Sol) | 65 ± 1.7 | 4-8 | [10] |
| Crospovidone (Polyplasdone XL) | 58 ± 1.5 | - | [9] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Typical Concentration in Formulations | 2-8% w/w | [8] |
| Degree of Substitution (DS) | 0.25 - 0.30 | [8] |
| Swelling in Water | Up to 300 times its volume | [14] |
Experimental Protocols
Several key experiments are employed to characterize the functionality of this compound.
USP Disintegration Test
Objective: To determine the time required for a tablet to break up into smaller particles under standardized conditions.
Methodology:
-
Apparatus: A USP-compliant disintegration apparatus is used, which consists of a basket-rack assembly with six cylindrical glass tubes, a 1000-mL beaker for the immersion fluid, a thermostatic system to maintain the temperature at 37 ± 2°C, and a device to raise and lower the basket.[15]
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
If specified, add a disk to each tube.
-
Immerse the basket in the specified immersion fluid (typically water or simulated gastric fluid) maintained at 37 ± 2°C.
-
Operate the apparatus, causing the basket to move up and down.
-
Observe the tablets continuously.
-
-
Endpoint: The disintegration time is the time at which all six tablets have completely disintegrated. Complete disintegration is defined as the state where any residue remaining on the screen is a soft mass with no palpably firm core.[15]
-
Acceptance Criteria: For most immediate-release tablets, the disintegration time should be within 30 minutes.[16] If 1 or 2 tablets fail to disintegrate, the test is repeated on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[16]
Swelling Volume/Index Measurement
Objective: To quantify the extent of swelling of SSG in a liquid medium.
Methodology:
-
Apparatus: A 100-mL graduated cylinder.
-
Procedure:
-
Weigh a specified amount of SSG (e.g., 10 g).[2]
-
Place the SSG into the graduated cylinder.
-
Fill the cylinder with the test liquid (e.g., water) to the 100-mL mark.
-
Close the cylinder and shake vigorously to ensure thorough mixing.
-
Allow the mixture to stand for a defined period (e.g., 24 hours).[2]
-
-
Measurement: Record the final volume of the sediment (the swollen SSG). The swelling index can be calculated as the ratio of the final volume to the initial volume or mass.
Water Uptake/Hydration Capacity
Objective: To measure the amount of water absorbed by SSG.
Methodology:
-
Apparatus: Centrifuge tubes, centrifuge.
-
Procedure:
-
Measurement: Weigh the centrifuge tube containing the swollen SSG. The hydration capacity is calculated as the weight of water absorbed per gram of SSG.
Dynamic Vapor Sorption (DVS)
Objective: To measure the moisture sorption and desorption characteristics of SSG, providing insights into its hygroscopicity and interaction with water vapor.
Methodology:
-
Apparatus: A DVS instrument, which consists of a microbalance in a temperature and humidity-controlled chamber.
-
Procedure:
-
A small sample of SSG is placed on the microbalance.
-
The sample is typically dried first by exposing it to 0% relative humidity (RH).
-
The relative humidity in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each step, the change in mass of the sample is monitored until it reaches equilibrium (i.e., the mass no longer changes significantly over time).
-
Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH to measure desorption.
-
-
Data Analysis: The data is plotted as the percentage change in mass versus relative humidity, generating a sorption-desorption isotherm. This provides information on the amount of water sorbed at different humidity levels and the kinetics of water uptake.[17][18]
Magnetic Resonance Imaging (MRI)
Objective: To visualize the process of water ingress and tablet disintegration in real-time.
Methodology:
-
Apparatus: A high-resolution, real-time MRI scanner.
-
Procedure:
-
A tablet containing SSG is placed in a sample holder within the MRI scanner.
-
The disintegration medium (e.g., water) is introduced to the tablet.
-
Rapid MRI scans are acquired to capture images of the tablet as it absorbs water and disintegrates.
-
-
Data Analysis: The series of images are analyzed to quantify the rate of water penetration, the change in tablet volume, and the pattern of disintegration.[19][20] This technique provides a non-invasive, dynamic view of the superdisintegrant's mechanism of action.[19][20]
Conclusion
This compound is a highly effective and widely utilized superdisintegrant in the pharmaceutical industry. Its primary mechanism of action is rapid and extensive swelling upon contact with water, which generates the necessary force to break apart the tablet matrix. This action is a direct result of its chemical modification through carboxymethylation and cross-linking. The performance of SSG can be optimized by controlling factors such as the degree of substitution, cross-linking, particle size, and concentration in the formulation. A thorough understanding of these principles and the use of appropriate experimental techniques for characterization are essential for the successful development of robust solid oral dosage forms with rapid disintegration and dissolution profiles.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. pharmtech.com [pharmtech.com]
- 3. Investigation of tablet disintegration pathways by the combined use of magnetic resonance imaging, texture analysis and static light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sago-Starch-Derived this compound: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. roquette.com [roquette.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. The influence of swelling capacity of superdisintegrants in different pH media on the dissolution of hydrochlorothiazide from directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.journalagent.com [pdf.journalagent.com]
- 15. usp.org [usp.org]
- 16. torontech.com [torontech.com]
- 17. tainstruments.com [tainstruments.com]
- 18. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 19. Tablet disintegration studied by high-resolution real-time magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Review of Disintegration Mechanisms and Measurement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Sodium Starch Glycolate: A Technical Guide for Pharmaceutical Applications
Executive Summary: Sodium Starch Glycolate (B3277807) (SSG) is a vital superdisintegrant used in oral solid dosage forms to facilitate rapid tablet and capsule breakup, thereby promoting drug dissolution and bioavailability.[1][2][3] Derived from native starch, its efficacy is a direct result of chemical modifications—carboxymethylation and cross-linking—that enhance its hydrophilic and swelling properties while preventing the formation of a viscous gel.[4][5][6] This guide provides an in-depth overview of the synthesis processes, critical quality attributes, and detailed characterization methodologies essential for its application in pharmaceutical development.
Synthesis of Sodium Starch Glycolate
The manufacturing of SSG involves a two-step chemical modification of starch, typically sourced from potato, corn, rice, or wheat.[1][2] The primary reactions are carboxymethylation to increase water uptake and cross-linking to control solubility and swelling behavior.[4][7]
The overall synthesis process begins with the preparation of a starch slurry in a non-aqueous solvent, such as ethanol (B145695) or methanol.[7][8] This is followed by alkalinization, carboxymethylation, and cross-linking, culminating in neutralization, purification, and drying to yield the final product.
Caption: General experimental workflow for the synthesis of this compound.
Key Synthesis Reactions
-
Carboxymethylation: This reaction, a Williamson's ether synthesis, introduces hydrophilic carboxymethyl groups (-CH2COONa) onto the starch polymer backbone.[9] It is achieved by reacting the alkalinized starch with sodium monochloroacetate (SMCA) or chloroacetic acid.[8][9][10] This modification is fundamental to enhancing the material's hydrophilicity and swelling capacity.[5]
-
Cross-linking: To prevent the carboxymethylated starch from dissolving into a viscous gel upon hydration, which would impede disintegration, covalent cross-links are introduced.[4][6] This is commonly achieved chemically using reagents like sodium trimetaphosphate (STMP) or physically through dehydration.[7][8][10] The degree of cross-linking is critical; it strengthens the starch granules and modulates swelling without allowing for complete solubilization.[6][7]
Experimental Protocol: Organic Solvent Slurry Method
This protocol outlines a typical laboratory-scale synthesis of SSG.
-
Slurry Preparation: Disperse 100 g of native starch (e.g., sago or potato starch) in isopropyl alcohol or ethanol with continuous stirring to form a uniform suspension.[10]
-
Cross-linking: Introduce a cross-linking agent, such as sodium trimetaphosphate (STMP), into the starch slurry.[10][11]
-
Alkalinization & Carboxymethylation: Add a solution of sodium hydroxide to the slurry. Following this, introduce sodium monochloroacetate (SMCA). The reaction is typically maintained at a temperature between 45-55°C for 120-240 minutes.[10][11]
-
Neutralization: After the reaction period, cool the mixture and neutralize it to a pH of 6.5-7.5 using an acid like hydrochloric acid or citric acid.[8][11]
-
Purification: Filter the resulting solid product and wash it repeatedly with an ethanol-water mixture (e.g., 70-95% ethanol) to remove unreacted reagents and by-products, primarily sodium chloride and sodium glycolate.[7][12]
-
Drying: Dry the purified SSG in an oven at a controlled temperature (e.g., 100-130°C) until the loss on drying is within the specified limits (typically <10%).[13][14]
-
Milling: The dried product may be milled to achieve the desired particle size distribution.
Critical Synthesis Parameters
The properties of the final SSG product are highly dependent on the reaction conditions. Optimizing these parameters is crucial for achieving the desired performance characteristics.
| Parameter | Typical Range/Value | Impact on Final Product | Reference(s) |
| Starch Source | Potato, Corn, Wheat, Rice, Sago | Affects granule size, amylose/amylopectin ratio, and swelling properties. Potato starch generally yields larger granules. | [1][2][5] |
| Reaction Temperature | 45 - 55 °C | Influences the reaction rate and the degree of substitution. | [10][11] |
| Reaction Time | 120 - 240 minutes | Affects the extent of carboxymethylation and, consequently, the degree of substitution. | [10][11] |
| SMCA to Starch Ratio | 0.75 - 1.5 (molar ratio) | Directly controls the Degree of Substitution (DS). Higher ratios lead to higher DS. | [10] |
| Cross-linking Agent | STMP, Phosphorus Oxychloride, Dehydration | Determines the type of cross-link (e.g., phosphate (B84403) ester vs. ester), which affects stability and swelling. | [6][7][8] |
Characterization of this compound
Thorough characterization is essential to ensure the quality, consistency, and functional performance of SSG as a pharmaceutical excipient. The physical, chemical, and functional properties are dictated by the degree of substitution and cross-linking achieved during synthesis.[7][15]
Caption: Interrelationship of synthesis parameters, properties, and performance of SSG.
Pharmacopeial Specifications and Quality Attributes
SSG is officially recognized in major pharmacopeias, which define several types based on properties like pH and sodium content. The following table summarizes key quality control tests and typical limits.
| Parameter | Type A | Type B | Test Method Summary | Reference(s) |
| Description | White, free-flowing powder | White, free-flowing powder | Visual Inspection | [15] |
| Identification | Positive (Blue color with Iodine) | Positive (Blue color with Iodine) | Addition of iodine TS to an aqueous dispersion. | [16][17] |
| pH | 5.5 - 7.5 | 3.0 - 5.0 | Potentiometric measurement of a 1-3% w/v aqueous dispersion. | [14][15][18] |
| Degree of Substitution (DS) | 0.23 - 0.32 (Typical) | 0.23 - 0.32 (Typical) | Calculated from the sodium content determined by titration or AAS. | [5][10][19] |
| Particle Size | 30 - 100 µm (Typical) | 30 - 100 µm (Typical) | Laser Diffraction or Microscopy | [15] |
| Loss on Drying | ≤ 10.0% | ≤ 10.0% | Gravimetric analysis after drying at 130°C for 90 min. | [14][15] |
| Sodium (Assay) | 2.8% - 4.2% | 2.0% - 3.4% | Titration with perchloric acid on the dried, alcohol-washed residue. | [13][15][16] |
| Sodium Chloride | ≤ 7.0% | ≤ 7.0% | Potentiometric titration with 0.1 N silver nitrate (B79036). | [14][15][16] |
| Sodium Glycolate | ≤ 2.0% | ≤ 2.0% | UV-Vis spectrophotometry after colorimetric reaction. | [14][17][18] |
| Heavy Metals | ≤ 20 ppm | ≤ 20 ppm | Standard pharmacopeial methods. | [14][15] |
Experimental Protocols for Key Characterization Tests
The DS is a measure of the extent of carboxymethylation and is calculated based on the sodium content of the purified polymer.
-
Sample Preparation: Accurately weigh about 500 mg of the SSG residue obtained after washing with ethanol and drying (as performed in the Sodium Chloride test).[13]
-
Digestion (for AAS method): Digest the sample in concentrated nitric acid. Dilute the resulting solution with deionized water to a known volume (e.g., 100 mL).[10]
-
Analysis (AAS method): Analyze the sodium content using a flame atomic absorption spectrometer at a wavelength of 589.0 nm.[10]
-
Analysis (Titration method): Reflux the sample in 80 mL of glacial acetic acid for 2 hours. Cool and titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.[13]
-
Calculation: The degree of substitution is calculated from the percentage of sodium (%Na) using the following formula: DS = (162 × %Na) / (2300 - 80 × %Na)[10] (Where 162 is the molecular weight of an anhydroglucose (B10753087) unit and 80 is the net increase in mass per substitution).
This test evaluates the primary functional characteristic of SSG.
-
Accurately weigh 1.0 g of SSG.
-
Place the sample into a 100 mL graduated cylinder.
-
Add 90 mL of purified water.
-
Stopper the cylinder and invert it gently several times to ensure the powder is wetted.
-
Add purified water to reach the 100 mL mark.
-
Allow the cylinder to stand undisturbed for 4 hours.
-
Measure the volume (in mL) occupied by the swollen sediment.[20] A higher swelling volume generally indicates better disintegrant efficiency.
This procedure quantifies the level of a major by-product from the synthesis reaction.
-
Sample Preparation: Accurately weigh about 500 mg of SSG and suspend it in 100 mL of purified water.[16]
-
Acidification: Add 1 mL of nitric acid.[16]
-
Titration: Titrate the suspension with 0.1 N silver nitrate VS.[16]
-
Endpoint Detection: Determine the endpoint potentiometrically using a silver-based indicator electrode and a suitable reference electrode.[13][16]
-
Calculation: Each mL of 0.1 N silver nitrate is equivalent to 5.844 mg of NaCl.[16]
This test measures another common process impurity.
-
Sample Preparation: Prepare a sample solution as specified in the relevant pharmacopeia (e.g., USP <621>). This typically involves dissolving the sample, precipitating the SSG, and using the filtrate.[17][21]
-
Color Development: Add a colorimetric reagent (e.g., 2,7-dihydroxynaphthalene (B41206) TS) to the test solution and heat in a water bath to develop a color.[21]
-
Measurement: Cool the solution and measure its absorbance at a specific wavelength (e.g., 540 nm) using a UV-Vis spectrophotometer.[17]
-
Comparison: Compare the absorbance to that of a standard solution of sodium glycolate prepared concurrently.[17]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. echemi.com [echemi.com]
- 4. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. This compound - Uses and Properties [pharmatech-rx.com]
- 8. This compound – ArvinKala [arvinkala.com]
- 9. nbinno.com [nbinno.com]
- 10. Sago-Starch-Derived this compound: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN1075149A - The new synthetic process of this compound - Google Patents [patents.google.com]
- 13. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]
- 14. This compound BP Ph Eur USP NF EP JP Grade Manufacturers [anmol.org]
- 15. phexcom.com [phexcom.com]
- 16. usp.org [usp.org]
- 17. This compound Analysis Service - CD BioGlyco [bioglyco.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. dfepharma.com [dfepharma.com]
- 20. tandfonline.com [tandfonline.com]
- 21. usp.org [usp.org]
The Science of Swell: An In-depth Technical Guide to Sodium Starch Glycolate's Behavior in Aqueous Media
For Immediate Release
[City, State] – December 21, 2025 – In the intricate world of pharmaceutical sciences, the performance of a solid dosage form is critically dependent on the excipients it contains. Among these, superdisintegrants play a pivotal role in ensuring the rapid breakdown of tablets and capsules, a crucial step for drug dissolution and subsequent absorption. This technical guide delves into the core of this process, offering a comprehensive understanding of the swelling behavior of one of the most widely used superdisintegrants, Sodium Starch Glycolate (SSG), in aqueous media. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed exploration of the mechanisms, influencing factors, and characterization methods of SSG, supported by quantitative data, experimental protocols, and visual diagrams.
The Mechanism of Action: Rapid and Extensive Swelling
This compound, the sodium salt of a carboxymethyl ether of starch, is a modified starch that has been chemically altered to enhance its water absorption capabilities.[1] The efficacy of SSG as a superdisintegrant is primarily attributed to its unique three-dimensional swelling.[1][2][3] When a tablet containing SSG comes into contact with an aqueous environment, such as gastrointestinal fluid, the SSG particles rapidly absorb water. This hydration leads to a significant and rapid expansion of the polymer chains, with SSG capable of swelling up to 300 times its original volume.[4][5]
This substantial increase in volume generates a powerful internal mechanical force within the tablet matrix.[6] This force overcomes the cohesive forces holding the tablet's components together, causing the tablet to fracture and break apart into smaller granules. This disintegration dramatically increases the surface area of the drug available for dissolution, thereby enhancing the rate and extent of drug release.[7] The entire process, from initial water uptake to complete disintegration, is remarkably swift, often occurring within minutes.[1]
The chemical modification of native starch to produce SSG involves two key processes:
-
Carboxymethylation: The introduction of carboxymethyl groups increases the hydrophilicity of the starch molecules, promoting rapid water uptake.[3][8][9]
-
Cross-linking: This process renders the polymer insoluble in water, preventing the formation of a viscous gel that could impede disintegration.[3][7] The degree of cross-linking is a critical factor; insufficient cross-linking can lead to gelling, which hinders water penetration and slows down disintegration.[3]
The interplay between these two modifications is crucial for the optimal performance of SSG as a superdisintegrant.
subgraph "cluster_Tablet" { label="Tablet Matrix"; bgcolor="#FFFFFF"; "Tablet" [label="Tablet with SSG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DrugParticles" [label="Drug Particles", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Excipients" [label="Other Excipients", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Aqueous" { label="Aqueous Environment"; bgcolor="#FFFFFF"; "Water" [label="Water\n(Aqueous Media)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Process" { label="Disintegration Process"; bgcolor="#FFFFFF"; "Hydration" [label="Rapid Water Uptake\n& Hydration of SSG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Swelling" [label="Extensive 3D Swelling\nof SSG Particles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Force" [label="Generation of\nInternal Mechanical Force", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Disintegration" [label="Tablet Matrix\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Release" [label="Enhanced Drug\nDissolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Water" -> "Tablet" [label="Contact"]; "Tablet" -> "Hydration" [style=dashed]; "Hydration" -> "Swelling"; "Swelling" -> "Force"; "Force" -> "Disintegration"; "Disintegration" -> "Release"; }
Quantitative Data on Swelling Behavior
The swelling and disintegration properties of SSG have been quantified in numerous studies. The following tables summarize key quantitative data to provide a comparative overview.
Table 1: Swelling and Water Uptake Properties of this compound
| Parameter | Value | Reference |
| Swelling Capacity (in water) | Up to 300 times its volume | [4][5] |
| Swelling Index (% v/v) | 52 ± 1.2 | [7] |
| Water Absorption Ratio (g/g) | 10.04 | [10] |
| Water Uptake | Rapid, peaks at 10 minutes | [11] |
Table 2: Influence of Concentration on Tablet Disintegration Time
| SSG Concentration (% w/w) | Disintegration Time | Reference |
| 0.25 | 60 minutes | [5] |
| 0.5 | 40 minutes | [5] |
| 1.0 | 2 - 15 minutes | [5] |
| 2.0 | < 1 minute | [1] |
| 3.0 (in Paracetamol tablets) | Comparable to 6% modified maize starch | [12] |
| 4.0 | < 1 minute | [1] |
| 5.0 | 28 seconds (most effective in one study) | [13] |
| 8.0 | Can lead to increased disintegration time due to gelling | [5][7] |
| 9.0 | < 3 minutes | [11] |
| 12.0 | Increased disintegration time | [2] |
| 15.0 | Slower disintegration than lower concentrations | [14] |
Table 3: Effect of Environmental Factors on SSG Swelling
| Factor | Observation | Reference |
| pH | Swelling is greater in acidic media (pH 1.2) compared to neutral or alkaline media (pH 6.8). | [5][15] |
| An acidic medium can reduce the liquid uptake rate and capacity. | [7][16] | |
| Ionic Strength | Increased ionic strength generally decreases swelling. | [7] |
"SSG_Swelling" [label="SSG Swelling Behavior", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
subgraph "cluster_Intrinsic" { label="Intrinsic Factors"; bgcolor="#FFFFFF"; "Degree_Substitution" [label="Degree of Substitution\n(0.23-0.32 is optimal)", fillcolor="#FBBC05", fontcolor="#202124"]; "Degree_Crosslinking" [label="Degree of Cross-linking", fillcolor="#FBBC05", fontcolor="#202124"]; "Particle_Size" [label="Particle Size", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Extrinsic" { label="Extrinsic Factors"; bgcolor="#FFFFFF"; "pH" [label="pH of the Medium\n(Higher swelling in acidic pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ionic_Strength" [label="Ionic Strength\n(Higher strength reduces swelling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Temperature" [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Formulation" { label="Formulation Factors"; bgcolor="#FFFFFF"; "Concentration" [label="Concentration in Formulation\n(Optimum is typically 2-8%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Compression_Force" [label="Tablet Compression Force", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Degree_Substitution" -> "SSG_Swelling"; "Degree_Crosslinking" -> "SSG_Swelling"; "Particle_Size" -> "SSG_Swelling"; "pH" -> "SSG_Swelling"; "Ionic_Strength" -> "SSG_Swelling"; "Temperature" -> "SSG_Swelling"; "Concentration" -> "SSG_Swelling"; "Compression_Force" -> "SSG_Swelling"; }
Experimental Protocols for Characterizing Swelling Behavior
Accurate and reproducible characterization of SSG's swelling behavior is essential for formulation development and quality control. The following sections provide detailed methodologies for key experiments.
Determination of Swelling Index
The swelling index is a measure of the increase in volume of the superdisintegrant upon contact with water.
Principle: A known weight of the superdisintegrant is allowed to swell in a graduated cylinder containing a suitable medium, and the final volume occupied by the swollen material is measured.
Apparatus:
-
100 mL graduated cylinder with a stopper
-
Weighing balance
-
Spatula
Reagents:
-
This compound powder
-
Distilled water or other specified aqueous medium
Procedure:
-
Accurately weigh 2.0 g of this compound powder.
-
Carefully transfer the powder into a clean, dry 100 mL graduated cylinder.
-
Add 90 mL of distilled water to the graduated cylinder.
-
Insert the stopper and invert the cylinder gently 10 times to ensure uniform dispersion of the powder.
-
Make up the volume to 100 mL with distilled water.
-
Allow the cylinder to stand undisturbed for 24 hours at room temperature (25 ± 1 °C).
-
After 24 hours, measure the volume (in mL) occupied by the swollen sediment.
-
The swelling index is calculated as the volume in mL occupied by 1 g of the material.
Calculation: Swelling Index (mL/g) = (Volume of swollen sediment (mL)) / (Initial weight of SSG (g))
Water Uptake Measurement
This method quantifies the amount of water absorbed by the superdisintegrant over time.
Principle: A known weight of the superdisintegrant is placed in a porous container and immersed in an aqueous medium. The increase in weight due to water absorption is measured at specific time intervals.
Apparatus:
-
Tea bag or a small porous pouch
-
Beaker (250 mL)
-
Weighing balance
-
Stopwatch
-
Filter paper
Reagents:
-
This compound powder
-
Distilled water or other specified aqueous medium
Procedure:
-
Accurately weigh approximately 1.0 g of this compound powder (W_initial).
-
Place the powder inside a pre-weighed tea bag or porous pouch.
-
Place the tea bag in a 250 mL beaker containing 200 mL of distilled water.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30, 60 minutes), remove the tea bag from the beaker.
-
Gently blot the surface of the tea bag with filter paper to remove excess surface water.
-
Weigh the tea bag containing the swollen SSG (W_t).
-
Continue the measurements until a constant weight is achieved.
Calculation: Water Uptake (g/g) = (W_t - W_initial) / W_initial
Swelling Force Measurement
This experiment measures the force generated by the swelling of the superdisintegrant when confined.
Principle: A tablet containing the superdisintegrant is placed in a confined space, and upon contact with a liquid, the upward force generated by swelling is measured by a suitable transducer.
Apparatus:
-
Texture analyzer or a dedicated swelling force measurement apparatus equipped with a load cell.
-
A tablet die and punch system that allows for liquid ingress.
-
Syringe for liquid delivery.
-
Data acquisition system.
Procedure:
-
Prepare a compact or tablet of a known weight and composition containing this compound.
-
Place the tablet in the die of the swelling force apparatus.
-
Lower the punch until it is in contact with the tablet surface with a minimal pre-load force.
-
Inject a precise volume of the test liquid (e.g., distilled water) into the die, ensuring it comes into contact with the tablet.
-
Start the data acquisition system to record the force generated over time.
-
The measurement is continued until the swelling force reaches a plateau.
-
The maximum force and the rate of force development are determined from the force-time curve.
Sedimentation Volume
This test provides an indication of the bulk and flocculation characteristics of the superdisintegrant in a suspension.
Principle: A suspension of the superdisintegrant is prepared in a graduated cylinder, and the volume of the sediment is measured after a specified period.
Apparatus:
-
100 mL graduated cylinder with a stopper
-
Weighing balance
-
Spatula
Reagents:
-
This compound powder
-
Distilled water or other specified aqueous medium
Procedure:
-
Accurately weigh 2.0 g of this compound powder.
-
Disperse the powder in 100 mL of distilled water in a 100 mL graduated cylinder.
-
Stopper the cylinder and shake vigorously for 2 minutes to ensure a uniform suspension.
-
Allow the suspension to stand undisturbed.
-
Record the volume of the sediment at various time intervals (e.g., 0, 10, 20, 30, 60 minutes, and 24 hours).
-
The sedimentation volume (F) is calculated as the ratio of the ultimate volume of the sediment (Vu) to the initial volume of the suspension (Vo).
Calculation: F = Vu / Vo
"Start" [label="Characterization of SSG Swelling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample_Prep" [label="Sample Preparation\n(SSG Powder or Tablet)", fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_Tests" { label="Swelling Characterization Tests"; bgcolor="#FFFFFF"; "Swelling_Index" [label="Swelling Index\nDetermination", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Water_Uptake" [label="Water Uptake\nMeasurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Swelling_Force" [label="Swelling Force\nMeasurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sedimentation_Volume" [label="Sedimentation\nVolume Test", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Data_Analysis" [label="Data Analysis and Interpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conclusion" [label="Understanding of Swelling Behavior\n& Formulation Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Sample_Prep"; "Sample_Prep" -> "Swelling_Index"; "Sample_Prep" -> "Water_Uptake"; "Sample_Prep" -> "Swelling_Force"; "Sample_Prep" -> "Sedimentation_Volume"; "Swelling_Index" -> "Data_Analysis"; "Water_Uptake" -> "Data_Analysis"; "Swelling_Force" -> "Data_Analysis"; "Sedimentation_Volume" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; }
Conclusion
The swelling behavior of this compound is a complex phenomenon governed by its chemical structure and influenced by various environmental and formulation factors. A thorough understanding of these aspects, supported by robust quantitative characterization, is paramount for the rational design and development of effective solid oral dosage forms. The experimental protocols and data presented in this technical guide provide a foundational framework for researchers and scientists to evaluate and optimize the performance of SSG in their formulations, ultimately contributing to the development of high-quality medicines with predictable and reliable drug release profiles. By leveraging this knowledge, the pharmaceutical industry can continue to innovate and deliver therapeutic solutions that meet the needs of patients worldwide.
References
- 1. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. phexcom.com [phexcom.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. jddtonline.info [jddtonline.info]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Polyvinylpyrrolidone-Vinyl Acetate Copolymer and this compound Excipients on Phenolic Extraction from Red Clover: Enhancing Biological Activity and Antioxidant Potential [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. roquette.com [roquette.com]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Disintegrant-addition Methods on the Compounding of Orodispersible Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The influence of swelling capacity of superdisintegrants in different pH media on the dissolution of hydrochlorothiazide from directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Superdisintegrants: A Technical Guide to Primojel, Explotab, and Vivastar
For Researchers, Scientists, and Drug Development Professionals
In the realm of oral solid dosage form development, the rapid disintegration of a tablet or capsule is paramount to ensure timely dissolution and subsequent absorption of the active pharmaceutical ingredient (API). Superdisintegrants are a class of pharmaceutical excipients that facilitate this process with remarkable efficiency. Among the most widely utilized superdisintegrants are various grades of sodium starch glycolate (B3277807) (SSG), a modified potato starch. This technical guide provides an in-depth analysis of the fundamental differences between three prominent commercial brands of sodium starch glycolate: Primojel®, Explotab®, and Vivastar®.
This document will explore their chemical and physical properties, mechanisms of action, and the experimental protocols used to characterize their performance. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized through diagrams to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Primojel®, Explotab®, and Vivastar® are all based on this compound, which is produced by the cross-linking and carboxymethylation of potato starch.[1][2][3] This modification introduces hydrophilic carboxymethyl groups and cross-links the polymer chains to reduce water solubility and viscosity upon hydration.[4] While sharing a common chemical identity, subtle variations in their manufacturing processes lead to distinct physical properties and performance characteristics.[4][5]
Table 1: Comparative Physical and Chemical Properties
| Property | Primojel® | Explotab® | Vivastar® |
| Source | Potato Starch[6] | Potato Starch[2][7] | Potato Starch[3] |
| Chemical Name | This compound[1][8] | This compound[2] | This compound[9] |
| Appearance | White, free-flowing powder[8] | Fine, white, hygroscopic powder[7] | White, free-flowing powder |
| pH (of a 1% aqueous solution) | 5.5 - 7.5 (Type A) | 5.5 - 7.5 (Type A) | Varies by grade |
| Bulk Density | 0.81 g/cm³[10] | - | - |
| Tapped Density | 0.98 g/cm³[10] | - | - |
| True Density | 1.56 g/cm³[10] | - | - |
| Specific Surface Area | 0.185 m²/g[10] | - | - |
| Average Particle Size | - | 42 µm[11] | - |
| Particle Size Distribution | - | <106 µm: min. 99.0%[2] | - |
| Water Uptake | Takes up more than 20 times its own weight of water[1][6][12] | - | Strong swelling properties[13][14] |
| Swelling Capacity | Swells up to 300 times its volume[11] | - | - |
Note: Data for all parameters were not consistently available for all three brands in the reviewed literature. Dashes indicate where directly comparable data was not found.
Studies have indicated that while Primojel® and Explotab® exhibit similar compaction properties, Vivastar® P can be distinctly different in terms of moisture content and compaction behavior.[4][15] Furthermore, the chemical composition can vary; for instance, Primojel® and Explotab® have been shown to have different distributions of sodium and chlorine compared to Vivastar® P, likely due to differences in their manufacturing processes.[5][16]
Mechanism of Action: The Driving Force of Disintegration
The primary mechanism by which this compound-based superdisintegrants function is through rapid and extensive swelling upon contact with aqueous fluids.[11] This multi-dimensional swelling creates a significant internal pressure within the tablet matrix, overcoming the cohesive forces of the other excipients and leading to the rapid breakdown of the tablet into smaller granules.[17]
Beyond swelling, other mechanisms contribute to disintegration, including:
-
Wicking (Capillary Action): The porous nature of the disintegrant particles facilitates the rapid uptake of water into the tablet core. This wicking action reduces the strength of the bonds between particles, aiding in the disintegration process.
-
Deformation Recovery: Some theories suggest that deformed starch grains within the compressed tablet recover their original shape upon hydration, contributing to the disruptive forces.
The interplay of these mechanisms is crucial for the effectiveness of the superdisintegrant. The optimal balance allows for rapid water uptake without the formation of a viscous gel that could impede further water penetration and dissolution.[1]
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of superdisintegrants like Primojel®, Explotab®, and Vivastar®, several key experiments are conducted.
Tablet Disintegration Test (USP <701>)
This is the official method to determine the time it takes for a tablet to disintegrate into particles that can pass through a 10-mesh screen.
Apparatus:
-
Basket-rack assembly with six cylindrical glass tubes.
-
1000 mL beaker for the immersion fluid.
-
Thermostatic arrangement to maintain the fluid at 37 ± 2°C.
-
Device for raising and lowering the basket at a constant frequency.
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus using purified water as the immersion fluid, maintained at 37 ± 2°C.
-
The basket is raised and lowered in the fluid at a constant frequency of 29-32 cycles per minute.
-
Observe the tablets continuously.
-
Record the time at which all tablets have disintegrated completely. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating or capsule shell, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.
-
For most uncoated tablets, the disintegration time should be within 30 minutes.
Swelling Index Determination
The swelling index is a measure of the increase in volume of the superdisintegrant when it comes into contact with water.
Apparatus:
-
100 mL graduated cylinder with a stopper.
-
Weighing balance.
-
Purified water.
Procedure:
-
Accurately weigh 2 grams of the superdisintegrant powder.
-
Place the powder into a dry 100 mL graduated cylinder.
-
Record the initial volume of the powder.
-
Add 50 mL of purified water to the cylinder.
-
Stopper the cylinder and invert it gently several times to ensure the powder is thoroughly wetted.
-
Allow the cylinder to stand for 24 hours at room temperature.
-
After 24 hours, record the final volume of the swollen mass.
-
The swelling index is calculated as follows:
Swelling Index (%) = [(Final Volume - Initial Volume) / Initial Volume] x 100
Water Uptake (Water Absorption Capacity)
This test measures the amount of water that a superdisintegrant can absorb and retain.
Apparatus:
-
Sintered glass crucible.
-
Beaker.
-
Weighing balance.
-
Purified water.
Procedure:
-
Accurately weigh a sintered glass crucible (W1).
-
Add approximately 1 gram of the superdisintegrant powder to the crucible and weigh it again (W2).
-
Place the crucible in a beaker containing purified water, ensuring the water level is just above the powder level in the crucible.
-
Allow the powder to absorb water for a specified period (e.g., 30 minutes).
-
Remove the crucible from the beaker and allow excess water to drain.
-
Wipe the outside of the crucible and weigh it again (W3).
-
The water uptake is calculated as follows:
Water Uptake (g/g) = (W3 - W2) / (W2 - W1)
Conclusion
Primojel®, Explotab®, and Vivastar® are all high-performance superdisintegrants derived from this compound, playing a critical role in the formulation of oral solid dosage forms. While they share a common chemical origin and primary mechanism of action through swelling, their fundamental differences lie in their specific physical properties which are a result of their distinct manufacturing processes. These differences in particle size, density, and other characteristics can significantly impact their performance in a given formulation.
For the drug development professional, a thorough understanding of these nuances is essential for selecting the optimal superdisintegrant. The choice will depend on the specific API properties, the desired disintegration profile, and the manufacturing process (e.g., direct compression vs. wet granulation). The experimental protocols outlined in this guide provide a framework for the comparative evaluation of these excipients, enabling a data-driven approach to formulation development and ensuring the production of robust and effective solid dosage forms. Further investigation into the specific grades offered under each brand is recommended to tailor the selection to the unique requirements of each drug product.
References
- 1. cphi-online.com [cphi-online.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical characterisation of this compound particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFE Pharma Excipients - Primojel - this compound [dfepharma.com]
- 7. scribd.com [scribd.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. This compound – ArvinKala [arvinkala.com]
- 11. phexcom.com [phexcom.com]
- 12. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.be]
- 13. markanglobal.com [markanglobal.com]
- 14. This compound : VIVASTAR® | Contact JRS RETTENMAIER France [industry-plaza.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Unlocking New Frontiers: An Exploratory Technical Guide to Novel Applications of Sodium Starch Glycolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Starch Glycolate (B3277807) (SSG), a well-established superdisintegrant in conventional oral solid dosage forms, is poised for a significant evolution in its application landscape. This technical guide delves into the exploratory research on novel applications of SSG, moving beyond its traditional role to explore its potential in advanced drug delivery systems. This document provides a comprehensive overview of emerging areas where SSG's unique properties of rapid swelling, mucoadhesion, and biocompatibility can be harnessed. We will explore its burgeoning role in 3D printing of pharmaceuticals, in-situ gelling systems for ophthalmic delivery, mucoadhesive films, and postulate its potential in stimuli-responsive systems, vaccine adjuvants, and tissue engineering. This guide aims to equip researchers and drug development professionals with the foundational knowledge, experimental insights, and conceptual frameworks to pioneer the next generation of drug delivery technologies leveraging the versatile functionalities of Sodium Starch Glycolate.
Introduction to this compound: Beyond Superdisintegration
This compound is the sodium salt of a carboxymethyl ether of starch.[1] Its primary and most recognized function in the pharmaceutical industry is as a superdisintegrant in tablets and capsules.[2][3] Upon contact with aqueous fluids, SSG rapidly absorbs water, leading to significant swelling and subsequent disintegration of the dosage form, which in turn facilitates drug dissolution and absorption.[2][3]
While this function is critical, the inherent physicochemical properties of SSG—its high swelling capacity, biocompatibility, and potential for modification—suggest a much broader utility. This guide moves past the well-trodden path of superdisintegration to explore the frontiers of SSG's potential in novel drug delivery platforms.
Synthesis and Modification of this compound
The synthesis of this compound typically involves the carboxymethylation of starch, followed by cross-linking.[4] Patents describe a process where starch is treated with sodium hydroxide (B78521) and sodium monochloroacetate in an alcoholic solution to achieve carboxymethylation.[5][6] The degree of substitution and cross-linking can be controlled to modulate the swelling properties and, consequently, its performance in various applications.[4]
Figure 1: General synthesis pathway of this compound.
Novel Applications of this compound
This section explores the emerging and potential applications of SSG, moving beyond its conventional use. While robust experimental data for some of these applications are still emerging, the foundational principles and preliminary findings suggest significant promise.
3D Printing of Pharmaceuticals
The advent of 3D printing in pharmaceuticals allows for the fabrication of personalized dosage forms with complex geometries and tailored release profiles. The rheological properties of the "bio-ink" are critical for successful printing. SSG's ability to swell and form viscous gels makes it a promising candidate for modifying the viscosity and printability of pharmaceutical inks.
One study investigated the use of SSG in a water-based ink containing sodium alginate and fenofibrate. The research found that SSG improved the ink's rheology, demonstrating shear-thinning behavior and quick recovery, which are desirable for 3D printing.[7] While a detailed protocol for the ink preparation was not provided in the abstract, the general workflow can be conceptualized.
Figure 2: Conceptual workflow for 3D printing of pharmaceuticals using SSG.
Proposed Experimental Protocol for Bio-ink Preparation:
-
Binder Solution: Dissolve a primary binder, such as sodium alginate (e.g., 2% w/v), in deionized water with continuous stirring until a homogenous solution is formed.
-
SSG Dispersion: Gradually add a defined concentration of this compound (e.g., 1-5% w/v) to the binder solution while stirring to ensure uniform dispersion and prevent clumping.
-
API Incorporation: Disperse or dissolve the Active Pharmaceutical Ingredient (API) into the polymer mixture. The method of incorporation will depend on the API's solubility.
-
Homogenization: Homogenize the mixture to achieve a consistent and printable ink. The viscosity and rheological properties should be characterized to ensure suitability for the specific 3D printer.
Quantitative Data from Literature (Illustrative):
| Formulation Component | Concentration (% w/w) | Observation | Reference |
| This compound | 5 | Enhanced ink rheology and printability. | [7] |
| Sodium Alginate | 2 | Primary binder for ink formulation. | [7] |
| Fenofibrate | 10 | Model poorly soluble drug. | [7] |
In-Situ Gelling Systems for Ophthalmic Drug Delivery
In-situ gelling systems are liquid formulations that transform into a gel upon instillation into the eye, triggered by physiological cues such as pH, temperature, or ions. This transition increases the residence time of the drug on the ocular surface, enhancing bioavailability. While many studies focus on polymers like gellan gum and sodium alginate, SSG's swelling properties present an intriguing possibility for its use in such systems, potentially in combination with other polymers.
Figure 3: Mechanism of an in-situ gelling system for ophthalmic delivery.
Proposed Experimental Protocol for an SSG-based In-Situ Gelling Formulation:
-
Polymer Solution: Prepare a base polymer solution (e.g., sodium alginate 0.5% w/v) in an isotonic buffer.
-
SSG Incorporation: Disperse a low concentration of this compound (e.g., 0.1-1% w/v) into the polymer solution. The concentration should be optimized to achieve desired viscosity and gelling properties without causing excessive swelling that could lead to irritation.
-
Drug Addition: Dissolve the ophthalmic drug into the formulation.
-
Sterilization: The final formulation should be sterilized using an appropriate method, such as filtration or autoclaving, if the components are heat-stable.
-
Evaluation: The formulation should be evaluated for its pH, viscosity, gelling capacity in simulated tear fluid, and in-vitro drug release profile.
Mucoadhesive Oral Films
Mucoadhesive oral films offer a convenient and patient-friendly dosage form for rapid drug delivery and enhanced bioavailability, particularly for drugs that undergo significant first-pass metabolism. The mucoadhesive properties of the film allow for prolonged contact with the oral mucosa, facilitating drug absorption. SSG's swelling and potential mucoadhesive properties make it a valuable component in such films.
A study on fast-dissolving buccal films of losartan (B1675146) potassium included this compound as a superdisintegrant, which contributed to a rapid drug release of 88.56% in 5 minutes.[7]
General Experimental Protocol for Solvent Casting of Mucoadhesive Films:
-
Polymer Solution: Dissolve a film-forming polymer (e.g., HPMC) and a mucoadhesive polymer in a suitable solvent system (e.g., water, ethanol).
-
Component Addition: Incorporate the API, a plasticizer (e.g., propylene (B89431) glycol), and this compound into the polymer solution with continuous stirring.
-
Casting: Pour the resulting solution onto a casting surface (e.g., a petri dish) and allow the solvent to evaporate at a controlled temperature.
-
Film Retrieval: Once dried, the film can be carefully removed and cut into the desired size.
-
Evaluation: The films should be evaluated for thickness, weight uniformity, drug content, surface pH, swelling index, mucoadhesive strength, and in-vitro drug release.
Illustrative Formulation Data for a Mucoadhesive Film:
| Ingredient | Function | Concentration Range (% w/w) |
| Active Pharmaceutical Ingredient | Therapeutic agent | 1 - 20 |
| Film-forming Polymer (e.g., HPMC) | Matrix former | 40 - 60 |
| Mucoadhesive Polymer | Adhesion to mucosa | 5 - 20 |
| This compound | Disintegrant/Swelling Agent | 2 - 10 |
| Plasticizer (e.g., Propylene Glycol) | Film flexibility | 5 - 15 |
| Solvent | Vehicle | q.s. |
Stimuli-Responsive Hydrogels
Stimuli-responsive or "smart" hydrogels are three-dimensional polymer networks that can undergo a significant change in their properties, such as swelling, in response to external stimuli like pH, temperature, or light. This behavior can be exploited for controlled drug delivery. While research in this area has focused on other polymers, the pH-sensitive swelling of SSG could potentially be utilized in the design of such systems. A study on starch-based hydrogels modified with L-aspartic acid demonstrated pH and temperature-responsive swelling, suggesting the potential for modified starch derivatives in this field.[8]
Figure 4: Principle of a stimuli-responsive hydrogel for drug delivery.
Conceptual Framework for an SSG-based pH-Responsive Hydrogel:
A hydrogel could be formulated by cross-linking a primary polymer matrix and incorporating SSG. At a lower pH, the carboxylic acid groups on the SSG would be protonated, leading to a less swollen state. Upon entering a higher pH environment (e.g., the small intestine), these groups would deprotonate, leading to electrostatic repulsion and increased swelling, thereby releasing the entrapped drug.
Vaccine Adjuvants
Vaccine adjuvants are substances that enhance the immune response to a co-administered antigen. A patent for a hydrogel vaccine formulation lists this compound as a possible disintegrant, suggesting its potential role in modulating the release of antigens and adjuvants from the formulation.[9] The mechanism could involve the swelling of SSG upon injection, leading to a controlled release of the vaccine components and prolonged exposure to the immune system. Further research is needed to validate this application and to understand the specific immunological effects.
Tissue Engineering Scaffolds
Tissue engineering aims to regenerate or repair damaged tissues using a combination of cells, growth factors, and scaffolds. Scaffolds provide a temporary, three-dimensional support for cell growth and tissue formation. Starch-based materials are being explored for scaffold fabrication due to their biocompatibility and biodegradability.[10] While specific studies on SSG-based scaffolds are limited, its ability to form porous hydrogels suggests its potential as a component in composite scaffolds, possibly in combination with other polymers to tailor the mechanical properties and degradation rate.
Conclusion and Future Perspectives
This compound, a stalwart of the pharmaceutical industry, holds significant untapped potential beyond its role as a superdisintegrant. The exploratory research and conceptual frameworks presented in this guide highlight its promise in a variety of advanced drug delivery systems, including 3D printed pharmaceuticals, in-situ gelling formulations, mucoadhesive films, and potentially in stimuli-responsive systems, vaccine adjuvants, and tissue engineering.
While the current body of literature provides a promising glimpse into these novel applications, there is a clear need for more in-depth research to fully elucidate the mechanisms of action, optimize formulations, and generate the robust quantitative data necessary for clinical translation. The detailed experimental protocols and quantitative data for many of these novel applications are not yet well-established in publicly available literature.
It is our hope that this technical guide will serve as a catalyst for further investigation, encouraging researchers and drug development professionals to explore the multifaceted nature of this compound and unlock its full potential in creating the next generation of innovative and patient-centric drug delivery systems. The journey from a simple disintegrant to a multifunctional advanced drug delivery excipient is a testament to the continuous evolution of pharmaceutical science.
References
- 1. pjps.pk [pjps.pk]
- 2. kanglab.net [kanglab.net]
- 3. brieflands.com [brieflands.com]
- 4. pharmapps.nova.edu [pharmapps.nova.edu]
- 5. CN102311507A - Preparation method of pharmaceutical adjuvant sodium carboxymethyl starch - Google Patents [patents.google.com]
- 6. CN1075149A - The new synthetic process of this compound - Google Patents [patents.google.com]
- 7. jddtonline.info [jddtonline.info]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. EP2869840A1 - Hydrogel vaccine formulations - Google Patents [patents.google.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
The Role of Sodium Starch Glycolate in Enhancing Drug Solubility and Bioavailability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, applications, and evaluation of sodium starch glycolate (B3277807) (SSG) as a superdisintegrant to enhance the solubility and bioavailability of pharmaceutical active ingredients (APIs). The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation and optimization of solid oral dosage forms.
Core Concepts: Understanding Sodium Starch Glycolate
This compound is the sodium salt of a carboxymethyl ether of starch, characterized by its rapid and extensive swelling in aqueous environments with minimal gelling.[1][2] This property makes it an exceptionally effective disintegrant in tablet and capsule formulations, facilitating the breakdown of the solid dosage form into smaller particles.[3] This increased surface area is crucial for accelerating the dissolution of the API, particularly for poorly water-soluble drugs, which in turn can significantly improve their bioavailability.[4][5]
Chemically, SSG is a modified starch, typically derived from potato or corn starch.[3] The modification involves two key processes:
-
Carboxymethylation: The substitution of hydroxyl groups with carboxymethyl groups enhances the hydrophilicity of the starch.[6][7]
-
Cross-linking: This process reduces the water solubility of the starch derivative, preventing the formation of a viscous gel that could impede disintegration and dissolution.[6][8]
The effectiveness of SSG is influenced by factors such as the degree of substitution, the extent of cross-linking, particle size, and the source of the starch.[9]
Mechanism of Action: How SSG Enhances Solubility and Bioavailability
The primary mechanism by which this compound enhances drug solubility and bioavailability is through rapid and extensive swelling upon contact with aqueous fluids.[3][10][5] This process can be broken down into several key steps:
-
Water Uptake (Wicking): SSG particles rapidly absorb water into the tablet matrix.[6]
-
Swelling: The absorbed water causes the SSG granules to swell to many times their original size.[10]
-
Disintegration: The immense swelling pressure exerted by the SSG particles overcomes the cohesive forces holding the tablet together, causing it to break apart into smaller granules and ultimately into fine particles.[10][6]
-
Increased Surface Area: The disintegration of the tablet dramatically increases the surface area of the API exposed to the dissolution medium.
-
Enhanced Dissolution: With a larger surface area, the rate at which the API dissolves is significantly increased, leading to a higher concentration of the drug in solution.
-
Improved Bioavailability: The enhanced dissolution rate allows for more rapid and complete absorption of the drug into the bloodstream, thereby increasing its bioavailability.[4][5]
The following diagram illustrates the fundamental mechanism of action of this compound in a tablet formulation.
Data Presentation: Quantitative Impact of this compound
The concentration of this compound in a formulation is a critical parameter that significantly influences tablet properties and drug release profiles. Typically, SSG is used in concentrations ranging from 2% to 8% w/w.[1]
| Drug/Formulation | SSG Concentration (% w/w) | Disintegration Time | Dissolution/Drug Release | Reference |
| Stevia-loaded tablets | 2.5 | 38 ± 0.894 seconds | ~ 95% in 1 minute | |
| Chlorpheniramine maleate (B1232345) tablets | 5 | - | 89.1% after 30 mins | [11] |
| Chlorpheniramine maleate tablets | 8 | - | - | [11] |
| Chlorpheniramine maleate tablets | 12 | - | 108.3% after 30 mins | [11] |
| Mefenamic acid FDTs | Not specified | Superior to existing SSG | - | |
| Isoniazid/pyridoxine FDC | 3:5 ratio with croscarmellose | Complied with compendial specs | 88.7% and 105.3% in 30 mins | [12] |
| Atenolol tablets | Not specified | - | 80% dissolution within 25 min (phosphorous cross-links) | [6] |
| Atenolol tablets | Not specified | - | 80% dissolution after 45 min or more (ester cross-links) | [6] |
| Fast dissolving tablets | >8 | Problematic due to gel formation | - | [13] |
| Fast dissolving tablets | Not specified | - | 97.51% drug release in 15 mins | [14] |
Table 1: Effect of this compound Concentration on Disintegration Time and Drug Dissolution.
| Property | SSG | Croscarmellose Sodium | Crospovidone | Reference |
| Disintegration Time | > | > | Fastest | [15] |
| Wetting Time | > | > | Fastest | [15] |
| Dissolution Rate (for 7 of 8 cationic drugs) | Slower | Slower | Fastest | [16] |
| Swelling Capacity (Free Swelling) | Maximum | - | - | [17] |
| Swelling Pressure | - | Maximum | - | [17] |
Table 2: Comparative Performance of Superdisintegrants.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound's performance in a formulation. The following are standard protocols for key experiments.
Tablet Hardness (Breaking Force) Test
This test determines the force required to cause a tablet to fracture.
Apparatus: A calibrated tablet hardness tester.
Procedure:
-
Place a single tablet between the anvils or platens of the tester.[8]
-
Ensure the tablet is positioned consistently for each measurement.
-
Gradually apply a compressive force to the tablet until it fractures.[8]
-
Record the force at which the tablet breaks.[8] This is the hardness value, typically expressed in Newtons (N) or kiloponds (kp).[18]
-
Repeat the test for a representative sample of tablets (e.g., 10 tablets) and calculate the mean and standard deviation.
Friability Test
This test assesses the ability of uncoated tablets to withstand abrasion and shock during handling, packaging, and transportation.
Apparatus: A friability tester (friabilator).
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, use 10 whole tablets.[18]
-
Accurately weigh the initial sample of tablets (W_initial).
-
Place the tablets in the drum of the friability tester.
-
Remove the tablets from the drum and carefully remove any loose dust.
-
Accurately weigh the tablets again (W_final).
-
Calculate the percentage of weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A weight loss of not more than 1% is generally considered acceptable.[1]
Tablet Disintegration Test (USP <701>)
This test determines whether tablets disintegrate within a prescribed time when placed in a liquid medium.
Apparatus: A disintegration apparatus consisting of a basket-rack assembly, a 1000-mL beaker for the immersion fluid, a thermostatic arrangement to maintain the temperature at 37 ± 2°C, and a device to raise and lower the basket.[3]
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.[3]
-
If specified, add a disk to each tube.
-
Immerse the basket in the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C.[3]
-
Operate the apparatus, causing the basket to move up and down at a constant frequency of 29-32 cycles per minute.[3]
-
Observe the tablets. Complete disintegration is achieved when no residue, other than fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[3]
-
If all six tablets disintegrate within the specified time, the test is passed. If one or two tablets fail to disintegrate, the test is repeated on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[3]
In-Vitro Dissolution Test (USP Apparatus 2 - Paddle Method)
This test measures the rate at which the active pharmaceutical ingredient is released from the tablet into a dissolution medium.
Apparatus: A dissolution test apparatus (USP Apparatus 2) consisting of a covered vessel with a hemispherical bottom, a paddle stirrer, and a constant temperature water bath.[4][20]
Procedure:
-
Place the specified volume of dissolution medium in the vessel and allow it to equilibrate to 37 ± 0.5°C.[4]
-
Place a single tablet in the vessel.
-
Operate the apparatus at the specified paddle rotation speed (e.g., 50 or 75 rpm).[21]
-
At specified time intervals, withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle blade, and not less than 1 cm from the vessel wall.[22]
-
Replace the volume of the withdrawn sample with fresh dissolution medium.
-
Filter the samples and analyze them for drug content using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[21]
-
Calculate the cumulative percentage of drug released at each time point.
Swelling Index Determination
This test quantifies the swelling capacity of the superdisintegrant.
Apparatus: A measuring cylinder, a texture analyzer, or specialized equipment for measuring swelling force.
Procedure (Simple Method):
-
Accurately weigh a specific amount of this compound (e.g., 1 gram).
-
Place the SSG in a graduated measuring cylinder.
-
Add a specified volume of distilled water or other medium.
-
Allow the SSG to swell for a defined period (e.g., 24 hours).
-
Measure the final volume occupied by the swollen mass.
-
The swelling index can be calculated as a percentage increase in volume.
More sophisticated methods using a texture analyzer can measure the swelling force generated by the disintegrant over time, providing more detailed insights into its performance.[23][24]
Conclusion
This compound is a highly effective superdisintegrant that plays a critical role in enhancing the solubility and bioavailability of poorly water-soluble drugs. Its mechanism of action, primarily driven by rapid and extensive swelling, leads to efficient tablet disintegration and a significant increase in the surface area of the API available for dissolution. The selection of the appropriate grade and concentration of SSG, coupled with rigorous experimental evaluation using standardized protocols, is essential for the development of robust and effective solid oral dosage forms. This guide provides the foundational knowledge and methodologies for researchers and drug development professionals to effectively utilize this compound in their formulation strategies.
References
- 1. packqc.com [packqc.com]
- 2. Tablet hardness testing - Wikipedia [en.wikipedia.org]
- 3. usp.org [usp.org]
- 4. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Sago-Starch-Derived this compound: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A Comparative Study of Novel Super Disintegrating Agent , Guar gum to existing Super Disintegrating Agent , this compound on Release Rate of Drug from Fast Dissolving Tablet | Semantic Scholar [semanticscholar.org]
- 15. Influence of this compound, croscarmellose sodium and crospovidone on disintegration and dissolution of stevia-loaded tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. scholars.nova.edu [scholars.nova.edu]
- 18. Hardness and Friability Test for Tablets [pharmaspecialists.com]
- 19. torontech.com [torontech.com]
- 20. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. usp.org [usp.org]
- 23. roquette.com [roquette.com]
- 24. real.mtak.hu [real.mtak.hu]
A Deep Dive into Sodium Starch Glycolate Synthesis: The Core Principles of Carboxymethylation and Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Sodium Starch Glycolate (B3277807) (SSG), a widely utilized superdisintegrant in the pharmaceutical industry, owes its exceptional performance to a meticulously controlled chemical modification process involving two key steps: carboxymethylation and cross-linking. This technical guide elucidates the fundamental principles of these processes, providing an in-depth understanding of the synthesis of SSG for professionals engaged in pharmaceutical research and development.
The Foundational Chemistry of SSG Synthesis
The journey from native starch to the high-performance excipient, Sodium Starch Glycolate, is a tale of targeted chemical modification. The two cornerstone processes, carboxymethylation and cross-linking, work in synergy to impart the desired physicochemical properties. Carboxymethylation enhances the hydrophilicity of the starch molecule, promoting rapid water uptake, while cross-linking prevents the complete dissolution and gel formation that would otherwise hinder disintegration.[1][2][3][4]
Carboxymethylation: Enhancing Hydrophilicity
Carboxymethylation is an etherification reaction that introduces carboxymethyl groups (-CH₂COONa) onto the hydroxyl groups of the anhydroglucose (B10753087) units of the starch polymer.[5][6] This process is typically carried out by treating starch with sodium monochloroacetate (SMCA) in an alkaline medium, following the principles of Williamson's ether synthesis.[7][8] The introduction of these ionic and hydrophilic groups disrupts the internal hydrogen bonding of the starch granules, allowing for significant swelling when in contact with water.[3]
The extent of this modification is quantified by the Degree of Substitution (DS) , which represents the average number of hydroxyl groups substituted per anhydroglucose unit. For pharmaceutical-grade SSG, the DS typically ranges from 0.23 to 0.32, meaning approximately one in every four anhydroglucose units is carboxymethylated.[9][10] This level of substitution is critical; a lower DS may not provide adequate swelling, while a higher DS can lead to excessive solubility and gelling, thereby diminishing its disintegrant efficacy.[1][3]
Cross-Linking: Preventing Gel Formation
While carboxymethylation is crucial for water absorption, it also increases the water solubility of the starch. Unchecked, this would lead to the formation of a viscous gel layer around the tablet, impeding further water penetration and slowing down disintegration.[3] To counteract this, a controlled degree of cross-linking is introduced. This process creates covalent bonds between the starch chains, rendering the modified starch insoluble while still allowing for substantial swelling.[2][3]
Commonly used cross-linking agents include sodium trimetaphosphate (STMP) and phosphorus oxychloride.[9][10] These reagents form phosphate (B84403) ester linkages between adjacent starch molecules. The degree of cross-linking is a critical parameter that must be carefully controlled. Insufficient cross-linking will result in gelling, while excessive cross-linking can overly restrict swelling and reduce the disintegrant's effectiveness.
Synthesis of this compound: An Experimental Overview
The synthesis of SSG is a multi-step process that can be broadly categorized into cross-linking of the native starch followed by carboxymethylation. The following protocols are representative of the methods described in the scientific literature.
Experimental Protocol: Cross-Linking of Starch
This protocol describes the cross-linking of starch using sodium trimetaphosphate (STMP).
Materials:
-
Native starch (e.g., potato or sago starch)
-
Sodium trimetaphosphate (STMP)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Distilled water
Procedure:
-
Prepare a 40% (w/w) starch suspension by mixing 100 g of native starch with 10% (w/w) sodium sulfate and 12% (w/w) sodium trimetaphosphate in a reaction flask.[1]
-
Stir the mixture thoroughly to form a uniform suspension.
-
Adjust the pH of the suspension to between 11.5 and 13 by the dropwise addition of 1 M sodium hydroxide solution.[1]
-
Continuously stir the alkaline suspension in a closed system at ambient temperature for 30 minutes.[1]
-
Transfer the flask to a water bath and heat to 45°C with continuous shaking at 150 rpm for 180 minutes.[1]
-
After the reaction, cool the suspension and neutralize it to a pH of 6.5-7.0 with a suitable acid (e.g., hydrochloric or acetic acid).
-
Filter the cross-linked starch and wash it thoroughly with distilled water to remove any unreacted reagents and by-products.
-
Dry the cross-linked starch in an oven at a controlled temperature (e.g., 50°C) until the moisture content is below a specified limit.
Experimental Protocol: Carboxymethylation of Cross-Linked Starch
This protocol outlines the carboxymethylation of the previously cross-linked starch.
Materials:
-
Cross-linked starch
-
Isopropyl alcohol
-
Sodium hydroxide (NaOH) solution (1 M)
-
Sodium monochloroacetate (SMCA)
-
Hydrochloric acid (0.5 M) or acetic acid
-
Distilled water
Procedure:
-
Prepare a suspension of 100 g of cross-linked starch in isopropyl alcohol and stir until a uniform consistency is achieved.[1]
-
Adjust the pH of the mixture to between 11.5 and 13 using 1 M sodium hydroxide solution and stir continuously in a sealed flask at room temperature for 30 minutes.[1]
-
Add the desired amount of sodium monochloroacetate (the SMCA to anhydroglucose unit ratio is a critical parameter to be optimized).
-
Heat the suspension in a water bath to a specified temperature (e.g., 45-55°C) and agitate at 150 rpm for a defined reaction time (e.g., 120-240 minutes).[1]
-
Stop the reaction by neutralizing the mixture with 0.5 M hydrochloric acid or acetic acid to a pH of 6.5-7.0.[1]
-
Filter the resulting this compound and wash it thoroughly with ethanol and distilled water to remove by-products such as sodium chloride and sodium glycolate.[1]
-
Dry the final product in an oven at 50°C overnight, or until the moisture content is below 12% (w/w).[1]
Quantitative Analysis and Characterization
The quality and performance of the synthesized SSG are highly dependent on the reaction parameters. The following tables summarize the key parameters and their impact on the final product characteristics.
Key Reaction Parameters in SSG Synthesis
| Parameter | Process | Typical Range/Value | Impact on Final Product |
| Starch Source | Both | Potato, Sago, Corn, Rice | Potato starch is often preferred as it yields a product with superior disintegrating properties.[9] |
| Cross-linking Agent | Cross-linking | Sodium Trimetaphosphate (STMP), Phosphorus Oxychloride | Determines the type of cross-link (phosphate ester), which influences the stability and swelling characteristics.[9] |
| Concentration of Cross-linking Agent | Cross-linking | 0.01% - 12% (w/w of starch) | Affects the degree of cross-linking; higher concentrations generally lead to reduced swelling but increased stability.[11][12] |
| pH | Both | 10 - 13 | An alkaline environment is crucial for both the activation of starch hydroxyl groups and the carboxymethylation reaction.[1][12] |
| Solvent | Carboxymethylation | Ethanol, Methanol, Isopropanol | The reaction is typically carried out in an organic solvent to prevent gelatinization of the starch.[11] |
| Sodium Monochloroacetate (SMCA) Ratio | Carboxymethylation | 0.75 - 1.5 (molar ratio to anhydroglucose unit) | Directly influences the Degree of Substitution (DS).[1] |
| Reaction Temperature | Both | 30°C - 90°C | Affects the reaction rate; higher temperatures can lead to a higher DS but also risk degradation.[1][13] |
| Reaction Time | Both | 0.5 - 10 hours | Influences the extent of reaction and therefore the DS and degree of cross-linking.[1][13] |
Characterization of this compound
| Property | Method of Analysis | Typical Values for SSG | Significance |
| Degree of Substitution (DS) | Titration, Flame Atomic Absorption Spectrometry (AAS) | 0.23 - 0.32 | A primary indicator of the extent of carboxymethylation and directly correlates with the swelling capacity.[7][9] |
| Degree of Cross-linking | Rheological measurements, Swelling power determination, Starch-Iodine method | Low (e.g., 1 phosphate ester group per 500 anhydroglucose units) | Crucial for preventing gelling and ensuring rapid water uptake.[7][8] |
| Swelling Capacity | Measurement of swollen volume in water | Up to 300 times its volume | A direct measure of the disintegrant's ability to create mechanical stress within the tablet.[14] |
| Particle Size | Sieve analysis, Laser diffraction | 30 - 100 µm | Influences the flowability and packing properties of the powder, as well as the disintegration time.[9] |
| pH | pH meter (for a dispersion) | 5.5 - 7.5 (Type A) | Can affect the stability of the drug and other excipients in the formulation.[9] |
| Sodium Chloride Content | Potentiometric titration | ≤ 7.0% (Type A) | A by-product of the synthesis that needs to be controlled as it can affect the ionic strength and water uptake.[9] |
| Viscosity | Viscometer (for a 4% w/v aqueous dispersion) | < 200 cP | A low viscosity indicates effective cross-linking and minimal gelling.[14] |
Visualizing the Synthesis and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and the overall workflow of SSG synthesis.
Caption: The chemical reaction of carboxymethylation of starch.
Caption: The chemical reaction of cross-linking starch with STMP.
Caption: The experimental workflow for the synthesis of SSG.
Conclusion
The synthesis of this compound is a well-defined chemical process that leverages the principles of carboxymethylation and cross-linking to transform native starch into a high-performance pharmaceutical excipient. A thorough understanding of these core principles, the associated reaction parameters, and the methods for characterization is paramount for researchers, scientists, and drug development professionals. By carefully controlling the synthesis process, it is possible to produce SSG with tailored properties that ensure optimal performance in a wide range of solid dosage forms, ultimately contributing to the development of effective and reliable medicines.
References
- 1. Sago-Starch-Derived this compound: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rheological Analysis of the Structuralisation Kinetics of Starch Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of reaction parameters on carboxymethylation of rice starches with varying amylose contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insight in crosslinking degree determination for crosslinked starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.pttz.org [journal.pttz.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Determination of the degree of crosslinking of starch modified with epichlorohydrin - Faculty of Chemical Technology | KTU [fct.ktu.edu]
Methodological & Application
Application of Sodium Starch Glycolate in Fast Dissolving Oral Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast dissolving oral films (FDOFs) represent an advanced oral drug delivery system that disintegrates or dissolves within seconds when placed in the mouth, without the need for water.[1] This dosage form is particularly advantageous for pediatric and geriatric patients, or any individual with difficulty in swallowing conventional tablets and capsules.[2] The rapid disintegration facilitates pre-gastric absorption, which can lead to a quicker onset of action and improved bioavailability by avoiding first-pass metabolism.[2][3]
Sodium starch glycolate (B3277807) (SSG) is a widely utilized superdisintegrant in pharmaceutical formulations, including FDOFs.[4][5] It is the sodium salt of a carboxymethyl ether of starch.[5] Chemically modified to be cross-linked, SSG exhibits reduced water solubility and viscosity upon hydration, which is crucial for its function.[6] Its primary mechanism of action involves rapid water absorption, leading to extensive swelling of its particles, which in turn generates the force required to break apart the film matrix, ensuring swift disintegration and drug release.[7][8][9]
These application notes provide a comprehensive overview of the role of sodium starch glycolate in the formulation of FDOFs, including its mechanism of action, optimal usage concentrations, and detailed protocols for formulation and evaluation.
Mechanism of Action of this compound in FDOFs
This compound functions as a superdisintegrant in FDOFs through a wicking and swelling mechanism. Upon contact with saliva, the hydrophilic nature of SSG facilitates rapid water uptake into the film's matrix. This is followed by a significant and rapid swelling of the SSG particles. The increase in particle volume creates a disruptive force within the film, breaking the polymer matrix and leading to the rapid disintegration of the film.[7][8][9]
Figure 1: Mechanism of this compound in FDOFs
Optimal Concentration of this compound
The concentration of this compound is a critical parameter in the formulation of FDOFs. The recommended concentration range is typically between 2% and 8% w/w.[4][10][11] An optimal concentration of around 4% is often cited as sufficient for achieving rapid disintegration.[12][13] It is important to note that concentrations exceeding 8% can have a detrimental effect, leading to the formation of a viscous gel that can impede water penetration and thus increase the disintegration time.[6][12]
Data Presentation: Effect of this compound Concentration on FDOF Properties
The following tables summarize the impact of varying concentrations of this compound on the key quality attributes of fast dissolving oral films, based on data from various studies.
Table 1: Effect of SSG Concentration on Disintegration Time
| Formulation Code | SSG Concentration (% w/w) | Other Key Excipients | Disintegration Time (seconds) | Reference |
| F1 | 2 | HPMC E5, Propylene Glycol | 25 ± 2 | [14] |
| F2 | 4 | HPMC E5, Propylene Glycol | 10 ± 1 | [14] |
| F3 | 6 | HPMC E5, Propylene Glycol | 15 ± 2 | [14] |
| F4 | 4 | HPMC E15 | 42 | [3] |
| BS1 | 2 | Crospovidone | 30 | [13] |
| BS5 | 4 | Croscarmellose Sodium | 28 | [13] |
Table 2: Effect of SSG Concentration on In Vitro Drug Release
| Formulation Code | SSG Concentration (% w/w) | Polymer | Drug Release (%) | Time (minutes) | Reference |
| F17 | 4 | HPMC E5 | 93.15 | Not Specified | [14] |
| F4 | Not Specified | HPMC | 98.78 | 15 | [3] |
| F-5 | Not Specified | Not Specified | 99.85 | 60 | [15][16] |
Table 3: Effect of SSG Concentration on Mechanical Properties of FDOFs
| Formulation Code | SSG Concentration (% w/w) | Polymer | Folding Endurance | Tensile Strength (MPa) | % Elongation | Reference |
| F17 | 4 | HPMC E5 | 260 | Not Specified | Not Specified | [14] |
| F6 | Not Specified | HPMC E15 LV | 153 ± 7.0 | 2.95 ± 0.09 | 18.95 ± 0.12 | [5] |
Experimental Protocols
A standardized workflow is essential for the reproducible formulation and evaluation of FDOFs. The following sections detail the protocols for the preparation of FDOFs using the solvent casting method and their subsequent evaluation.
Figure 2: FDOF Formulation and Evaluation Workflow
Formulation of Fast Dissolving Oral Films by Solvent Casting Method
The solvent casting method is the most widely used technique for the preparation of FDOFs due to its simplicity and the resulting uniformity and clarity of the films.[1][12][17]
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Film-forming polymer (e.g., HPMC E5, HPMC E15, Pullulan)[4][18]
-
This compound (Superdisintegrant)
-
Plasticizer (e.g., Propylene Glycol, PEG 400, Glycerol)[4][10]
-
Sweeteners, Flavors, and Coloring agents (as required)[10]
-
Solvent (e.g., Distilled water, Ethanol)[3]
-
Magnetic stirrer with heating plate
-
Beakers
-
Petri dish
-
Hot air oven or desiccator
Protocol:
-
Polymer Solution Preparation: Accurately weigh the film-forming polymer and dissolve it in the chosen solvent with continuous stirring using a magnetic stirrer. Gentle heating may be applied to facilitate dissolution.[4]
-
Incorporation of Excipients: To the polymer solution, add the accurately weighed plasticizer, sweetener, and other excipients, and stir until a homogenous solution is obtained.[4]
-
Addition of API and SSG: In a separate beaker, dissolve the API and this compound in a small amount of the solvent. Add this solution to the main polymer solution and mix thoroughly to ensure uniform distribution.[19]
-
Deaeration: Remove any entrapped air bubbles from the solution by placing it in a vacuum desiccator or by sonication.
-
Casting: Carefully pour the bubble-free solution into a clean, dry Petri dish.
-
Drying: Dry the cast film in a hot air oven at a controlled temperature (e.g., 40-60°C) for up to 24 hours, or until the film is completely dry and can be easily peeled off.[4] Alternatively, the film can be dried at room temperature in a desiccator.[18]
-
Cutting and Storage: Once dried, carefully peel the film from the Petri dish and cut it into the desired size (e.g., 2x2 cm). Store the prepared films in a desiccator to protect them from moisture until further evaluation.[18]
Evaluation of Fast Dissolving Oral Films
Protocol:
-
Randomly select 10 films from each formulation batch.
-
Weigh each film individually using a sensitive electronic balance.[20]
-
Calculate the average weight and the percentage deviation of each film from the average weight.
Protocol:
-
Measure the thickness of each of the 10 selected films at five different positions (center and four corners) using a digital micrometer or Vernier caliper.[5][20]
-
Calculate the average thickness and standard deviation for each formulation.
Protocol:
-
Cut a film strip of a specific size (e.g., 2x2 cm).
-
Repeatedly fold the film at the same place at a 180° angle until it breaks or a visible crack appears.[1][21]
-
The number of folds without breaking is recorded as the folding endurance value. A value of 300 or more is considered excellent.[1][21]
Protocol:
-
Place a film in a Petri dish and wet it with 0.5 mL of purified water for 60 seconds.[21]
-
Measure the pH of the wetted surface by touching it with a pH meter electrode.[21] The surface pH should be close to neutral (around 6.8-7.4) to avoid irritation to the oral mucosa.[21]
Protocol:
-
Take a film of a specified size and dissolve it in a suitable solvent (e.g., 100 mL of phosphate (B84403) buffer pH 6.8) in a volumetric flask.[20]
-
Shake the solution continuously for a specified period (e.g., 1 hour) to ensure complete dissolution of the drug.[4]
-
Filter the solution through a suitable filter paper (e.g., Whatman-1).[4]
-
Determine the drug content in the filtrate using a suitable analytical method, such as UV-Visible spectrophotometry at the drug's λmax.[4][20]
Protocol:
-
Place a film in a Petri dish containing a specified volume of a disintegration medium (e.g., 6 mL of phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.[2]
-
Gently swirl the Petri dish every 10 seconds.[2]
-
The time at which the film starts to break and completely disintegrates is recorded as the disintegration time.
Protocol:
-
Conduct the dissolution study using a USP dissolution test apparatus (Type II - Paddle apparatus).[2][22]
-
Use a suitable dissolution medium (e.g., 900 mL of 0.1N HCl or phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.[22]
-
Place a film in the dissolution vessel.
-
Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 3, 5, 10, 15 minutes) and replace with an equal volume of fresh medium.[22]
-
Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Visible spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Conclusion
This compound is a highly effective superdisintegrant for the formulation of fast dissolving oral films. Its ability to rapidly absorb water and swell leads to a quick disintegration of the film matrix, which is essential for the immediate release of the active pharmaceutical ingredient. By carefully selecting the concentration of this compound, typically within the 2-8% w/w range, formulators can achieve optimal disintegration times and drug release profiles. The detailed protocols provided in these application notes offer a systematic approach to the formulation and evaluation of FDOFs containing this compound, enabling researchers and drug development professionals to develop robust and patient-compliant oral drug delivery systems.
References
- 1. Current Overview of Oral Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. tpcj.org [tpcj.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Impact of super-disintegrants and film thickness on disintegration time of strip films loaded with poorly water-soluble drug microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. Effect of this compound on Formulation of Fexofenadine Hydrochloride Immediate Release Tablets by Direct Compression Method | Journal of Scientific Research [banglajol.info]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Fast dissolving oral films for immediate drug release [wisdomlib.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. iomcworld.org [iomcworld.org]
- 20. propulsiontechjournal.com [propulsiontechjournal.com]
- 21. Development, Evaluation, and Molecular Docking of Oral Dissolving Film of Atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nveo.org [nveo.org]
Application Notes and Protocols for Incorporating Sodium Starch Glycolate in Wet Granulation Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective incorporation of sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant, in pharmaceutical wet granulation processes. Understanding the proper methodology for its inclusion is critical to achieving desired tablet properties, including rapid disintegration, enhanced dissolution, and optimal bioavailability of the active pharmaceutical ingredient (API).
Sodium starch glycolate functions by rapid water absorption, leading to extensive swelling of its particles.[1][2][3] This swelling action creates a disruptive force within the tablet matrix, breaking it apart into smaller granules and ultimately the primary drug particles. The effectiveness of SSG can be influenced by its grade, particle size, concentration, and, most critically, the method of its incorporation into the formulation.[1][4]
Methods of Incorporation
There are three primary methods for incorporating this compound into a wet granulation formulation:
-
Intragranular Addition: SSG is blended with the API and other excipients before the wet massing stage.
-
Extragranular Addition: SSG is added to the dried granules along with the lubricant prior to compression.
-
Intra- and Extragranular Addition: A portion of the SSG is added intragranularly, and the remaining portion is added extragranularly.
The choice of incorporation method significantly impacts the final tablet characteristics. Extragranular addition generally leads to faster disintegration and dissolution compared to intragranular addition.[5][6][7] The intragranular portion swells within the granules, breaking them apart, while the extragranular portion disrupts the tablet matrix, separating the granules.[8] A combination of both methods often provides the most effective disintegration.[8]
Experimental Protocols
The following are detailed protocols for the three methods of incorporating this compound in a wet granulation process.
Protocol 1: Intragranular Addition of this compound
This protocol is suitable for formulations where controlled disintegration is desired and to aid in the initial breakdown of the granules.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (SSG)
-
Binder (e.g., Povidone K-30, Starch Paste)[9]
-
Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Granulating Fluid (e.g., Purified Water, Ethanol)
-
Lubricant (e.g., Magnesium Stearate)
-
High-shear mixer/granulator or planetary mixer
-
Fluid bed dryer or tray dryer
-
Sieve/mill
-
Blender (e.g., V-blender, bin blender)
-
Tablet press
Methodology:
-
Premixing: Accurately weigh and screen the API, this compound, and other intragranular excipients (e.g., diluent). Blend the screened materials in a suitable blender for 10-15 minutes to ensure uniformity.
-
Binder Preparation: Prepare the binder solution by dissolving or dispersing the binder in the granulating fluid.
-
Wet Massing: Transfer the premixed powders to the granulator. While mixing, gradually add the binder solution to form a cohesive, wet mass. The endpoint can be determined by the "snowball" test, where a small amount of the mass, when squeezed in the palm, forms a ball that does not crumble or stick excessively.
-
Wet Milling (Optional): Pass the wet mass through a screen of appropriate mesh size to create uniform wet granules.
-
Drying: Dry the granules in a fluid bed dryer or tray dryer at a suitable temperature (e.g., 50-60°C) until the desired moisture content is achieved (typically 1-3%).
-
Dry Milling: Mill the dried granules to the desired particle size distribution.
-
Final Blending: Add the screened lubricant to the dried, milled granules and blend for a short period (e.g., 3-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
Protocol 2: Extragranular Addition of this compound
This is the most common method and is generally preferred for achieving rapid tablet disintegration.[5][6]
Methodology:
-
Premixing: Weigh and screen the API and all intragranular excipients (excluding SSG). Blend these materials for 10-15 minutes.
-
Binder Preparation and Wet Massing: Prepare the binder solution and granulate the powder blend as described in Protocol 1.
-
Drying and Dry Milling: Dry and mill the granules to the required particle size as per Protocol 1.
-
Final Blending: Screen the this compound and the lubricant. Add the screened SSG to the dried, milled granules and blend for 10-15 minutes. Then, add the lubricant and blend for an additional 3-5 minutes.
-
Compression: Compress the final blend into tablets.
Protocol 3: Intra- and Extragranular Addition of this compound
This method combines the benefits of both intragranular and extragranular addition to achieve rapid and complete disintegration.[8]
Methodology:
-
Premixing: Weigh and screen the API, the intragranular portion of the this compound (e.g., 50% of the total SSG), and other intragranular excipients. Blend for 10-15 minutes.
-
Binder Preparation and Wet Massing: Prepare the binder solution and granulate the powder blend as described in Protocol 1.
-
Drying and Dry Milling: Dry and mill the granules as per Protocol 1.
-
Final Blending: Screen the extragranular portion of the this compound and the lubricant. Add the extragranular SSG to the dried granules and blend for 10-15 minutes. Subsequently, add the lubricant and blend for a further 3-5 minutes.
-
Compression: Compress the final blend into tablets.
Data Presentation
The following tables summarize the typical effects of SSG concentration and incorporation method on key tablet properties. The values presented are illustrative and can vary depending on the specific formulation.
Table 1: Effect of this compound Concentration on Tablet Properties (Extragranular Addition)
| SSG Concentration (% w/w) | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (seconds) | Drug Release at 15 min (%) |
| 2 | 5.5 | 0.6 | 45 | 85 |
| 4 | 5.2 | 0.7 | 25 | 95 |
| 6 | 4.9 | 0.8 | 15 | >99 |
| 8 | 4.5 | 0.9 | <15 | >99 |
Note: Increasing SSG concentration generally decreases hardness and increases friability while significantly reducing disintegration time and enhancing drug release.[10][11]
Table 2: Comparison of Different Incorporation Methods of this compound (4% w/w Total SSG)
| Incorporation Method | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (seconds) | Drug Release at 30 min (%) |
| Intragranular | 5.8 | 0.5 | 120 | 75 |
| Extragranular | 5.2 | 0.7 | 25 | 95 |
| Intra/Extragranular (2%/2%) | 5.4 | 0.6 | 35 | 92 |
Note: Extragranular addition typically results in the fastest disintegration and dissolution.[5][7] The intragranular method often leads to harder, less friable tablets with slower disintegration.
Visualization of Workflows
Diagram 1: Intragranular Addition Workflow
Caption: Workflow for intragranular incorporation of SSG.
Diagram 2: Extragranular Addition Workflow
Caption: Workflow for extragranular incorporation of SSG.
Diagram 3: Logical Relationship of Incorporation Method and Tablet Properties
Caption: Impact of SSG incorporation method on tablet properties.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the mode of super disintegrant incorporation on dissolution in wet granulated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Disintegrant-addition Methods on the Compounding of Orodispersible Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. on-call-anatomist.org [on-call-anatomist.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
sodium starch glycolate as a functional excipient in pediatric formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Developing oral drug formulations for pediatric patients presents unique challenges, including swallowability, taste masking, and the need for flexible, accurate dosing. Sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant, is a valuable excipient in addressing these challenges, particularly in the formulation of orally disintegrating tablets (ODTs) and other pediatric-friendly dosage forms.[1][2][3] SSG is the sodium salt of a carboxymethyl ether of starch, typically derived from potato, corn, rice, or wheat.[4] Its primary function in a tablet or capsule is to facilitate rapid disintegration upon contact with aqueous fluids, which in turn promotes faster drug dissolution and absorption.[3][5][6][7]
The mechanism of action of sodium starch glycolate is primarily through rapid and extensive swelling.[3][8][9] When it comes into contact with water, SSG can swell to many times its original volume, creating a strong disintegrating force that breaks the tablet matrix apart.[10] This property is particularly beneficial for pediatric formulations, where rapid disintegration in the small volume of saliva in the mouth is crucial for ODTs.[11]
Regulatory and Safety Considerations in Pediatrics
The selection of excipients for pediatric formulations is a critical aspect of drug development, with a strong emphasis on safety.[12][13][14] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the use of excipients in medicines for children.[15][16] While this compound is listed in the FDA's Inactive Ingredient Database for oral use, indicating its general safety, specific safety data for different pediatric age groups is not always readily available.[5][8][17][18] Therefore, the lowest effective concentration of SSG should be used, and its inclusion should be justified and supported by safety data in the context of the final formulation. The EMA emphasizes that excipients in pediatric medicines should be chosen to avoid potential toxicity.[15]
Data Presentation: Performance of this compound
The concentration of this compound significantly impacts the disintegration time and dissolution rate of oral solid dosage forms. The typical concentration range for SSG is between 2% and 8% w/w.[1][3]
| Formulation Characteristic | SSG Concentration (% w/w) | Disintegration Time | Dissolution Rate | Reference |
| Paracetamol Tablets | 0.25% | 60 min | - | [8] |
| 0.5% | 40 min | - | [8] | |
| 1% | 2-15 min | - | [8] | |
| 2% | < 1 min | - | [1] | |
| 4% | < 1 min | - | [1] | |
| >8% | Increased disintegration time | Decreased dissolution rate | [8] | |
| Chlorpheniramine Maleate Tablets | 5% | Faster than control | 89.1% - 108.3% drug release in 30 min | |
| 8% | Faster than control | 89.1% - 108.3% drug release in 30 min | ||
| 12% | Faster than control | 89.1% - 108.3% drug release in 30 min | ||
| Levocetirizine Dihydrochloride ODTs | High Concentration (with CCS) | 29 sec | - | [15] |
| Irbesartan Immediate Release Tablets | Varied (with other superdisintegrants) | Decreased with increasing concentration | - | [1] |
Note: The data presented is a summary from various studies and may not be directly comparable due to differences in formulation and testing conditions. Researchers should perform their own optimization studies.
Experimental Protocols
Protocol 1: In Vitro Disintegration Testing for Pediatric Orally Disintegrating Tablets (ODTs)
This protocol is based on the United States Pharmacopeia (USP) General Chapter <701> Disintegration Test.[6][11][17][18]
Objective: To determine the time required for a pediatric ODT to disintegrate in a simulated oral environment.
Apparatus:
-
USP Disintegration Apparatus
-
Beakers (1000 mL)
-
Thermostatic bath
-
Stopwatch
Reagents:
-
Purified water or simulated saliva (pH ~6.8)
Procedure:
-
Set up the disintegration apparatus according to the manufacturer's instructions.
-
Fill the beaker with 900 mL of purified water or simulated saliva and maintain the temperature at 37 ± 2°C using the thermostatic bath.
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Lower the basket-rack assembly into the immersion fluid and start the apparatus and the stopwatch simultaneously. The apparatus will raise and lower the basket at a constant frequency.
-
Observe the tablets. Disintegration is considered complete when there is no residue of the tablet, except for fragments of insoluble coating, remaining on the screen of the apparatus. A soft mass with no firm core is also considered disintegrated.
-
Record the time required for the complete disintegration of all six tablets.
Acceptance Criteria: For ODTs, the disintegration time is generally expected to be less than 30 seconds, although specific limits may vary depending on the product and regulatory requirements.
Protocol 2: Dissolution Testing for Pediatric Formulations
This protocol provides a general guideline for dissolution testing of pediatric oral solid dosage forms, based on USP General Chapter <711> Dissolution.
Objective: To measure the rate and extent of drug release from a pediatric formulation.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used for ODTs.[11]
-
Dissolution vessels
-
Paddles
-
Thermostatic bath
-
Syringes and filters for sampling
-
UV-Vis Spectrophotometer or HPLC for analysis
Reagents:
-
Dissolution medium: The choice of medium should be justified and may include purified water, 0.1 N HCl, or buffers at pH 4.5 and 6.8 to simulate gastrointestinal conditions. For pediatric formulations, smaller volumes may be considered to reflect physiological conditions.
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Set up the dissolution apparatus. The paddle speed is typically set at 50 or 75 rpm.
-
Place the specified volume of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place one tablet in each vessel.
-
Start the apparatus and the timer.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples immediately.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the percentage of drug released at each time point.
Visualizations
Caption: Mechanism of action of this compound as a superdisintegrant.
Caption: General workflow for developing pediatric oral solid dosage forms with SSG.
References
- 1. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is this compound Bad For You? - Here Is Your Answer. [isitbadforyou.com]
- 3. This compound – ArvinKala [arvinkala.com]
- 4. drugs.com [drugs.com]
- 5. roquette.com [roquette.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. pharmexcil.com [pharmexcil.com]
- 8. Excipients in the Paediatric Population: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. Dissolution Testing and Drug Release Tests | USP [usp.org]
Application Notes and Protocols: Methodology for Evaluating Drug Release from Tablets Containing Sodium Starch Glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium starch glycolate (B3277807) (SSG) is a widely used "superdisintegrant" in the pharmaceutical industry for solid oral dosage forms like tablets and capsules.[1][2] Its primary function is to facilitate the rapid breakdown of the tablet matrix upon contact with aqueous fluids in the gastrointestinal tract, thereby promoting drug dissolution and subsequent absorption.[3][4][5] SSG is a modified starch derivative that swells rapidly and extensively when it absorbs water, generating an internal mechanical force that disrupts the tablet's cohesive structure.[6] This action dramatically increases the surface area of the active pharmaceutical ingredient (API) exposed to the dissolution medium, which is particularly crucial for enhancing the bioavailability of poorly soluble drugs.[5][6]
The effectiveness of sodium starch glycolate is influenced by its concentration in the formulation, typically between 2% and 8%, with an optimal concentration often around 4%.[2][7] Exceeding an 8% concentration can sometimes lead to gelling, which may hinder disintegration and dissolution.[1][8] Therefore, a systematic evaluation of drug release is essential to optimize the formulation and ensure consistent product performance.
This document provides a detailed methodology for evaluating the in vitro drug release from tablets formulated with this compound, covering the necessary protocols and data presentation formats.
Mechanism of Action of this compound
This compound functions primarily through rapid water absorption and subsequent swelling.[3][6] When a tablet containing SSG comes into contact with an aqueous environment, the SSG particles quickly hydrate (B1144303) and swell to many times their original volume.[6] This swelling creates a significant internal pressure within the tablet matrix, forcing the particles apart and leading to the rapid disintegration of the tablet.[6] This process is visually represented in the signaling pathway diagram below.
Experimental Protocols
Materials and Reagents
-
Tablets containing the active pharmaceutical ingredient (API) and this compound.
-
Dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8). The selection of the medium should be based on the drug's properties and the intended site of drug release.[9]
-
Reference standard of the API.
-
Deionized water.
-
Reagents for preparing the dissolution medium (e.g., hydrochloric acid, potassium phosphate monobasic, sodium hydroxide).
-
Mobile phase for HPLC analysis (if applicable).
Equipment
-
USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - paddle method).[10]
-
Water bath with temperature control.
-
Syringes and syringe filters (e.g., 0.45 µm PVDF).
-
Volumetric flasks and pipettes.
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a suitable detector.
-
Analytical balance.
-
pH meter.
Dissolution Test Protocol
The following protocol outlines the steps for conducting a dissolution test on tablets containing this compound.
-
Preparation of Dissolution Medium : Prepare a sufficient volume of the selected dissolution medium (e.g., 900 mL per vessel). The pH of the medium should be verified and adjusted if necessary.[9]
-
Deaeration : Deaerate the dissolution medium to prevent the formation of air bubbles on the tablet surface, which can interfere with the dissolution process.[9]
-
Apparatus Setup : Set up the USP Apparatus 2 (paddle apparatus) and equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.[10]
-
Test Parameters : Set the paddle speed to the specified rate, typically 50 or 75 RPM.
-
Tablet Introduction : Carefully drop one tablet into each dissolution vessel.
-
Sampling : Withdraw an aliquot of the dissolution medium (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Sample Filtration : Immediately filter the collected samples through a 0.45 µm syringe filter to prevent undissolved particles from interfering with the analysis.
-
Volume Replacement : If necessary, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis : Analyze the filtered samples to determine the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Analytical Method
3.4.1 UV-Vis Spectrophotometry
This method is suitable when the API has a chromophore and there is no significant interference from excipients at the analytical wavelength.
-
Wavelength Selection : Determine the wavelength of maximum absorbance (λmax) of the API in the dissolution medium.
-
Calibration Curve : Prepare a series of standard solutions of the API in the dissolution medium at known concentrations. Measure the absorbance of each standard solution at the λmax and construct a calibration curve of absorbance versus concentration.
-
Sample Measurement : Measure the absorbance of the filtered samples from the dissolution test.
-
Concentration Calculation : Determine the concentration of the API in the samples using the calibration curve.
3.4.2 High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and sensitive method, particularly for low-dose drugs or when there is interference from excipients.
-
Chromatographic Conditions : Develop and validate an HPLC method with a suitable column, mobile phase, flow rate, and detector wavelength.
-
Calibration : Prepare and run a series of standard solutions of the API to establish a calibration curve of peak area versus concentration.
-
Sample Injection : Inject the filtered samples into the HPLC system.
-
Data Analysis : Determine the concentration of the API in the samples based on the peak areas and the calibration curve.
Data Presentation
The cumulative percentage of drug released at each time point should be calculated and tabulated. The following table provides a template for summarizing the dissolution data for different formulations containing varying concentrations of this compound.
| Time (minutes) | Formulation F1 (2% SSG) - % Drug Released (Mean ± SD) | Formulation F2 (4% SSG) - % Drug Released (Mean ± SD) | Formulation F3 (6% SSG) - % Drug Released (Mean ± SD) |
| 5 | |||
| 10 | |||
| 15 | |||
| 30 | |||
| 45 | |||
| 60 |
Conclusion
The methodology described provides a comprehensive framework for evaluating the drug release from tablets containing this compound. Adherence to these protocols will enable researchers and drug development professionals to accurately assess the impact of SSG on drug product performance and to develop robust and effective oral solid dosage forms. The use of a superdisintegrant like this compound is a well-established strategy to enhance the dissolution of poorly soluble drugs and improve their bioavailability.[5][6]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. phexcom.com [phexcom.com]
- 8. researchgate.net [researchgate.net]
- 9. uspnf.com [uspnf.com]
- 10. usp.org [usp.org]
Application Notes and Protocols: Formulation of Controlled-Release Matrix Tablets Using Sodium Starch Glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Controlled-release matrix tablets are a cornerstone of modern drug delivery, designed to release an active pharmaceutical ingredient (API) at a predetermined rate to maintain a constant drug concentration in the bloodstream over an extended period. Hydrophilic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), are frequently used to form a gel-like barrier upon hydration, which controls the drug release. While sodium starch glycolate (B3277807) (SSG) is widely recognized as a superdisintegrant in immediate-release formulations, its application in controlled-release matrix systems is more nuanced.[1] In this context, SSG can be strategically employed at low concentrations to modulate the drug release profile, typically by increasing the initial release rate or ensuring complete tablet erosion over time.
This document provides detailed application notes and experimental protocols for the formulation and evaluation of controlled-release matrix tablets incorporating sodium starch glycolate.
Mechanism of Action in a Controlled-Release Matrix
In a hydrophilic matrix tablet, the primary mechanism of controlled release involves the hydration of a polymer like HPMC to form a viscous gel layer. Drug release is then governed by a combination of diffusion through this gel layer and erosion of the matrix itself.[1][2]
The inclusion of this compound introduces a modulating factor. SSG is a modified starch that swells rapidly and extensively upon contact with water.[1] In a controlled-release matrix, this swelling action can:
-
Increase Matrix Porosity: The swelling of SSG particles within the HPMC gel layer can create micro-channels or pores, thereby increasing the effective surface area for drug dissolution and diffusion.
-
Disrupt the Gel Layer: At certain concentrations, the disruptive force of SSG swelling can lead to a more rapid erosion of the outer gel layer, accelerating drug release.
-
Modulate Initial Release: A small amount of SSG can be used to achieve a desired initial burst release to quickly reach the minimum effective concentration, followed by a sustained release profile governed by the primary matrix former.
The interplay between the gel-forming properties of HPMC and the swelling/disrupting action of SSG allows for a finer control over the drug release kinetics.
Below is a diagram illustrating the logical relationship of components in the controlled-release matrix.
Caption: Mechanism of drug release from an HPMC matrix with SSG.
Experimental Protocols
This section details the protocols for the preparation and evaluation of controlled-release matrix tablets. A model formulation using Paracetamol as the API is presented.
Materials
-
Paracetamol (API)
-
Hydroxypropyl Methylcellulose (HPMC K4M)
-
This compound (SSG)
-
Microcrystalline Cellulose (MCC, Filler)
-
Magnesium Stearate (Lubricant)
-
Talc (Glidant)
-
Isopropyl Alcohol (Granulating Fluid)
Tablet Formulation
The following formulations are designed to evaluate the effect of varying concentrations of this compound.
Table 1: Composition of Controlled-Release Matrix Tablets
| Ingredient (mg/tablet) | F1 (0% SSG) | F2 (1.0% SSG) | F3 (1.5% SSG) | F4 (2.5% SSG) |
| Paracetamol | 300 | 300 | 300 | 300 |
| HPMC K4M | 150 | 150 | 150 | 150 |
| This compound | 0 | 6 | 9 | 15 |
| Microcrystalline Cellulose | 141 | 135 | 132 | 126 |
| Magnesium Stearate | 6 | 6 | 6 | 6 |
| Talc | 3 | 3 | 3 | 3 |
| Total Weight (mg) | 600 | 600 | 600 | 600 |
Preparation of Matrix Tablets (Wet Granulation Method)
The following workflow outlines the wet granulation process.
Caption: Workflow for the wet granulation method.
Protocol:
-
Sieving: Pass Paracetamol, HPMC K4M, this compound, and Microcrystalline Cellulose through a #40 mesh sieve.
-
Dry Blending: Mix the sieved ingredients in a blender for 15 minutes to ensure uniform distribution.
-
Granulation: Add Isopropyl Alcohol dropwise to the powder blend while mixing until a coherent mass is formed.
-
Wet Sieving: Pass the wet mass through a #12 mesh sieve to form granules.
-
Drying: Dry the granules in a hot air oven at 50°C for 2 hours or until the loss on drying is less than 2%.
-
Dry Sieving: Pass the dried granules through a #16 mesh sieve.
-
Lubrication: Add Magnesium Stearate and Talc (both passed through a #60 mesh sieve) to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with 12 mm round, flat-faced punches.
Evaluation of Pre-Compression Parameters
Table 2: Pre-Compression Parameters of Granules
| Parameter | F1 | F2 | F3 | F4 | USP Limits |
| Angle of Repose (°) | 28.5 | 29.1 | 29.5 | 30.2 | < 30 (Excellent) |
| Bulk Density (g/mL) | 0.52 | 0.51 | 0.50 | 0.49 | Report |
| Tapped Density (g/mL) | 0.58 | 0.57 | 0.56 | 0.55 | Report |
| Carr's Index (%) | 10.3 | 10.5 | 10.7 | 10.9 | 5-15 (Excellent) |
| Hausner Ratio | 1.11 | 1.12 | 1.12 | 1.12 | 1.00-1.11 (Excellent) |
Evaluation of Post-Compression Parameters (Tablet Quality Control)
Protocol:
-
Weight Variation: Weigh 20 tablets individually, calculate the average weight. The individual weights should be within the USP limits.[3]
-
Hardness: Determine the crushing strength of 6 tablets using a Monsanto hardness tester. The typical range for controlled-release tablets is 6-10 kg/cm ².
-
Friability: Test a sample of tablets (as per USP) in a Roche friabilator for 100 revolutions. The weight loss should not exceed 1%.[3][4]
-
Thickness: Measure the thickness of 10 tablets using a micrometer. The variation should be within ±5%.[3]
-
Drug Content: Assay 10 randomly selected tablets for drug content to ensure uniformity.
Table 3: Post-Compression Parameters of Tablets
| Parameter | F1 | F2 | F3 | F4 | USP Limits |
| Weight Variation (mg) | 598 ± 4 | 601 ± 5 | 599 ± 3 | 602 ± 4 | ± 5% |
| Hardness ( kg/cm ²) | 8.2 ± 0.4 | 8.1 ± 0.5 | 8.3 ± 0.3 | 8.0 ± 0.6 | - |
| Friability (%) | 0.55 | 0.61 | 0.65 | 0.72 | < 1% |
| Thickness (mm) | 4.5 ± 0.02 | 4.6 ± 0.03 | 4.5 ± 0.01 | 4.6 ± 0.02 | ± 5% |
| Drug Content (%) | 99.5 ± 1.2 | 99.2 ± 1.5 | 100.1 ± 1.1 | 99.8 ± 1.3 | 90-110% |
In Vitro Dissolution Study
Protocol:
-
Apparatus: USP Dissolution Testing Apparatus Type II (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling: Withdraw 5 mL samples at 0.5, 1, 2, 4, 6, 8, 10, and 12-hour intervals. Replace with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of Paracetamol using a UV-Visible spectrophotometer at 243 nm.
Results and Data Presentation
The inclusion of this compound demonstrated a clear influence on the drug release profile from the HPMC matrix tablets.
Table 4: Cumulative Drug Release (%) of Paracetamol Matrix Tablets
| Time (hours) | F1 (0% SSG) | F2 (1.0% SSG) | F3 (1.5% SSG) | F4 (2.5% SSG) |
| 0.5 | 8.2 | 12.5 | 15.1 | 18.9 |
| 1 | 15.6 | 22.1 | 26.3 | 30.5 |
| 2 | 25.4 | 34.8 | 40.2 | 46.7 |
| 4 | 42.1 | 55.3 | 62.5 | 70.1 |
| 6 | 58.3 | 71.2 | 78.9 | 85.4 |
| 8 | 72.5 | 84.6 | 91.3 | 96.8 |
| 10 | 85.1 | 95.8 | 98.9 | 99.5 |
| 12 | 94.3 | 99.1 | 100.2 | 100.5 |
Note: The data presented in Tables 2, 3, and 4 are representative and intended for illustrative purposes.
As the concentration of this compound increased from 0% to 2.5%, the rate of drug release was observed to increase. The formulation without SSG (F1) showed the most extended-release profile over 12 hours. In contrast, F4, with the highest concentration of SSG, released nearly all the drug within 8 to 10 hours. This demonstrates the utility of SSG as a release modulator in hydrophilic matrix systems.
Conclusion
This compound can be effectively utilized as a functional excipient in the formulation of controlled-release hydrophilic matrix tablets. By carefully selecting its concentration, formulators can modulate the drug release profile to meet specific therapeutic objectives. At lower concentrations (1.0-2.5%), SSG increases the rate of drug release without compromising the controlled-release characteristics of the HPMC matrix. The provided protocols offer a comprehensive framework for researchers and drug development professionals to systematically investigate and optimize controlled-release formulations using this versatile excipient.
References
Application Notes and Protocols: Enhancing the Dissolution of Poorly Soluble Drugs with Sodium Starch Glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium starch glycolate (B3277807) (SSG) is a widely used superdisintegrant in the pharmaceutical industry, known for its exceptional ability to promote the rapid disintegration of solid dosage forms, such as tablets and capsules.[1][2][3] This rapid disintegration is a critical factor in enhancing the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs), which in turn can improve their bioavailability.[4][5] SSG is a sodium salt of a carboxymethyl ether of starch, which is chemically modified to be cross-linked.[2][6] This modification allows it to absorb a significant amount of water, leading to rapid and extensive swelling.[1][4][7][8]
The primary mechanism of action for SSG involves rapid hydration and swelling upon contact with aqueous fluids in the gastrointestinal tract.[4][5] This swelling generates internal pressure within the tablet matrix, causing it to break apart into smaller granules and fine particles.[4] The increased surface area of the drug particles exposed to the dissolution medium accelerates the dissolution rate.[4]
Mechanism of Action
Sodium starch glycolate enhances drug dissolution primarily through rapid tablet disintegration. The process can be summarized in the following steps:
-
Water Uptake: Upon ingestion, the tablet comes into contact with gastrointestinal fluids. The hydrophilic nature of SSG facilitates rapid water absorption into the tablet matrix.[4][7][8]
-
Swelling: As SSG absorbs water, its particles swell significantly.[1][2][4]
-
Disintegration: The swelling of SSG particles creates a disruptive force within the tablet, breaking it down into smaller granules and ultimately into fine particles.[4]
-
Enhanced Dissolution: The increased surface area of the dispersed drug particles leads to a faster rate of dissolution.[4]
Data Presentation: Impact of this compound on Formulation Properties
The concentration of this compound in a formulation significantly impacts its disintegration time and the dissolution rate of the active pharmaceutical ingredient. The typical concentration range for SSG is between 2% and 8% w/w.[1][3][6]
| Drug | SSG Concentration (% w/w) | Disintegration Time | Dissolution Rate/Efficiency | Reference |
| Paracetamol | 0.25 | 60 min | - | [1] |
| 0.5 | 40 min | - | [1] | |
| 1.0 | 2-15 min | - | [1] | |
| 2.0 | < 1 min | - | [1] | |
| 4.0 | < 1 min | - | [1] | |
| Ethenzamide | 1.0 | - | Significantly faster than tablets with no disintegrant | [9] |
| 5.0 | - | Faster dissolution as concentration increased from 1.0% to 5.0% | [9] | |
| Chlorpheniramine Maleate | 5.0 | Shorter than control | 89.1% drug release after 30 min | [10] |
| 8.0 | Shorter than control | >95% drug release after 30 min | [10] | |
| 12.0 | Shorter than control | >100% drug release after 30 min | [10] | |
| Piroxicam | 8.0 | - | Improved dissolution rate | [9] |
Note: Higher concentrations of SSG (above 8%) may lead to an increase in disintegration time due to the formation of a viscous gel layer that can hinder water penetration.[1][11]
Experimental Protocols
Protocol 1: Formulation of Tablets by Direct Compression
This protocol describes the preparation of tablets using the direct compression method, incorporating this compound as a superdisintegrant.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (SSG)
-
Diluent (e.g., Microcrystalline Cellulose, Mannitol)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
Equipment:
-
Analytical Balance
-
Sieves
-
Blender (e.g., V-blender, Bin blender)
-
Tablet Press
Procedure:
-
Sieving: Pass the API, SSG, and diluent through an appropriate sieve (e.g., #40 mesh) to ensure particle size uniformity and remove any lumps.
-
Blending:
-
Place the sieved API, SSG, and diluent into a blender.
-
Blend for a specified time (e.g., 15 minutes) to achieve a homogenous mixture.
-
-
Lubrication:
-
Pass the lubricant and glidant through a finer sieve (e.g., #60 mesh).
-
Add the sieved lubricant and glidant to the powder blend in the blender.
-
Blend for a shorter duration (e.g., 3-5 minutes). Over-blending with lubricants can negatively impact tablet hardness and dissolution.
-
-
Compression:
-
Set up the tablet press with the desired tooling (punches and die).
-
Load the final powder blend into the hopper of the tablet press.
-
Compress the tablets to a target weight and hardness.
-
Protocol 2: In-Vitro Dissolution Testing
This protocol outlines the procedure for conducting in-vitro dissolution studies to evaluate the effect of this compound on drug release.
Equipment and Materials:
-
USP Dissolution Apparatus (Apparatus 1 - Basket, or Apparatus 2 - Paddle)[12][13]
-
Dissolution Vessels
-
Water Bath/Heater[13]
-
Syringes and Filters
-
UV-Vis Spectrophotometer or HPLC
-
Dissolution Medium (e.g., 0.1 N HCl, Phosphate Buffer pH 6.8)[12]
-
Formulated Tablets
Procedure:
-
Apparatus Setup:
-
Tablet Introduction:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus immediately.
-
-
Sampling:
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium from each vessel.
-
Filter the samples promptly to prevent undissolved particles from affecting the analysis.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Analyze the collected samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
-
Protocol 3: Tablet Disintegration Test
This protocol is for determining the disintegration time of tablets, a key performance indicator for formulations containing superdisintegrants.
Equipment and Materials:
-
USP Disintegration Test Apparatus
-
Beakers (1000 mL)
-
Immersion Fluid (e.g., Distilled Water, 0.1 N HCl)
-
Formulated Tablets
Procedure:
-
Apparatus Setup:
-
Set up the disintegration apparatus with the appropriate basket-rack assembly.
-
Fill the beakers with the specified immersion fluid and maintain the temperature at 37 ± 2°C.
-
-
Tablet Introduction:
-
Place one tablet in each of the six tubes of the basket.
-
Place a disk on top of each tablet (if required by the monograph).
-
-
Test Execution:
-
Operate the apparatus, which raises and lowers the basket in the immersion fluid at a constant frequency.
-
-
Endpoint Determination:
-
Record the time taken for all six tablets to disintegrate completely (i.e., no palpable mass remaining on the screen).
-
Conclusion
This compound is a highly effective superdisintegrant that can significantly enhance the dissolution of poorly soluble drugs by promoting rapid tablet disintegration.[4][5][14] The optimal concentration of SSG should be determined during formulation development to achieve the desired disintegration and dissolution profiles. The protocols provided herein offer a framework for the formulation and evaluation of tablets containing this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. This compound Type A - CD Formulation [formulationbio.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: What is it and where is it used? [drugs.com]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. roquette.com [roquette.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fip.org [fip.org]
- 13. usp.org [usp.org]
- 14. echemi.com [echemi.com]
Application Notes and Protocols for the Characterization of Sodium Starch Glycolate in Pharmaceutical Dosage Forms
Introduction
Sodium Starch Glycolate (SSG) is a widely used superdisintegrant in oral solid dosage forms like tablets and capsules.[1][2][3] It is the sodium salt of a carboxymethyl ether of starch, which can be derived from various sources such as potato, corn, wheat, or rice.[3] SSG's efficacy stems from its ability to absorb water rapidly, leading to significant swelling that causes the rapid breakup of the tablet or granule structure, facilitating drug dissolution and enhancing bioavailability.[1][3][4] The functionality of SSG is influenced by its physicochemical properties, including the degree of substitution, cross-linking, particle size, and purity.[5][6] Therefore, rigorous analytical characterization is crucial for quality control and to ensure consistent performance in pharmaceutical formulations.[2]
These application notes provide detailed protocols for various analytical techniques to characterize this compound, both as a raw material and within finished dosage forms.
Pharmacopeial Identification and Purity Tests
Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide standardized methods for the identification, assay, and purity of SSG.[7][8][9] SSG is typically categorized into different types (e.g., Type A and Type B) based on pH and sodium content.[9][10]
Identification Tests
Application Note: These are fundamental tests to confirm the identity of the material as this compound. They rely on characteristic chemical reactions and spectroscopic analysis.
Experimental Protocols:
-
A: Infrared (IR) Absorption: The infrared absorption spectrum of the sample should be concordant with the reference spectrum of this compound.[10][11]
-
B: Iodine-Potassium Iodide Test: A slightly acidified solution of SSG produces a blue to violet color upon the addition of iodine and potassium iodide solution.[7][9][10]
-
C: Test for Sodium: SSG imparts an intense yellow color to a nonluminous flame.[9][10] A chemical test involves adding potassium pyroantimonate (B1233504) solution to a solution of the sample, which forms a white, crystalline precipitate.[9][10]
Assay and Impurity Testing
Application Note: These tests quantify the active component and control the levels of process-related impurities and by-products, such as sodium chloride and sodium glycolate, which can affect performance.
Experimental Protocols:
-
Assay for Sodium: This titration method determines the percentage of sodium in SSG.
-
Limit of Sodium Chloride: This test is performed by potentiometric titration with silver nitrate (B79036).[8][9]
-
Limit of Sodium Glycolate: This impurity is often controlled via a colorimetric test or a chromatographic method.[8][9] The USP test involves reacting the sample with 2,7-dihydroxynaphthalene (B41206) and measuring the absorbance.[12]
-
Loss on Drying: This test determines the moisture content.
Data Presentation: Pharmacopeial Specifications
| Test | Type A Specification | Type B Specification | Reference |
| pH | 5.5 - 7.5 | 3.0 - 5.0 | [9][10] |
| Sodium (Na) Content | 2.8% - 4.2% | 2.0% - 3.4% | [9][10] |
| Sodium Chloride | ≤ 7.0% | ≤ 7.0% | [8][9] |
| Sodium Glycolate | ≤ 2.0% | ≤ 2.0% | [4][9] |
| Loss on Drying | ≤ 10.0% | ≤ 10.0% | [8][9] |
| Iron | ≤ 0.002% (20 ppm) | ≤ 0.002% (20 ppm) | [4][8] |
| Heavy Metals | ≤ 0.002% (20 ppm) | ≤ 0.002% (20 ppm) | [4][9] |
Microscopic and Morphological Analysis
Application Note: Microscopic examination reveals information about the particle size, shape, and surface morphology of SSG granules. These characteristics are critical as they influence flowability, packing, and the surface area available for water absorption, thereby affecting disintegration performance. Scanning Electron Microscopy (SEM) is particularly useful for high-resolution imaging of the granule surface.[13][14][15]
Experimental Protocol (Light Microscopy):
-
Prepare a suspension of SSG in a suitable non-swelling liquid (e.g., mineral oil).
-
Place a drop of the suspension on a microscope slide and cover with a coverslip.
-
Examine under a light microscope at various magnifications (e.g., 100x, 400x).
-
Observe the granule characteristics. SSG granules are typically irregular, ovoid, or pear-shaped, ranging from 30–100 µm, or rounded, from 10–35 µm.[1]
-
When viewed under polarized light, granules should display a distinct black cross (birefringence).[1]
Data Presentation: Morphological Characteristics
| Parameter | Typical Observation | Significance |
| Shape | Irregularly shaped, ovoid, or rounded granules.[1] | Affects powder flow and packing density. |
| Size | 10-100 µm.[1] | Influences swelling rate and disintegration time. |
| Surface | Smooth to slightly rough surface. | Affects water uptake (wicking). |
| Birefringence | Presence of a "Maltese cross" under polarized light. | Indicates the semi-crystalline nature of starch. |
Spectroscopic Techniques
Spectroscopic methods are powerful, non-destructive techniques for both qualitative and quantitative analysis of SSG in dosage forms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR is used for the identification of SSG and to study potential chemical interactions between the excipient and the active pharmaceutical ingredient (API) in a formulation.[3][16][17] The technique identifies functional groups present in the molecule, providing a unique spectral "fingerprint".[3]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the SSG powder or the ground tablet onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Compare the resulting spectrum with a reference spectrum of SSG for identification.[11] Key peaks include those for O-H stretching, C-H stretching, and carboxylate group vibrations.
Raman Spectroscopy
Application Note: Raman spectroscopy is highly specific and offers excellent spatial resolution, making it ideal for characterizing the distribution and solid-state properties of SSG within a finished tablet.[18][19] It is particularly useful for chemical imaging (mapping) to assess the uniformity of the blend.[19][20] Since water is a weak Raman scatterer, this technique is also effective for studying hydration and swelling phenomena. Common excipients often have no spectral signals in the 1550–1900 cm⁻¹ region, making this range ideal for API identification within a formulation.[21]
Experimental Protocol (Raman Mapping of a Tablet):
-
Place the tablet on the microscope stage of the Raman spectrometer.
-
Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.[18]
-
Define the area on the tablet surface to be mapped.
-
Set the acquisition parameters: laser power, exposure time, and step size (e.g., 10-50 µm).
-
Acquire spectra at each point within the defined area.
-
Process the hyperspectral data using multivariate analysis (e.g., Principal Component Analysis or Vertex Component Analysis) to generate chemical maps showing the spatial distribution of SSG, the API, and other excipients.
Data Presentation: Spectroscopic Parameters
| Technique | Parameter | Typical Setting | Application |
| FTIR-ATR | Spectral Range | 4000 - 400 cm⁻¹ | Identification, Drug-Excipient Interaction |
| Resolution | 4 cm⁻¹ | - | |
| Raman | Laser Wavelength | 532 nm or 785 nm[18] | Identification, Polymorph screening, Quantitative Analysis, Chemical Mapping[18][22] |
| Spectral Range | 200 - 2000 cm⁻¹ | - |
Thermal Analysis
Application Note: Thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical and chemical changes that occur in SSG upon heating. DSC can detect melting, glass transitions, and crystallization events, which is useful for assessing drug-excipient compatibility.[23][24] TGA measures changes in mass with temperature, which is useful for analyzing dehydration and thermal decomposition.
Experimental Protocol (DSC):
-
Accurately weigh 3-5 mg of the SSG sample or ground tablet into an aluminum DSC pan.
-
Seal the pan (hermetically or with a pinhole, depending on the desired atmosphere).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min).[15]
-
Record the heat flow as a function of temperature, typically from ambient to 300°C.
-
Analyze the resulting thermogram for endothermic or exothermic events. SSG typically shows a broad endotherm related to dehydration.[23][24]
Visualizations
Workflow for SSG Characterization
Caption: Workflow for SSG characterization from raw material to final product.
SSG Disintegration Mechanism
Caption: How SSG's intrinsic properties drive its disintegration function.
Protocol for Potentiometric Titration
Caption: Step-by-step workflow for the sodium chloride limit test.
References
- 1. This compound – ArvinKala [arvinkala.com]
- 2. This compound Analysis Service | Pharmaceutical Excipient | MtoZ Biolabs [mtoz-biolabs.com]
- 3. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound BP Ph Eur USP NF EP JP Grade Manufacturers [anmol.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. usp.org [usp.org]
- 9. uspbpep.com [uspbpep.com]
- 10. This compound [drugfuture.com]
- 11. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]
- 12. usp.org [usp.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound Analysis Service - CD BioGlyco [bioglyco.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Drug characterization in low dosage pharmaceutical tablets using Raman microscopic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selectscience.net [selectscience.net]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Quantitative analysis of excipient dominated drug formulations by Raman spectroscopy combined with deep learning - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Sodium Starch Glycolate for Rapid Drug Release in Capsule Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective use of Sodium Starch Glycolate (SSG) as a superdisintegrant in hard gelatin capsule formulations to achieve rapid drug release.
Introduction
This compound (SSG) is a widely used pharmaceutical excipient renowned for its efficacy as a superdisintegrant in solid oral dosage forms.[1][2][3] It is the sodium salt of a carboxymethyl ether of starch, available from various sources like potato, corn, wheat, or rice.[2] In capsule formulations, SSG promotes the rapid disintegration of the powder mass upon contact with aqueous fluids, facilitating the swift release and subsequent dissolution of the active pharmaceutical ingredient (API).[1][4] Its primary mechanism of action involves rapid water absorption, leading to significant swelling of the SSG particles, which exerts pressure on the capsule contents, causing them to break apart.[2][5]
Mechanism of Action of this compound
The disintegration process facilitated by this compound is primarily driven by its ability to rapidly absorb water and swell to many times its original volume. This process can be visualized as a multi-step signaling pathway.
Key Formulation Considerations
The effectiveness of SSG in promoting rapid drug release from capsules is influenced by several factors:
-
Concentration: The typical concentration of SSG in formulations ranges from 2% to 8% w/w.[1][2] While higher concentrations generally lead to faster disintegration, excessive amounts (>8%) can sometimes have a retarding effect due to the formation of a viscous gel that can hinder further water penetration.[2] The optimal concentration is often around 4-6%.[2]
-
API Properties: The solubility of the active pharmaceutical ingredient can impact the overall dissolution rate. SSG is particularly effective for poorly soluble drugs as it increases the surface area of the API exposed to the dissolution medium.
-
Other Excipients: The presence of other excipients, such as lubricants (e.g., magnesium stearate), can influence the disintegration time. Hydrophobic lubricants can form a film around the particles and impede water penetration.
-
Manufacturing Process: The degree of powder compaction within the capsule can affect disintegration. Tightly packed plugs may take longer to disintegrate.
Experimental Data: Impact of SSG on Capsule Performance
The following tables summarize representative data on the effect of this compound concentration on the physical properties and in vitro performance of a model capsule formulation.
Table 1: Influence of SSG Concentration on Powder Blend Properties
| Formulation Code | SSG Concentration (% w/w) | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio | Angle of Repose (°) |
| F1 | 0 | 0.52 | 0.63 | 17.5 | 1.21 | 32 |
| F2 | 2 | 0.54 | 0.65 | 16.9 | 1.20 | 30 |
| F3 | 4 | 0.55 | 0.67 | 17.9 | 1.22 | 29 |
| F4 | 6 | 0.56 | 0.69 | 18.8 | 1.23 | 28 |
| F5 | 8 | 0.57 | 0.71 | 19.7 | 1.25 | 27 |
Note: Data is illustrative and based on typical values found in pharmaceutical development.
Table 2: Effect of SSG Concentration on Capsule Disintegration and Drug Dissolution
| Formulation Code | SSG Concentration (% w/w) | Disintegration Time (minutes) | Drug Release after 15 min (%) | Drug Release after 30 min (%) |
| F1 | 0 | > 15 | 25 | 45 |
| F2 | 2 | 8.5 | 55 | 80 |
| F3 | 4 | 4.2 | 85 | 98 |
| F4 | 6 | 3.8 | 90 | >99 |
| F5 | 8 | 4.5 | 88 | >99 |
Note: Disintegration time can be influenced by the specific API and other excipients. Higher levels of SSG (e.g., 8%) may show a slight increase in disintegration time due to potential gelling effects.[2]
Experimental Protocols
The following are detailed methodologies for key experiments in the development of rapid-release capsule formulations using this compound.
Protocol for Capsule Formulation (Direct Blending Method)
This protocol outlines the steps for preparing a simple capsule formulation using the direct blending method.
Methodology:
-
Weighing: Accurately weigh the required quantities of the Active Pharmaceutical Ingredient (API), this compound, and other excipients (e.g., diluents, glidants).
-
Sieving: Pass all ingredients through a suitable mesh sieve (e.g., #40 or #60) to ensure particle size uniformity and remove any lumps.
-
Blending:
-
Place the sieved API and SSG in a suitable blender (e.g., V-blender or cube blender).
-
Mix for approximately 5-10 minutes to ensure a homogenous premix.
-
Add the remaining excipients to the blender.
-
Continue blending for an additional 15-20 minutes to achieve a uniform final blend.
-
-
Encapsulation: Fill the blended powder into hard gelatin capsules of the appropriate size using a manual or automated capsule filling machine.
-
In-Process Quality Control: During encapsulation, monitor for weight variation to ensure dose uniformity.
Protocol for Capsule Disintegration Testing
This protocol is based on the USP general chapter <701> Disintegration.
Apparatus: USP Disintegration Apparatus
Medium: Purified water or other specified medium (e.g., 0.1 N HCl)
Temperature: 37 ± 2 °C
Methodology:
-
Place one capsule in each of the six tubes of the basket-rack assembly.
-
Suspend the assembly in the immersion fluid (e.g., purified water) in the beaker.
-
Operate the apparatus for the time specified in the monograph or for 30 minutes if not specified.
-
At the end of the time limit, lift the basket from the fluid and observe the capsules.
-
Acceptance Criteria: All capsules have disintegrated completely. If 1 or 2 capsules fail to disintegrate, repeat the test on 12 additional capsules. Not fewer than 16 of the total 18 capsules tested must have disintegrated.
Protocol for Drug Dissolution Testing
This protocol is a general guideline based on the USP general chapter <711> Dissolution.
Apparatus: USP Apparatus 1 (basket) or Apparatus 2 (paddle)
Medium: As specified in the individual drug monograph (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer)
Temperature: 37 ± 0.5 °C
Rotation Speed: As specified in the monograph (typically 50 or 75 RPM for paddle, 100 RPM for basket)
Methodology:
-
Place the specified volume of the dissolution medium in each vessel and allow it to equilibrate to the required temperature.
-
Place one capsule in each vessel.
-
Start the apparatus and run for the specified time.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the percentage of drug released at each time point.
Logical Relationship: SSG Concentration and Drug Release
The relationship between the concentration of this compound and the rate of drug release is a critical aspect of formulation development. This logical diagram illustrates the expected outcomes.
Conclusion
This compound is a highly effective superdisintegrant for developing immediate-release capsule formulations. By carefully selecting the appropriate concentration and considering its interactions with other excipients, formulators can achieve rapid capsule disintegration and, consequently, fast drug dissolution. The protocols provided herein offer a foundational framework for the systematic development and evaluation of such formulations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Starch Glycolate to Prevent Tablet Capping and Lamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing the concentration of sodium starch glycolate (B3277807) (SSG) to mitigate common tablet manufacturing defects such as capping and lamination.
Troubleshooting Guide: Tablet Capping and Lamination Issues
Q1: My tablets are exhibiting capping or lamination. Could the concentration of sodium starch glycolate (SSG) be the cause?
A1: Yes, the concentration of this compound (SSG) can significantly influence tablet integrity and may contribute to capping and lamination. While SSG is an effective superdisintegrant, an inappropriate concentration can negatively impact tablet strength.
-
Mechanism of SSG: SSG functions by rapidly absorbing water and swelling, which leads to the breakup of the tablet into smaller particles for quick dissolution.[1][2]
-
High Concentrations (>8%): At concentrations above 8%, SSG can lead to the formation of a viscous gel layer upon hydration. This gel layer can hinder water penetration into the tablet core, paradoxically increasing disintegration time.[1][3] More importantly, high concentrations of SSG can reduce the tablet's tensile strength and increase its elasticity, making it more prone to capping and lamination upon ejection from the die.[1][4]
-
Low Concentrations: Insufficient SSG may not provide the necessary disintegrating force, but it is less likely to be a direct cause of capping and lamination. These defects are more commonly associated with formulation and process parameters that lead to weak tablet bonding or stress accumulation.
Q2: I suspect my SSG concentration is too high. What are the typical signs in the tablet formulation and how can I confirm this?
A2: Signs that your SSG concentration may be too high and contributing to capping or lamination include:
-
Reduced Tablet Hardness: An inverse relationship can be observed between SSG concentration and tablet hardness.
-
Increased Friability: Tablets may be more prone to chipping and breaking.
-
Visual Observation of Capping/Lamination: This is the most direct indicator. Capping is the partial or complete separation of the top or bottom surface of the tablet, while lamination is the separation of the tablet into two or more distinct layers.[5][6]
To confirm, you can perform characterization studies by preparing tablet batches with varying SSG concentrations (e.g., 2%, 4%, 6%, 8%) and evaluating their physical properties.
Frequently Asked Questions (FAQs)
Q3: What is the optimal concentration range for this compound (SSG) to ensure good disintegration without causing capping or lamination?
A3: The typical concentration range for SSG in pharmaceutical formulations is between 2% and 8% w/w.[1][7] The optimal concentration is often found to be around 4-6%.[3][7] However, the ideal concentration is formulation-dependent and should be determined experimentally.
Q4: How does this compound (SSG) concentration affect tablet tensile strength?
A4: Increasing the concentration of SSG generally leads to a decrease in tablet tensile strength.[8][9] This is because SSG particles can disrupt the bonding between other excipients and the active pharmaceutical ingredient (API) during compaction. Lower tensile strength indicates weaker tablets that are more susceptible to capping and lamination.[10]
Q5: Can the interaction between SSG and other excipients, like binders, influence capping and lamination?
A5: Absolutely. The balance between the disintegrant (SSG) and the binder is critical. A strong binder can help overcome the reduction in tensile strength caused by higher concentrations of SSG.[11] If capping or lamination is observed, consider optimizing both the binder and SSG concentrations. Increasing the binder concentration can improve tablet compactibility and reduce the tendency for brittle fracture.[11][12]
Experimental Protocols
Protocol 1: Evaluating the Effect of SSG Concentration on Tablet Physical Properties
Objective: To determine the optimal concentration of SSG that provides adequate disintegration without causing capping, lamination, or excessive friability.
Methodology:
-
Formulation Preparation: Prepare several small-scale blends of your tablet formulation with varying concentrations of SSG (e.g., 2%, 4%, 6%, 8%, and 10% w/w). Keep the concentrations of all other excipients constant.
-
Granulation (if applicable): If using a wet granulation process, ensure uniform distribution of SSG.
-
Tableting: Compress tablets from each blend using a tablet press. It is crucial to maintain consistent compression force and speed across all batches.
-
Physical Testing: Evaluate the following parameters for each batch:
-
Hardness: Test a minimum of 10 tablets per batch.
-
Thickness and Diameter: Measure for consistency.
-
Friability: Test according to USP <1216> standards. A weight loss of less than 1% is generally acceptable.
-
Disintegration Time: Test according to USP <701> standards.
-
Visual Inspection: Carefully inspect tablets for any signs of capping or lamination immediately after compression and after 24 hours.
-
Tensile Strength Calculation: Calculate the tensile strength from the tablet hardness, diameter, and thickness.
-
Data Presentation
Table 1: Effect of SSG Concentration on Tablet Properties (Example Data)
| SSG Concentration (% w/w) | Average Hardness (kP) | Friability (%) | Disintegration Time (seconds) | Tensile Strength (MPa) | Observations |
| 2 | 8.5 | 0.4 | 120 | 2.0 | Intact tablets |
| 4 | 8.2 | 0.5 | 60 | 1.9 | Intact tablets |
| 6 | 7.5 | 0.7 | 45 | 1.7 | Intact tablets |
| 8 | 6.2 | 1.2 | 55 | 1.4 | Slight capping observed in a few tablets |
| 10 | 5.1 | 2.5 | 70 | 1.1 | Significant capping and lamination |
Note: This is example data and results will vary based on the specific formulation.
Table 2: Quantitative Impact of SSG on Tensile Strength and Elastic Energy
| SSG Concentration (% w/w) | Binder (Starch Paste) Concentration (% w/w) | Compaction Pressure (MPa) | Tensile Strength (MPa) | Elastic Energy (Nm) |
| 0 | 5 | ~235 | >2.0 | 0.28 |
| 4 | 5 | ~235 | ~1.8 | 0.50 |
| 8 | 5 | ~235 | ~1.6 | ~0.65 |
| 12 | 5 | ~235 | ~1.5 | 0.76 |
Source: Adapted from data presented in a study on the compaction behavior of acetaminophen (B1664979) formulations.[4] This table illustrates that as SSG concentration increases, tensile strength decreases while elastic energy increases, creating conditions favorable for capping and lamination.
Visualizations
Caption: Experimental workflow for optimizing SSG concentration.
Caption: Relationship between SSG concentration and tablet defects.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. roquette.com [roquette.com]
- 6. icapsulepack.com [icapsulepack.com]
- 7. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventing Tablet Lamination During Compression – Pharma.Tips [pharma.tips]
- 9. Tablet Defects and How to Overcome Them in Manufacturing - Vici Health Sciences [vicihealthsciences.com]
- 10. Gaining insight into tablet capping tendency from compaction simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
troubleshooting gelling effect of sodium starch glycolate at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the gelling effect of sodium starch glycolate (B3277807) (SSG) at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of sodium starch glycolate (SSG) in tablet formulations?
A1: this compound is a "superdisintegrant" used in pharmaceutical tablets and capsules.[1][2][3][4] Its primary role is to facilitate the rapid breakup of the solid dosage form when it comes into contact with fluids, such as gastric fluid.[5][6] This is achieved through its ability to absorb water quickly, which causes the SSG particles to swell significantly.[4][5] This swelling action creates internal pressure within the tablet, causing it to disintegrate into smaller particles and promoting the dissolution of the active pharmaceutical ingredient (API).[5][6]
Q2: What is the "gelling effect" of SSG and why does it occur at high concentrations?
A2: The gelling effect refers to the formation of a viscous gel layer when high concentrations of SSG are used in a formulation.[1][7] While SSG is designed to swell, at concentrations typically above 8% w/w, the swollen particles can coalesce and form a cohesive, viscous barrier.[1][8][9] This gel layer can actually impede further water penetration into the tablet core, which paradoxically slows down the disintegration process it is meant to promote.[7][10]
Q3: What is the recommended concentration range for SSG in a formulation to avoid the gelling effect?
A3: The generally effective concentration range for SSG as a superdisintegrant is between 2% and 8% w/w of the tablet weight.[1][8][11] Many studies suggest that the optimal concentration is often between 4% and 6%.[1][9] Concentrations above 8% are more likely to lead to the undesirable gelling effect and a potential increase in disintegration time.[1][8][9]
Q4: Besides concentration, what other factors can influence the gelling and performance of SSG?
A4: Several factors related to the physicochemical properties of SSG and the formulation environment can influence its performance:
-
Degree of Cross-linking: Adequate cross-linking is crucial for SSG's function. It prevents the polymer chains from dissolving while allowing them to swell.[2][7] Insufficient or hydrolyzed cross-links can lead to increased solubility and gelling.[7][10]
-
Degree of Substitution: The degree of carboxymethylation affects the hydrophilicity and swelling capacity of SSG.[1][12]
-
Particle Size: The particle size of the SSG grade can influence its hydration rate and disintegration efficiency.[1][13]
-
pH of the Medium: The swelling capacity of SSG can be affected by the pH of the surrounding medium.[1][14]
-
Manufacturing Process: Wet granulation, especially under high shear conditions, can potentially impact the integrity of SSG particles and their performance.[10]
Q5: My tablets are showing slow disintegration despite using SSG. How can I troubleshoot this?
A5: If you are experiencing slow disintegration, consider the following troubleshooting steps:
-
Review SSG Concentration: Ensure the concentration of SSG is within the optimal range (ideally 4-6%) and not exceeding 8%.[1][9]
-
Evaluate SSG Grade: Different grades of SSG are available with varying particle sizes, degrees of cross-linking, and substitution.[1] Consider testing a different grade to see if it improves performance in your formulation.
-
Assess Impact of Other Excipients: Highly soluble excipients can compete for water, potentially delaying the hydration of SSG. Conversely, insoluble excipients may require a more efficient disintegration mechanism.
-
Optimize Lubricant Level: While SSG's performance is generally not significantly affected by lubricants, excessive amounts of hydrophobic lubricants can hinder water penetration.[4][6]
-
Examine the Manufacturing Process: If using wet granulation, assess whether the process parameters (e.g., shear, drying temperature) could be damaging the SSG particles. A switch to direct compression or a different granulation method might be beneficial.
Data Presentation
Table 1: Effect of this compound (SSG) Concentration on Tablet Disintegration Time
| SSG Concentration (% w/w) | Typical Disintegration Time | Observations |
| 0.25 - 1 | 2 - 60 minutes | Long and variable disintegration times.[1] |
| 2 - 4 | < 1 minute | Rapid disintegration.[1][8][11] |
| 4 - 6 | Optimal | Generally considered the most effective range.[1][9] |
| > 8 | Can be prolonged | Increased risk of gelling, which can hinder water infiltration and delay disintegration.[1][8][9] |
Table 2: Viscosity of this compound (SSG) Aqueous Dispersions
| SSG Concentration (% w/v) | Dynamic Viscosity (mPas) | Reference |
| 2 | 4.26 | [15] |
| 4 | < 200 | [14][15] |
Experimental Protocols
1. Viscosity Measurement of SSG Dispersions
-
Objective: To determine the viscosity of an SSG dispersion to assess its gelling potential at a specific concentration.
-
Apparatus: A rotational viscometer.
-
Methodology:
-
Prepare a dispersion of SSG in deionized water at the desired concentration (e.g., 2%, 4%, 8% w/v).
-
Stir the dispersion gently until a homogenous suspension is formed, avoiding the introduction of air bubbles.
-
Allow the dispersion to stand for a specified period to ensure complete hydration.
-
Measure the viscosity of the dispersion using a rotational viscometer at a controlled temperature (e.g., 25°C).
-
Record the viscosity reading in millipascal-seconds (mPas). Compare the results for different concentrations to understand the gelling tendency.
-
2. Tablet Disintegration Testing
-
Objective: To measure the time it takes for a tablet to disintegrate in a specified fluid. This is a standard pharmacopeial test.
-
Apparatus: A disintegration test apparatus.
-
Methodology:
-
Place one tablet in each of the six tubes of the disintegration apparatus basket.
-
Immerse the basket in a beaker containing a specified fluid (e.g., simulated gastric fluid) at a constant temperature (typically 37°C).
-
Raise and lower the basket in the fluid at a constant frequency as specified by the relevant pharmacopeia.
-
Record the time until all tablets have disintegrated and passed through the mesh of the basket.
-
Compare the disintegration times of tablets formulated with different concentrations of SSG.
-
Visualizations
Caption: Mechanism of action for this compound as a superdisintegrant.
Caption: Logical workflow for troubleshooting the gelling effect of SSG.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization [mdpi.com]
- 4. This compound For Pharma Applications - NB Entrepreneurs [nb-cellulose.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sago-Starch-Derived this compound: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Sources of this compound, NF: Evaluation of Functional Equivalence and Development of Standard Performance Tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. phexcom.com [phexcom.com]
impact of sodium starch glycolate on tablet hardness, friability, and disintegration time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sodium starch glycolate (B3277807) (SSG) on tablet hardness, friability, and disintegration time.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for sodium starch glycolate in tablet formulations?
A1: The recommended concentration range for this compound as a superdisintegrant in tablet formulations is typically between 2% and 8% w/w.[1][2][3] While concentrations as low as 1% may be used, optimal effectiveness is often seen between 4% and 6%.[2][4]
Q2: How does this compound promote tablet disintegration?
A2: this compound is a superdisintegrant that functions primarily through rapid and extensive swelling upon contact with water.[1][5][6] It can absorb up to 300 times its weight in water.[7] This swelling creates a significant internal pressure within the tablet matrix, overcoming the cohesive forces of the other excipients and causing the tablet to break apart into smaller granules.[8]
Q3: Can using a higher concentration of this compound always lead to faster disintegration?
A3: Not necessarily. While increasing the concentration of SSG from low levels (e.g., 0.25% to 1%) to the optimal range (2-4%) significantly shortens disintegration time, using concentrations above 8% can have the opposite effect.[1][2] At higher concentrations, SSG can form a viscous gel layer that hinders further water penetration into the tablet core, thereby prolonging disintegration time.[1][2][8]
Q4: What is the effect of this compound on tablet hardness?
A4: The impact of this compound on tablet hardness can be complex. Some studies suggest that SSG can enhance tablet formability and increase hardness without compromising disintegration.[9] Conversely, other research indicates that due to its elastic properties, increasing the proportion of SSG can lead to higher elastic energy and a decrease in the overall compressibility of granules, which may negatively affect tablet tensile strength.[10]
Q5: How does this compound affect tablet friability?
A5: Friability, the tendency of a tablet to chip, crumble, or break, can be influenced by the concentration of this compound. While some formulations with SSG can achieve friability of less than 1%, which is generally acceptable, higher concentrations of disintegrants can sometimes lead to poor friability.[11][12]
Q6: Does the type of this compound matter?
A6: Yes, the physicochemical properties of this compound, which can vary between different grades and manufacturers (e.g., Explotab, Primojel, Vivastar), can significantly impact its performance.[1] Factors such as the degree of cross-linkage, extent of carboxymethylation, and particle size can all affect disintegration time.[1] For instance, SSG with phosphorous cross-links has been shown to be more resistant to hydrolysis and may result in faster dissolution compared to those with ester cross-links.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Prolonged Disintegration Time | High Concentration of SSG (>8%) : Formation of a viscous gel layer impeding water penetration.[1][2] | Reduce the concentration of SSG to the optimal range of 2-8%. |
| Inadequate Mixing : Uneven distribution of SSG within the tablet matrix. | Ensure proper and uniform mixing of the blend before compression. | |
| High Tablet Hardness : Excessive compaction force can reduce tablet porosity, hindering water ingress.[13] | Optimize the compression force to achieve a balance between hardness and disintegration. | |
| Hydrolysis of Cross-links : Storage in high humidity or exposure to alkaline conditions can lead to hydrolysis of ester cross-links in some SSG grades, increasing gelling.[8] | Use an SSG grade with more stable phosphorous cross-links. Control storage conditions. | |
| High Friability | Insufficient Binder : The binding agent may not be adequate to overcome the disruptive force of the SSG. | Increase the concentration of the binder or select a binder with stronger cohesive properties. |
| High SSG Concentration : Can sometimes lead to weaker tablet structure.[12] | Re-evaluate and potentially lower the concentration of SSG. | |
| Inconsistent Tablet Hardness | Elastic Properties of SSG : At higher concentrations, the elastic recovery of SSG can lead to variations in tablet density and hardness.[10] | Optimize the SSG concentration and consider the use of a plastically deforming filler to mitigate elastic effects. |
| Variable Lubrication : Inconsistent lubricant mixing can affect die filling and compression. | Ensure a consistent and optimized lubrication process. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Tablet Disintegration Time
| Formulation | SSG Concentration (% w/w) | Disintegration Time | Reference |
| Paracetamol Tablets | 0.25 | 60 min | [1] |
| 0.5 | 40 min | [1] | |
| 1 | 2-15 min | [1] | |
| 2 | < 1 min | [1] | |
| 4 | < 1 min | [1] | |
| Levocetirizine Dihydrochloride Orodispersible Tablets | 2 | 35 sec | [14] |
| 4 | 30 sec | [14] | |
| Chlorpheniramine (B86927) Maleate Tablets | 5 | Not specified, but faster than control | [15] |
| 8 | 14 sec | [16] | |
| 12 | 15 sec | [16] |
Table 2: Impact of this compound on Tablet Hardness and Friability
| Formulation | SSG Concentration (% w/w) | Hardness ( kg/cm ²) | Friability (%) | Reference |
| Chlorpheniramine Maleate Tablets | Control (no SSG) | 4.04 | Not specified | [16] |
| 8 | 3.89 | Not specified | [16] | |
| 12 | 3.86 | Not specified | [16] | |
| Paracetamol Tablets | 3 (SSG) | Not specified | < 1 | [12] |
| 9 (Modified Maize Starch as substitute) | Not specified | > 1 (poor) | [12] | |
| Generic Formulation | 9 | Not specified | < 1 | [11] |
Experimental Protocols
Tablet Hardness Test
-
Objective : To determine the crushing strength of the tablets.
-
Apparatus : A tablet hardness tester (e.g., Monsanto, Pfizer, or automated testers like Sotax, Erweka).[17][18]
-
Procedure :
-
Randomly select a specified number of tablets (typically 5 or 10) from a batch.[18][19]
-
Place a single tablet diametrically between the two platens of the tester.
-
Apply a compressional force to the tablet until it fractures.
-
Record the force required to break the tablet. This is the hardness value, typically measured in kiloponds (kp), Newtons (N), or kilograms per square centimeter ( kg/cm ²).
-
Repeat for all selected tablets and calculate the average hardness.
-
Tablet Friability Test
-
Objective : To assess the ability of tablets to withstand abrasion during packaging, handling, and shipping.[17]
-
Apparatus : A friabilator, which consists of a rotating drum.[20]
-
Procedure :
-
Take a sample of tablets (the number depends on the tablet weight, but often 10 or 20 tablets are used) and carefully dedust them.[17][20]
-
Accurately weigh the tablet sample (initial weight).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum for a set number of revolutions (typically 100) at a specified speed (usually 25 rpm).[20]
-
Remove the tablets from the drum, carefully dedust them again, and reweigh them (final weight).
-
Calculate the percentage of weight loss (friability). A loss of less than 1% is generally considered acceptable.[20][21]
-
Tablet Disintegration Time Test
-
Objective : To determine the time it takes for a tablet to break up into smaller particles in a liquid medium.[21]
-
Apparatus : A disintegration test apparatus, consisting of a basket-rack assembly with six tubes, immersed in a water bath maintained at 37°C.[18]
-
Procedure :
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the assembly in a beaker containing a suitable liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 1°C.[17][18]
-
Move the basket assembly up and down at a constant frequency.
-
Record the time taken for all six tablets to completely disintegrate and pass through the mesh at the bottom of the tubes.
-
Visualizations
Caption: Experimental workflow for evaluating the impact of this compound.
Caption: Troubleshooting flowchart for common issues with this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. phexcom.com [phexcom.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. nbinno.com [nbinno.com]
- 10. scispace.com [scispace.com]
- 11. roquette.com [roquette.com]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The effect of this compound concentration on physical effectiveness of chlorpheniramine tablets - ProQuest [proquest.com]
- 17. Quality Control Tests for Tablets - Pharmapproach.com [pharmapproach.com]
- 18. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 19. TECHNOLOGY PHARMACEUTICAL LABORATORY REPORT GROUP A6: PRACTICAL 7: ASSESSMENT OF QUALITY OF TABLETS AND CAPSULES [laboratorygroupa6.blogspot.com]
- 20. pharmacydpp1b1.wordpress.com [pharmacydpp1b1.wordpress.com]
- 21. qbdgroup.com [qbdgroup.com]
managing incompatibility between sodium starch glycolate and specific active pharmaceutical ingredients
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incompatibility issues between sodium starch glycolate (B3277807) (SSG) and active pharmaceutical ingredients (APIs).
Troubleshooting Guides
Issue 1: Delayed Tablet Disintegration or Dissolution with a Basic API
Symptoms:
-
Tablets take longer than expected to disintegrate in standard media.
-
The dissolution profile of the API is slower than anticipated.
-
The tablet swells excessively, forming a viscous gel that hinders drug release.
Possible Cause: Weakly basic drugs can exhibit incompatibility with the anionic polymer sodium starch glycolate through electrostatic interactions and adsorption.[1] The carboxyl groups on the SSG backbone can interact with cationic API molecules, leading to the formation of a less soluble complex and impeding the disintegration and dissolution processes.
Troubleshooting Workflow:
A troubleshooting workflow for delayed disintegration with basic APIs.
Mitigation Strategies:
-
pH Modification: The inclusion of a pH-modifying excipient (e.g., an acidic excipient) in the formulation can alter the microenvironmental pH within the tablet, potentially reducing the ionization of the basic API and minimizing its interaction with SSG.
-
Alternative Superdisintegrant: Consider replacing SSG with a non-ionic superdisintegrant, such as crospovidone, or a different anionic superdisintegrant that may have a lower interaction potential with the specific API.
-
Competitive Displacement: Introduce a highly cationic excipient, such as arginine, that can preferentially bind to the SSG, thereby reducing the interaction with the basic API.
-
Physical Barrier: Employ a granulation strategy where the API and SSG are in separate granules, or consider a coated granule or multi-layer tablet approach to minimize direct contact.
Issue 2: API Degradation in the Presence of SSG
Symptoms:
-
Loss of API potency over time in stability studies.
-
Appearance of new peaks in HPLC chromatograms, indicating degradation products.
-
Physical changes in the formulation, such as discoloration.
Possible Causes:
-
Chemical Reaction with SSG Impurities: Residual monochloroacetate from the SSG manufacturing process can participate in SN2 nucleophilic reactions with susceptible APIs.[1]
-
Moisture-Mediated Degradation: The hygroscopic nature of SSG can attract water into the formulation, which can then facilitate the degradation of moisture-sensitive APIs. This is a known issue with enalapril (B1671234) maleate (B1232345), which degrades to diketopiperazine (DKP) in the presence of SSG and moisture.
Troubleshooting Workflow:
A troubleshooting workflow for API degradation in the presence of SSG.
Mitigation Strategies:
-
Source High-Purity SSG: Utilize a grade of SSG with low levels of reactive impurities.
-
Control Moisture Content: Reduce the initial moisture content of the raw materials and control the humidity during manufacturing and storage.
-
Physical Separation: As with ionic interactions, physically separating the API and SSG through granulation or multi-layering can prevent degradation.
-
Protective Excipients: The inclusion of antioxidants or other stabilizing agents may be beneficial, depending on the degradation pathway of the API.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of incompatibility between this compound and APIs?
A1: The two primary mechanisms are:
-
Electrostatic Interactions: The anionic carboxylate groups of SSG can interact with cationic (typically basic) APIs, leading to adsorption and the formation of less soluble complexes. This can negatively impact disintegration and dissolution.[1]
-
Chemical Reactions: Residual impurities from the SSG manufacturing process, such as monochloroacetate, can react with certain APIs. Additionally, the hygroscopicity of SSG can introduce moisture that facilitates the degradation of sensitive APIs.[1]
Q2: Which types of APIs are most susceptible to incompatibility with SSG?
A2: APIs with the following characteristics are more prone to incompatibility:
-
Weakly Basic Drugs: These are susceptible to electrostatic interactions. Examples include metformin (B114582) and chlorpheniramine (B86927) maleate.
-
APIs with Primary or Secondary Amine Groups: These can be susceptible to Maillard reactions if reducing sugars are present, although this is less common with SSG itself. More relevant is their potential to be protonated and interact electrostatically.
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Moisture-Sensitive APIs: The hygroscopic nature of SSG can be detrimental to APIs that are prone to hydrolysis or other moisture-mediated degradation pathways. Enalapril maleate is a notable example.
Q3: How can I experimentally assess the compatibility of my API with SSG?
A3: Several analytical techniques can be employed:
-
Differential Scanning Calorimetry (DSC): This technique can detect physical interactions by observing changes in the melting points, peak shapes, or the appearance of new peaks in a 1:1 physical mixture of the API and SSG.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify chemical interactions by detecting shifts in the characteristic absorption bands of the functional groups of the API and SSG in a binary mixture.
-
Isothermal Stress Testing: Storing a binary mixture of the API and SSG at elevated temperature and humidity (e.g., 40°C / 75% RH) and analyzing the samples at various time points by HPLC can quantify the degradation of the API.
Data Presentation
Table 1: Quantitative Data on Enalapril Maleate Degradation in the Presence of SSG
| Condition | Time (hours) | Enalapril Maleate Remaining (%) | Degradation Product(s) |
| 60°C / 13% RH (Dry) | 720 | ~95 | Minimal DKP |
| 60°C / 58% RH (Humid) | 720 | <10 | DKP |
| 60°C / 58% RH (with granulated SSG) | 700 | ~0 | DKP |
| 60°C / 58% RH (with silicified SSG granules) | 700 | ~80 | DKP |
Data compiled from studies on enalapril maleate stability.
Table 2: Dissolution of Metformin HCl from Tablets with Different Superdisintegrants
| Formulation Superdisintegrant (Concentration) | Disintegration Time (seconds) | Drug Release at 30 min (%) |
| This compound (8%) | 24.5 ± 1.04 | 99.54 ± 1.12 |
| Croscarmellose Sodium (4%) | 61.5 ± 0.54 | 97.40 ± 2.46 |
Note: While this study did not report a direct incompatibility, it provides comparative data on performance. Incompatibility with metformin often manifests as poor recovery in analytical testing due to strong binding.
Experimental Protocols
Protocol 1: Assessment of API-SSG Compatibility using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the API, SSG, and a 1:1 (w/w) physical mixture of the API and SSG into separate aluminum DSC pans.
-
Gently mix the physical mixture with a spatula.
-
Seal the pans hermetically.
-
-
Instrument Setup:
-
Set the DSC instrument to a heating rate of 10°C/min.
-
Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
The typical temperature range is from 25°C to 300°C, or a range that encompasses the melting points of the individual components.
-
-
Data Analysis:
-
Obtain the thermograms for the API, SSG, and the physical mixture.
-
Compare the thermogram of the physical mixture to those of the individual components.
-
Look for the following indicators of incompatibility:
-
Significant shifts (>5°C) in the melting point of the API.
-
Changes in the shape or area of the melting endotherm.
-
The appearance of new exothermic or endothermic peaks.
-
The disappearance of an endotherm.
-
-
Protocol 2: Evaluation of API-SSG Interaction using Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Prepare a 1:1 (w/w) physical mixture of the API and SSG.
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the pure API, pure SSG, and the physical mixture directly onto the ATR crystal.
-
For KBr pellet method, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and compress into a transparent disc.
-
-
Instrument Setup:
-
Set the FTIR spectrometer to collect spectra over a range of 4000 to 400 cm⁻¹.
-
A typical resolution is 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Record the spectra of the pure API, pure SSG, and the physical mixture.
-
Compare the spectrum of the physical mixture to the individual spectra.
-
Signs of a chemical interaction include:
-
The disappearance of characteristic peaks of the API.
-
Significant shifts in the position of functional group peaks (e.g., C=O, N-H, O-H).
-
The appearance of new absorption bands.
-
-
Visualizations
Enalapril Maleate Degradation Pathway
Degradation of enalapril maleate to diketopiperazine (DKP) is facilitated by moisture sorbed by SSG.
Mechanism of Interaction between SSG and a Basic API
Electrostatic interaction between anionic SSG and a cationic (basic) API.
References
Technical Support Center: Optimizing Sodium Starch Glycolate Performance in the Presence of Lubricants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of lubricants, such as magnesium stearate (B1226849), on the performance of sodium starch glycolate (B3277807) (SSG).
Troubleshooting Guide
This guide addresses specific issues that may arise during formulation development and experimentation.
Question: My tablets are showing prolonged disintegration times after adding magnesium stearate. What are the potential causes and how can I resolve this?
Answer:
Prolonged disintegration times in the presence of magnesium stearate are a common issue stemming from its hydrophobic nature. Magnesium stearate can form a film around the tablet components, including sodium starch glycolate, which hinders water penetration and delays disintegration.[1][2] Here’s a systematic approach to troubleshoot this issue:
-
Review the Concentration of Magnesium Stearate: Higher concentrations of magnesium stearate can lead to a more extensive hydrophobic film, thereby increasing disintegration time.[3][4]
-
Recommendation: Limit the concentration of magnesium stearate to 0.5-1% to avoid the formation of a significant hydrophobic barrier.[5] If lubrication is still a challenge at this concentration, consider alternative or hydrophilic lubricants.
-
-
Evaluate the Blending Time: Over-mixing of magnesium stearate can lead to excessive film formation on the surfaces of other excipients and the active pharmaceutical ingredient (API).[3]
-
Recommendation: An optimal blending time, typically between 6-9 minutes, can result in shorter disintegration times.[3] It is crucial to validate the blending time for your specific formulation.
-
-
Assess Tablet Hardness and Compression Force: High compression forces can result in harder tablets with lower porosity, which can impede water penetration and prolong disintegration.
-
Consider the Properties of Other Excipients: The interaction between magnesium stearate and other excipients can also play a role.
-
Recommendation: The use of water-soluble fillers like lactose (B1674315) or mannitol (B672) can facilitate faster disintegration.[5]
-
Question: My tablet formulation is exhibiting capping and lamination. Could this be related to the interaction between magnesium stearate and this compound?
Answer:
Yes, capping and lamination can be related to the lubricant. While this compound is a superdisintegrant, the issue often lies with the lubricating properties of magnesium stearate and its effect on inter-particle bonding.
-
Mechanism: An excessive amount of magnesium stearate or prolonged blending can lead to a more complete coating of the granules. This hydrophobic film interferes with the particle-to-particle bonding necessary for a strong tablet structure, which can result in capping or lamination.[6]
-
Troubleshooting Steps:
-
Optimize Lubricant Level: Reduce the concentration of magnesium stearate.
-
Reduce Blending Time: Minimize the blending time of the lubricant with the granules.
-
Sieve the Lubricant: Sieving magnesium stearate before blending can break up agglomerates and improve its distribution, potentially allowing for a lower effective concentration.[3]
-
Evaluate Binder Concentration: Insufficient binder can also contribute to weak tablet structure. Ensure the binder-to-disintegrant ratio is optimized.[5]
-
Frequently Asked Questions (FAQs)
Q1: How does magnesium stearate affect the functionality of this compound?
A1: Magnesium stearate is a hydrophobic lubricant that can coat the particles of this compound and other excipients.[6] This coating can act as a barrier to water, slowing down the water uptake by the this compound and thereby delaying its swelling action, which is the primary mechanism of tablet disintegration.[1][2] However, studies have shown that strongly swelling disintegrants like this compound can mitigate the negative effects of hydrophobic lubricants on tablet disintegration.[7]
Q2: Is this compound particularly sensitive to lubricants compared to other disintegrants?
A2: No, in fact, this compound is considered to be less sensitive to the detrimental effects of hydrophobic lubricants like magnesium stearate when compared to other disintegrants such as potato starch.[7] The disintegration efficiency of this compound has been found to be nearly independent of possible hydrophobic films on its surface.[6]
Q3: What is the typical concentration range for magnesium stearate in a tablet formulation?
A3: The typical concentration range for magnesium stearate as a lubricant is between 0.25% and 5% w/w.[3] However, to minimize the negative impact on disintegration and dissolution, it is often recommended to keep the concentration between 0.5% and 1%.[5]
Q4: Can the physical properties of magnesium stearate influence its effect on disintegration?
A4: Yes, the physical properties of magnesium stearate, such as its particle size, surface area, and degree of crystallinity, can influence its lubricating efficiency and its impact on tablet properties. Variations in these attributes can affect the extent of film formation around the other particles in the formulation.
Q5: Are there alternatives to magnesium stearate if disintegration issues persist?
A5: Yes, if optimizing the concentration and blending time of magnesium stearate does not resolve the disintegration issues, you can consider alternative lubricants. Hydrophilic lubricants can be a suitable option to improve dissolution. Other lubricants like stearic acid and sodium stearyl fumarate (B1241708) have also been studied and may present a lower sensitivity to mixing time.[8]
Data Summary
The following tables summarize the quantitative effects of magnesium stearate concentration and blending time on tablet disintegration time based on a model formulation.
Table 1: Effect of Magnesium Stearate Concentration on Tablet Disintegration Time
| Magnesium Stearate Concentration (% w/w) | Average Disintegration Time (minutes) |
| 0.5 | 4.5 |
| 1.0 | 6.2 |
| 2.0 | 8.9 |
Note: Data is illustrative and based on findings that show increased lubricant concentration leads to longer disintegration times. Actual results will vary depending on the full formulation and processing parameters.
Table 2: Effect of Blending Time on Tablet Disintegration Time
| Blending Time (minutes) | Average Disintegration Time (minutes) |
| 2 | 5.1 |
| 5 | 4.3 |
| 10 | 7.8 |
| 15 | 9.5 |
Note: This data illustrates a quadratic relationship where an optimal blending time exists. Over-mixing leads to significantly longer disintegration times.[3] Actual results are formulation-dependent.
Experimental Protocols
Protocol: USP <701> Disintegration Test for Uncoated Tablets
This protocol outlines the standard procedure for determining the disintegration time of uncoated tablets as per the United States Pharmacopeia (USP).
1. Apparatus:
-
A basket-rack assembly, consisting of six transparent tubes open at the top and held in a vertical position by two plastic plates. The lower plate is fitted with a woven stainless-steel wire cloth.
-
A 1000-mL low-form beaker for the immersion fluid.
-
A thermostatic system to maintain the immersion fluid at 37 ± 2°C.
-
A device to raise and lower the basket-rack assembly in the immersion fluid at a constant frequency of 29-32 cycles per minute over a distance of 53-57 mm.
2. Procedure:
-
Fill the beaker with the specified immersion fluid (typically purified water) and equilibrate the temperature to 37 ± 2°C.[4][9]
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
If specified in the monograph, add a disk to each tube.
-
Lower the basket-rack assembly into the immersion fluid and start the apparatus.
-
Operate the apparatus for the time specified in the monograph (for most immediate-release tablets, this is typically 30 minutes).[4]
-
At the end of the specified time, lift the basket from the fluid and observe the tablets.
3. Acceptance Criteria:
-
Complete disintegration is defined as the state in which any residue of the unit, except for fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass with no palpably firm core.[9]
-
All six tablets must have disintegrated completely.
-
If one or two tablets fail to disintegrate, repeat the test on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets tested have disintegrated.[1]
Visualizations
Caption: Mechanism of Magnesium Stearate-Induced Disintegration Delay.
Caption: Troubleshooting Workflow for Disintegration Issues.
References
- 1. usp.org [usp.org]
- 2. icapsulepack.com [icapsulepack.com]
- 3. roquette.com [roquette.com]
- 4. torontech.com [torontech.com]
- 5. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 6. roquette.com [roquette.com]
- 7. Interaction of tablet disintegrants and magnesium stearate during mixing I: Effect on tablet disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. colorcon.com [colorcon.com]
- 9. usp.org [usp.org]
Technical Support Center: Process Parameter Optimization for Wet Granulation with Sodium Starch glycolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on wet granulation processes involving sodium starch glycolate (B3277807) (SSG).
Troubleshooting Guide
This guide addresses common issues encountered during the wet granulation of formulations containing sodium starch glycolate.
Question: Why are my granules exhibiting poor compressibility and resulting in soft tablets?
Answer:
Poor compressibility is a known challenge when using this compound due to its elastic nature. This elasticity can lead to an increase in the elastic energy of the granules, which counteracts the compaction process.[1][2]
Possible Causes & Solutions:
-
High Concentration of this compound: Increasing the proportion of SSG can lead to higher elastic energy and reduced tablet tensile strength.[1][2][3]
-
Solution: Optimize the SSG concentration. A typical range is 2-8%, with 4% often being optimal.[4] In many cases, 2% is sufficient.
-
-
Insufficient Binder Concentration or Ineffective Binder: The binder is crucial for creating strong interparticulate bonds that can overcome the elastic properties of SSG.
-
Inadequate Wet Massing Time: Insufficient mixing time after liquid addition may not allow for proper binder distribution and granule consolidation.
-
Solution: Increase the wet massing time to allow for better granule densification.
-
Troubleshooting Workflow for Poor Compressibility
Caption: Troubleshooting workflow for poor granule compressibility.
Question: My tablets are showing prolonged disintegration times, even with a superdisintegrant. What could be the cause?
Answer:
The effectiveness of this compound can be compromised during the wet granulation process. This is often due to the premature swelling and subsequent damage of the SSG particles during the wet massing stage, which can lead to a loss of disintegrant activity.
Possible Causes & Solutions:
-
Intragranular Addition of SSG: When SSG is added to the powder blend before granulation (intragranularly), it comes into direct contact with the granulating fluid. This can cause it to swell and then be damaged by the mechanical stress of the impeller and chopper, reducing its efficacy.
-
High Shear Rate: High impeller and chopper speeds can physically damage the swollen SSG particles.
-
Solution: Optimize the impeller and chopper speeds. It's important to find a balance that ensures good granule formation without being excessively destructive to the SSG.
-
-
Case Hardening: This occurs when the outside of the granule dries quickly, trapping moisture and binder inside.[2] This can prevent the internal SSG from functioning correctly.
-
Solution: Optimize the drying process. Avoid excessively high drying temperatures and ensure a controlled drying rate. Fluid bed drying is often preferred over tray drying as it provides more uniform drying.
-
Logical Diagram for Optimizing Disintegration
Caption: Decision tree for troubleshooting prolonged tablet disintegration.
Frequently Asked Questions (FAQs)
1. What are the key process parameters to consider when optimizing wet granulation with this compound?
The most critical process parameters are:
-
Binder Concentration and Viscosity: Directly impacts granule hardness and density.[5]
-
Impeller and Chopper Speed: Influences granule size, density, and can affect the integrity of SSG particles.
-
Wet Massing Time: Determines the extent of granule consolidation.
-
Amount of Granulating Liquid: Controls the endpoint of granulation.
-
Drying Method and Temperature: Affects final moisture content and can lead to issues like case hardening.
2. How does the concentration of this compound affect the final tablet properties?
Increasing the concentration of SSG generally leads to:
-
Decreased Tablet Hardness and Tensile Strength: Due to the elastic nature of SSG.[1]
-
Increased Disintegration Time (if damaged): High concentrations are more susceptible to gelling if the particles are damaged during granulation.
-
Improved Disintegration (if intact): Higher concentrations provide a greater swelling force.
Table 1: Effect of this compound (SSG) and Starch Paste (SP) Binder Concentration on Acetaminophen (B1664979) Tablet Properties
| SSG Conc. (% w/w) | Binder (SP) Conc. (%) | Compaction Pressure (MPa) | Elastic Energy (Nm) |
| 0 | 5 | 235 ± 12 | 0.28 |
| 12 | 5 | 235 ± 12 | 0.76 |
| 4 | 2.5 | 235 ± 12 | 0.60 |
| 4 | 5 | 235 ± 12 | 0.50 |
| 4 | 10 | 235 ± 12 | 0.31 |
Data summarized from a study on acetaminophen formulations.[1]
3. What is the optimal method for adding this compound in a wet granulation process?
The method of addition significantly impacts its effectiveness:
-
Intragranular: Added before wetting. This can lead to loss of efficacy due to premature swelling and damage.
-
Extragranular: Added after drying and milling of the granules. This method generally preserves the functionality of SSG.[7][8]
-
Combination: A portion is added intragranularly and the rest extragranularly. This can sometimes provide a balance of good granule properties and rapid disintegration.[8]
For formulations where disintegration is a challenge, extragranular addition is often the preferred approach.
4. How can I use a Design of Experiments (DoE) approach to optimize my wet granulation process with SSG?
A DoE approach allows for the systematic investigation of multiple process parameters simultaneously. A common approach is a factorial or response surface design.
Table 2: Example of a 3² Factorial Design for Wet Granulation Optimization
| Factor | Level 1 | Level 2 | Level 3 |
| X1: Binder Concentration (%) | 2 | 4 | 6 |
| X2: Impeller Speed (rpm) | 300 | 500 | 700 |
| Responses (CQAs) | Granule Size, Flowability, Tablet Hardness, Disintegration Time, Dissolution Rate |
This is an illustrative example. Actual levels should be determined based on preliminary experiments.
Experimental Protocols
1. Protocol for Granule Size Distribution by Sieve Analysis
Objective: To determine the particle size distribution of the dried granules.
Apparatus:
-
Mechanical sieve shaker
-
A nest of calibrated sieves (e.g., ASTM standard mesh sizes)
-
Collection pan
-
Balance
Methodology:
-
Assemble a stack of sieves in descending order of mesh size, with the collection pan at the bottom.
-
Accurately weigh a representative sample of the granules (e.g., 50-100 g).
-
Transfer the entire sample to the top sieve.
-
Place the lid on the top sieve and secure the stack in the mechanical shaker.
-
Shake the sieves for a fixed period (e.g., 5-10 minutes) at a standardized amplitude.
-
After shaking, carefully weigh the amount of granules retained on each sieve and in the collection pan.
-
Calculate the weight percentage of granules on each sieve.
-
The results can be plotted as a histogram or a cumulative distribution curve to visualize the particle size distribution.
2. Protocol for Tablet Hardness (Breaking Force) and Friability Testing
Objective: To measure the mechanical strength of the compressed tablets.
Apparatus:
-
Tablet hardness tester
-
Friability tester
-
Balance
Methodology:
A. Hardness Test:
-
Calibrate the hardness tester according to the manufacturer's instructions.
-
Place a single tablet in the test jaw of the instrument.
-
Start the test. The instrument will apply a diametrical compressive force to the tablet until it fractures.
-
Record the force required to break the tablet (typically in Newtons (N) or kiloponds (kp)).
-
Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.[10][11]
B. Friability Test:
-
Take a sample of tablets (usually a number that weighs close to 6.5 g, or as specified by the pharmacopeia).
-
Accurately weigh the initial sample of tablets (W_initial).
-
Place the tablets in the drum of the friability tester.
-
Rotate the drum for a set number of revolutions (typically 100 rotations at 25 rpm).[11]
-
Remove the tablets from the drum, carefully de-dust them, and re-weigh them (W_final).
-
Calculate the percentage of weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100
-
A friability of less than 1% is generally considered acceptable.
3. Protocol for In Vitro Dissolution Testing
Objective: To measure the rate and extent of drug release from the tablet.
Apparatus:
-
USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution vessels
-
Water bath with temperature control
-
Syringes and filters for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Methodology:
-
Prepare the dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer) and deaerate it.[12]
-
Pre-heat the medium to 37 ± 0.5 °C in the dissolution vessels.[13]
-
Set the paddle speed to the specified rate (e.g., 50 or 75 rpm).
-
Place one tablet in each vessel.
-
Start the dissolution test and the timer simultaneously.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[12]
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples to remove any undissolved particles.
-
Analyze the concentration of the active pharmaceutical ingredient (API) in each sample using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile (percent drug released vs. time).
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phexcom.com [phexcom.com]
- 5. ijsr.net [ijsr.net]
- 6. Identifying Critical Binder Attributes to Facilitate Binder Selection for Efficient Formulation Development in a Continuous Twin Screw Wet Granulation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. Effect of intragranular and extragranular disintegrating agents on particle size of disintegrated tablets. | Semantic Scholar [semanticscholar.org]
- 10. pharmtech.com [pharmtech.com]
- 11. paulrpalmer.com [paulrpalmer.com]
- 12. rjptonline.org [rjptonline.org]
- 13. chemisgroup.us [chemisgroup.us]
refining disintegration time of orally disintegrating tablets containing sodium starch glycolate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the disintegration time of orally disintegrating tablets (ODTs) containing sodium starch glycolate (B3277807) (SSG).
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for sodium starch glycolate in ODT formulations?
A1: this compound is typically effective as a superdisintegrant in ODTs at a concentration range of 2% to 8% w/w.[1][2] While higher concentrations might be explored, they can lead to unintended consequences.
Q2: What is the mechanism of action of this compound in ODTs?
A2: this compound functions primarily through swelling.[1] When it comes into contact with saliva, it rapidly absorbs water, swelling up to 7-12 times its volume in under 30 seconds.[1] This rapid expansion creates internal pressure within the tablet, causing it to break apart quickly.
Q3: Can using a higher concentration of this compound always lead to a faster disintegration time?
A3: Not necessarily. While increasing the concentration of SSG from a low level will generally decrease disintegration time, concentrations exceeding 8% can lead to a phenomenon known as gelation.[1][2][3] This gelling effect can form a viscous barrier that hinders further water penetration into the tablet, paradoxically increasing the disintegration time.[1][3]
Q4: How does the manufacturing process affect the performance of this compound?
A4: The manufacturing process significantly impacts SSG's effectiveness. Direct compression is often preferred for ODTs containing SSG as it generally results in faster disintegration compared to wet granulation.[4] The pre-wetting of SSG during wet granulation can reduce its swelling capacity and, consequently, its disintegrant efficiency.[5]
Q5: Do other excipients in the formulation interact with this compound?
A5: Yes, other excipients can influence SSG's performance. For instance, the choice of lubricant is critical. Hydrophobic lubricants like magnesium stearate (B1226849) can form a film around the particles, impeding water penetration and slowing disintegration.[6] In contrast, less hydrophobic (more hydrophilic) lubricants such as sodium stearyl fumarate (B1241708) are often preferred as they have a lesser negative impact on disintegration time.[7][8][9] The filler used, such as mannitol, can also impact the overall tablet properties and disintegration.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Prolonged Disintegration Time | High Concentration of SSG (>8%) : This can lead to the formation of a viscous gel layer, which impedes water penetration.[1][2][3] | Reduce the concentration of SSG to the optimal range of 2-8%. Consider a design of experiments (DoE) to identify the ideal concentration for your specific formulation. |
| High Compression Force : Increased tablet hardness resulting from high compression forces can lead to longer disintegration times.[11][12][13] | Decrease the compression force. Formulations compressed at 44 kN have shown lower disintegration times compared to those compressed at 54 kN and 64 kN.[11][12] | |
| Hydrophobic Lubricant : The presence of a hydrophobic lubricant, such as magnesium stearate, can hinder water uptake by the tablet.[6] | Replace magnesium stearate with a more hydrophilic lubricant like sodium stearyl fumarate.[7][8][9] | |
| Manufacturing Method (Wet Granulation) : The pre-wetting of SSG during wet granulation can reduce its swelling efficiency.[5] | If feasible, switch to a direct compression method.[4] If wet granulation is necessary, consider adding the SSG extragranularly (after granulation).[14] | |
| High Tablet Friability | Low Compression Force : Insufficient compression force can result in tablets that are too soft and prone to breaking. | Increase the compression force incrementally, while monitoring the disintegration time to find an optimal balance between hardness and disintegration. |
| Inadequate Binder : The formulation may lack sufficient binding to hold the tablet together. | Evaluate the type and concentration of the binder in your formulation. | |
| Inconsistent Disintegration Times | Poor Powder Blend Uniformity : Uneven distribution of SSG within the powder blend can lead to variability in disintegration. | Ensure adequate blending time and proper mixing techniques to achieve a homogenous powder blend. |
| Variability in Raw Materials : Different batches or grades of SSG can have varying properties.[15] | Qualify your raw material suppliers and ensure consistent quality of SSG. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on ODT Disintegration Time
| SSG Concentration (% w/w) | Wetting Time (s) | In Vitro Disintegration Time (s) |
| 2 | 17 - 21 | 14 - 18 |
| 4 | 17 - 21 | 14 - 18 |
| 6 | 17 - 21 | 14 - 18 |
Source: Adapted from a study on the effect of superdisintegrants on ODTs.[16] Note: In this particular study, for the range of 2-6%, the disintegration time was not significantly different.
Table 2: Impact of Compression Force on ODT Properties
| Compression Force (kN) | Hardness Range | Disintegration Time |
| 44 | 5.09 - 6.15 | < 15 s |
| 54 | 6.90 - 7.02 | Increased |
| 64 | 8.70 - 8.98 | Increased |
Source: Adapted from a study on the effects of compression force on ODTs.[11][12]
Table 3: Comparison of Lubricants on ODT Disintegration Time
| Lubricant (2%) | Disintegration Time |
| Magnesium Stearate | ~28 s |
| Sodium Stearyl Fumarate | ~17 s |
Source: Adapted from a study on the effects of different lubricants on Mannitol-based ODTs.[8]
Experimental Protocols
USP Disintegration Test for Orally Disintegrating Tablets
This protocol is a standard method for determining the disintegration time of ODTs.
Apparatus:
-
A basket-rack assembly.
-
A 1000-mL low-form beaker for the immersion fluid.
-
A thermostatic arrangement to maintain the fluid at 37 ± 2°C.
-
A device for raising and lowering the basket in the immersion fluid at a constant frequency of 29-32 cycles per minute through a distance of 53-57 mm.[17]
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Immerse the basket in a beaker containing 900 mL of water at 37 ± 2°C.[18]
-
Operate the apparatus for the specified time.
-
Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[17]
-
For ODTs, the disintegration time should typically be within 3 minutes to pass the test.[18]
Visualizations
Caption: ODT Development and Optimization Workflow.
Caption: Troubleshooting Logic for Prolonged Disintegration.
References
- 1. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mfi.stifar.ac.id [mfi.stifar.ac.id]
- 4. jgtps.com [jgtps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fujichemical.co.jp [fujichemical.co.jp]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. ymerdigital.com [ymerdigital.com]
- 14. Effect of the mode of super disintegrant incorporation on dissolution in wet granulated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. usp.org [usp.org]
- 18. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Starch Glycolate (SSG) in Formulations with Hygroscopic Drug Substances
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium starch glycolate (B3277807) (SSG) with hygroscopic active pharmaceutical ingredients (APIs).
Troubleshooting Guide
Issue 1: Reduced Disintegration and Dissolution Efficiency
Question: My tablet formulation containing a hygroscopic API and SSG shows prolonged disintegration time and poor dissolution. What could be the cause and how can I fix it?
Answer:
This is a common challenge when formulating hygroscopic drugs with superdisintegrants like SSG. The primary reason is the competition for available moisture between the hygroscopic API and the SSG particles.[1][2][3]
Possible Causes:
-
Moisture Competition: The hygroscopic API absorbs ambient moisture during manufacturing and storage, or water from the granulation fluid or dissolution media. This "pre-hydrates" the SSG, reducing its capacity for rapid water uptake and swelling, which is the primary mechanism of disintegration.[4][5] Highly soluble and hygroscopic ingredients in a formulation can decrease the effectiveness of superdisintegrants.[1]
-
Viscous Gel Layer Formation: At higher concentrations (above 8%), SSG can form a viscous gel layer that hinders further water penetration into the tablet core, thereby delaying disintegration.[6] This effect can be exacerbated by the presence of a hygroscopic API, which can create a concentrated, viscous drug solution at the tablet surface.
-
High Shear in Wet Granulation: The performance of SSG can be negatively impacted by high shear mixing during wet granulation, which can damage the starch granules.[3][7]
Troubleshooting Steps:
-
Control Manufacturing Environment: Maintain a low relative humidity (RH) environment (e.g., <40% RH) during all stages of manufacturing, including blending, granulation, and compression, to minimize moisture uptake.[8][9]
-
Optimize SSG Concentration: The typical concentration for SSG is 2-8%. An optimal concentration is often around 4%.[6][10] If you are using a higher concentration, try reducing it to see if disintegration improves.
-
Intra- vs. Extra-granular Addition: In wet granulation, consider the mode of SSG addition. Adding a portion of the SSG intra-granularly and the rest extra-granularly can be effective. The extra-granular portion will not be exposed to the moisture from the granulating fluid and can facilitate rapid tablet breakup.
-
Select Non-Hygroscopic Excipients: Where possible, replace other hygroscopic excipients in the formulation with non-hygroscopic alternatives to reduce the overall moisture competition.[8]
-
Moisture Barrier Coating: Apply a moisture-barrier film coating to the final tablets to protect them from environmental humidity during storage.[8][11]
Issue 2: Physical Tablet Defects (Caking, Softening, Swelling) During Storage
Question: My tablets containing a hygroscopic API and SSG are softening and showing signs of swelling during stability studies. What is happening?
Answer:
These physical stability issues are often a direct result of the hygroscopic nature of both the API and SSG.
Possible Causes:
-
Moisture Sorption: Both the hygroscopic API and SSG will absorb moisture from the environment, especially under high humidity conditions.[4][12][13] This can lead to:
-
Softening: Increased moisture content can plasticize the tablet, reducing its hardness and mechanical integrity.
-
Swelling: SSG particles swell upon absorbing water.[4][14][15] While this is the desired effect for disintegration, uncontrolled swelling due to atmospheric moisture can compromise the tablet's physical form. Particle imaging has shown that SSG can increase in particle diameter by approximately 6% during accelerated storage, primarily due to humidity.[4]
-
-
Deliquescence: A highly hygroscopic API may absorb enough moisture to dissolve, a phenomenon known as deliquescence, which can lead to tablet caking and loss of form.[11]
Troubleshooting Steps:
-
Protective Packaging: Utilize packaging with a high moisture barrier, such as aluminum foil blisters or bottles with induction seals.[8]
-
Include Desiccants: Place desiccants (e.g., silica (B1680970) gel sachets) in the packaging to absorb any residual moisture and moisture that permeates the packaging over time.[8][9]
-
Formulation Optimization:
Issue 3: Chemical Instability of the API
Question: I am observing degradation of my moisture-sensitive API in a formulation with SSG. Could the SSG be contributing to this?
Answer:
Yes, SSG can potentially contribute to the degradation of a moisture-sensitive API, particularly a hygroscopic one.
Possible Causes:
-
Moisture Donation: SSG, being hygroscopic, can hold and transfer moisture to the API, creating a microenvironment where hydrolytic degradation can occur.[18]
-
pH Effects: The pH of the SSG dispersion could potentially influence the stability of pH-sensitive APIs.
-
Reactive Impurities: Although generally considered inert, excipients can contain reactive impurities. While not a widely reported issue with modern high-purity SSG, it's a theoretical possibility.[19][20]
-
Drug-Excipient Interaction: Direct chemical interaction between the API and SSG can occur, especially in the presence of moisture. For example, enalapril (B1671234) maleate (B1232345) has shown incompatibility with SSG, where moisture facilitates a loss of crystallinity and subsequent degradation.[21]
Troubleshooting Steps:
-
Drug-Excipient Compatibility Study: Conduct a thorough compatibility study by storing binary mixtures of the API and SSG (with and without added moisture) at accelerated conditions (e.g., 40°C/75% RH).[22][23] Analyze the samples at various time points for degradation products.
-
Control Moisture: The most critical step is to strictly limit the moisture content in the formulation through the methods described in the previous sections (environmental control, packaging, etc.).
-
Use High-Purity SSG: Ensure the grade of SSG used has low levels of impurities.
Frequently Asked Questions (FAQs)
Q1: How does the moisture content of SSG affect its performance? A1: Increasing the moisture content of SSG can increase its compressibility and compactibility.[12][13] However, excessive moisture uptake from the environment before disintegration can lead to "pre-activation" of its swelling properties, reducing its effectiveness as a disintegrant in the final dosage form.[4]
Q2: What is a typical moisture content for SSG? A2: The moisture content of SSG can vary depending on the relative humidity (RH). It can range from about 5% at 20% RH to as high as 20% after equilibration at 75% RH.[13]
Q3: Are there different types of SSG, and does the source matter? A3: Yes, SSG is derived from starches of various origins (e.g., potato, corn, rice, wheat).[24][25] Potato-starch-based SSG is reported to have the highest water absorption capacity.[19] The physical properties, and therefore the performance, can be affected by the degree of cross-linking and carboxymethylation.[6][26] However, currently available low-sodium chloride content SSGs are generally considered pharmaceutically equivalent when used as disintegrants.[7]
Q4: Can I use SSG in wet granulation with a moisture-sensitive drug? A4: Yes, but with caution. The exposure of SSG and the hygroscopic drug to the granulating fluid must be carefully controlled. Strategies include using a non-aqueous granulating fluid, minimizing the amount of fluid used, and optimizing the drying process. Adding a portion of the SSG extra-granularly is a common and effective strategy.
Q5: How can I mitigate the challenges of using SSG with a highly hygroscopic API? A5: A multi-pronged approach is best:
-
Formulation: Select non-hygroscopic co-excipients. Consider advanced formulation strategies like creating a solid dispersion of the API or co-processing with hydrophobic excipients.[11][16][17]
-
Process Control: Manufacture in a low-humidity environment.[8]
-
Protective Measures: Apply a moisture-barrier film coating to the tablets and use high-barrier packaging with desiccants.[8][11]
Data Presentation
Table 1: Impact of Moisture on Compressibility and Compactibility of SSG vs. Pregelatinized Starch (PGS)
| Property | Material | Moisture Content (LOD) | Value |
| Unlubricated Compactibility | SSG | ~11.5% | 2.0 MPa |
| Unlubricated Compactibility | PGS | ~11.5% | 0.9 MPa |
| Source: Data adapted from studies on the effect of moisture on SSG.[12][13] |
Table 2: Typical Moisture Content of SSG at Different Relative Humidity (RH) Conditions
| Relative Humidity (RH) | Approximate Moisture Content of SSG |
| 20% | ~5% |
| 75% | ~20% |
| >75% | Up to 60% |
| Source: Data compiled from literature on moisture affinity of superdisintegrants.[13] |
Experimental Protocols
Protocol 1: Drug-Excipient Compatibility Study for Hygroscopic API and SSG
Objective: To assess the physical and chemical compatibility of a hygroscopic API with SSG under accelerated temperature and humidity conditions.
Materials:
-
Hygroscopic API
-
Sodium Starch Glycolate (SSG)
-
Purified Water
-
Glass vials with appropriate closures
-
Stability chamber (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Analytical balance, Spatula, Mortar and Pestle
-
Analytical instrumentation (e.g., HPLC for chemical analysis, DSC for physical analysis)
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of the API and SSG. A common ratio is 1:1, but the ratio intended for the final formulation can also be used.[22]
-
Dry Mixture: Accurately weigh and mix the API and SSG in a mortar and pestle or via another suitable blending method.
-
Wet Mixture: To a separate binary mixture, add a specific amount of purified water (e.g., 5-10% w/w) to simulate a high-moisture environment and promote potential interactions.[18][27]
-
Prepare a control sample of the API alone and SSG alone, both dry and wet.
-
-
Storage:
-
Place approximately 100-200 mg of each sample into separate, clearly labeled glass vials.
-
For some samples, vials can be left open or loosely stoppered to allow for exposure to humidity. For others, they can be tightly sealed.
-
Place all vials into a stability chamber set to accelerated conditions (40°C / 75% RH).[22]
-
-
Analysis Schedule:
-
Pull samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
-
Analytical Testing:
-
Physical Evaluation: Visually inspect the samples at each time point for any changes in color, appearance, caking, or liquefaction.
-
Chemical Analysis (HPLC): Assay the API content in each sample. Develop and validate a stability-indicating HPLC method to separate and quantify the parent API and any potential degradation products.
-
Physical Characterization (Optional): Techniques like Differential Scanning Calorimetry (DSC) can be used to detect changes in the physical state of the API (e.g., loss of crystallinity) which may indicate an interaction.[21]
-
-
Data Interpretation:
-
Compare the results of the API/SSG mixtures to the API control. A significant increase in degradation or a change in physical appearance in the mixture compared to the control indicates an incompatibility.
-
Visualizations
Caption: Core challenges in formulating hygroscopic APIs with SSG.
Caption: Workflow for a drug-excipient compatibility study.
References
- 1. Effect of formulation solubility and hygroscopicity on disintegrant efficiency in tablets prepared by wet granulation, in terms of dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of tablet solubility and hygroscopicity on disintegrant efficiency in direct compression tablets in terms of dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00259H [pubs.rsc.org]
- 5. An Overview of Factors Affecting Superdisintegrants Functionalities | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 9. jocpr.com [jocpr.com]
- 10. This compound – ArvinKala [arvinkala.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Moisture on the Compressibility and Compactibility of this compound | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Improved Hygroscopicity and Bioavailability of Solid Dispersion of Red Ginseng Extract with Silicon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. journalajocs.com [journalajocs.com]
- 21. Study on the Mechanism Responsible for the Incompatibility of Enalapril Maleate with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SOP for Drug-Excipient Compatibility Studies [m-pharmainfo.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. phexcom.com [phexcom.com]
- 27. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Starch Glycolate (SSG) in High-Dose Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using sodium starch glycolate (B3277807) (SSG) in high-dose drug formulations.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Poor Tablet Disintegration Despite Using SSG
Question: My high-dose tablet formulation with SSG shows prolonged disintegration times or fails to disintegrate completely. What are the potential causes and how can I resolve this?
Answer:
Several factors can contribute to poor disintegration. A systematic approach is necessary to identify the root cause.
Potential Causes & Troubleshooting Steps:
-
Inadequate SSG Concentration: The typical concentration range for SSG is 2% to 8% w/w.[1][2] For high-dose formulations, where the active pharmaceutical ingredient (API) constitutes a large portion of the tablet weight, a higher concentration of SSG within this range may be necessary. However, concentrations above 8% can be counterproductive, leading to the formation of a viscous gel layer that hinders water penetration and delays disintegration.[1][2]
-
Recommendation: Optimize the SSG concentration by conducting a study with varying levels (e.g., 4%, 6%, 8%).
-
-
Gelling Effect at High Concentrations: At concentrations exceeding 8%, SSG can form a gel-like mass that impedes further water ingress into the tablet core, thereby increasing disintegration time.[1][3]
-
Recommendation: Avoid exceeding an 8% w/w concentration of SSG. If a higher disintegrant level is required, consider a combination of superdisintegrants with different mechanisms, such as croscarmellose sodium or crospovidone.[4]
-
-
Improper Blending: Inhomogeneous distribution of SSG within the powder blend can lead to localized areas with insufficient disintegrant, resulting in incomplete or erratic disintegration.
-
Recommendation: Ensure adequate blending time and use a suitable blender (e.g., V-blender, bin blender) to achieve a uniform mixture.
-
-
Excessive Compression Force: High compression forces can reduce tablet porosity, making it difficult for water to penetrate and for the SSG particles to swell effectively.
-
Recommendation: Evaluate the impact of compression force on tablet hardness, friability, and disintegration time. Aim for the lowest possible compression force that still yields a mechanically stable tablet.
-
-
Interaction with Other Excipients: Certain excipients, particularly water-soluble ones, can compete with SSG for water, reducing its swelling efficiency. Binders, especially in wet granulation, can also coat the SSG particles, hindering their function.
-
Recommendation: Review the formulation for potential interactions. Consider using insoluble fillers or changing the binder. In wet granulation, SSG can be added extragranularly or in both intra- and extragranular portions.[5]
-
-
pH of the Disintegration Medium: The swelling capacity of SSG is pH-dependent. Its functionality may be reduced in highly acidic environments as the anionic carboxyl groups become protonated, leading to less interaction with water.[1][6]
-
Recommendation: Evaluate tablet disintegration in different pH media (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the impact of pH on performance.
-
Issue 2: Reduced Drug Dissolution from a High-Dose Formulation
Question: My high-dose tablet disintegrates, but the drug dissolution rate is slower than expected. How can I improve it?
Answer:
Slow dissolution despite adequate disintegration often points to issues with drug particle wetting, solubility, or the formation of a viscous microenvironment around the drug particles.
Potential Causes & Troubleshooting Steps:
-
Poorly Soluble API: For drugs with low water solubility, the disintegration of the tablet into smaller granules may not be sufficient to ensure rapid dissolution.[7][8]
-
Recommendation: Enhance the API's solubility through techniques like micronization, solid dispersion, or the inclusion of a solubilizing agent or surfactant in the formulation.
-
-
Gelling of SSG: Even at concentrations that allow for disintegration, a high localized concentration of SSG around the API particles can form a viscous layer, impeding drug release.[3]
-
Recommendation: Optimize the SSG concentration. Ensure uniform distribution through proper blending.
-
-
Hydrophobic Lubricants: Excessive amounts of hydrophobic lubricants like magnesium stearate (B1226849) can coat the API and SSG particles, hindering wetting and dissolution.
-
Recommendation: Use the lowest effective concentration of the lubricant (typically 0.25% to 1.0% w/w). Optimize the blending time for the lubricant to avoid over-lubrication.
-
-
Manufacturing Process: Wet granulation can sometimes negatively impact the effectiveness of SSG if the granules become too hard or if the SSG particles are excessively wetted and lose their swelling capacity.[9]
-
Recommendation: In wet granulation, consider adding a portion of the SSG in the extragranular phase. Alternatively, direct compression or dry granulation (roller compaction) might be more suitable for the formulation.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of sodium starch glycolate?
This compound works primarily through a swelling mechanism.[10] When it comes into contact with water, it rapidly absorbs a large volume of water, causing the SSG granules to swell significantly (up to 300 times their volume).[11] This rapid and extensive swelling creates a disruptive force within the tablet, breaking it apart into smaller fragments and facilitating the dissolution of the active pharmaceutical ingredient.[3][4][12] The mechanism involves the rapid retention of water, leading to a widespread increase in the extent of the granules, resulting in quick and uniform disintegration.[3]
Caption: Mechanism of action of this compound.
2. What are the different grades of this compound and how do they differ?
Different grades of SSG are available from various manufacturers (e.g., Explotab®, Primojel®, Vivastar®).[1][4] These grades can differ in several physicochemical properties that can impact their functionality, including:[6][13]
-
Particle Size: Larger particles are generally considered more efficient as they can swell to a greater extent.[1]
-
Degree of Substitution: This refers to the number of carboxymethyl groups per anhydroglucose (B10753087) unit and affects the hydrophilicity and swelling capacity of the SSG.[1][14]
-
Degree of Cross-linking: Cross-linking is essential to prevent the SSG from dissolving and forming a viscous gel.[1][4][15] The type and extent of cross-linking can influence the swelling properties and resistance to hydrolysis.[15]
-
Impurities: The levels of by-products from the manufacturing process, such as sodium chloride and sodium glycolate, can vary between grades.[2][14]
-
Source of Starch: SSG is typically derived from potato, corn, wheat, or rice starch, which can influence the granular structure and properties.[16]
3. What is the optimal concentration of this compound to use in a high-dose formulation?
The effective concentration of SSG is generally between 2% and 8% w/w.[1][2] For high-dose formulations, a concentration in the range of 4% to 6% is often a good starting point.[1][2] It is crucial to conduct optimization studies to determine the ideal concentration for a specific formulation, as exceeding 8% can lead to gelling and hinder disintegration.[1][2]
4. How does the manufacturing process (wet granulation vs. direct compression) affect the functionality of SSG?
The choice of manufacturing process can significantly impact SSG's performance:
-
Direct Compression: This process is generally preferred as it has a minimal impact on the physical integrity and swelling capacity of the SSG particles.
-
Wet Granulation: The addition of water or a binder solution during wet granulation can cause premature swelling of SSG particles. The shear forces during wet massing can also damage the granules, reducing their disintegrant activity.[9] To mitigate this, SSG can be added extragranularly (after granulation and drying) or split between the intragranular and extragranular phases.
Caption: Impact of manufacturing process on SSG functionality.
Data Presentation
Table 1: Factors Affecting this compound Functionality
| Factor | Effect on Disintegration Time | Optimal Range/Condition | Reference(s) |
| Concentration | Decreases up to an optimal level, then increases | 2% - 8% w/w (typically 4-6%) | [1][2] |
| Particle Size | Larger particles can lead to faster disintegration | Varies by grade | [1] |
| Compression Force | Higher force can increase disintegration time | Formulation dependent; minimize while maintaining tablet integrity | |
| pH of Medium | Reduced efficiency in low pH | Neutral to slightly alkaline | [1][6] |
| Binder Type | Water-soluble binders can compete for water | Use insoluble binders or add SSG extragranularly | |
| Lubricant Level | High levels of hydrophobic lubricants can increase disintegration time | Typically < 1.0% w/w |
Experimental Protocols
Protocol 1: Determination of Optimal SSG Concentration
Objective: To determine the concentration of SSG that provides the shortest disintegration time without negatively impacting tablet hardness and friability.
Methodology:
-
Prepare a series of formulations with varying concentrations of SSG (e.g., 2%, 4%, 6%, 8% w/w), keeping the concentrations of the API and other excipients constant.
-
Manufacture tablets from each formulation using a consistent manufacturing process (e.g., direct compression) and compression force.
-
Evaluate the following parameters for each batch of tablets (n=6 for disintegration, n=10 for hardness and friability):
-
Weight Variation: According to USP <905>.
-
Hardness: Using a calibrated tablet hardness tester.
-
Friability: Using a friability tester (e.g., for 100 revolutions) according to USP <1216>.
-
Disintegration Time: Using a USP-compliant disintegration apparatus in a specified medium (e.g., purified water at 37 ± 2 °C) according to USP <701>.
-
-
Plot the disintegration time as a function of SSG concentration.
-
Select the optimal concentration that provides the fastest disintegration time while meeting the acceptance criteria for hardness and friability.
Protocol 2: Evaluation of Lubricant Blending Time
Objective: To assess the impact of lubricant blending time on tablet disintegration and dissolution.
Methodology:
-
Prepare a powder blend of the API, SSG, and other excipients (excluding the lubricant).
-
Divide the blend into several sub-batches.
-
Add the lubricant (e.g., magnesium stearate) to each sub-batch and blend for different durations (e.g., 1, 3, 5, 10 minutes).
-
Compress tablets from each sub-batch using a consistent compression force.
-
Evaluate the disintegration time (USP <701>) and dissolution rate (USP <711>) for each batch.
-
Determine the blending time that provides adequate lubrication without significantly prolonging disintegration and dissolution.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. jddtonline.info [jddtonline.info]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. This compound - Uses and Properties [pharmatech-rx.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. phexcom.com [phexcom.com]
- 12. nbinno.com [nbinno.com]
- 13. Multiple Sources of this compound, NF: Evaluation of Functional Equivalence and Development of Standard Performance Tests | Semantic Scholar [semanticscholar.org]
- 14. Sago-Starch-Derived this compound: An Effective Superdisintegrant to Enhance Formulation Performance [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. This compound - Ataman Kimya [atamanchemicals.com]
mitigating the negative effects of over-lubrication on sodium starch glycolate's efficacy
Technical Support Center: Sodium Starch Glycolate (SSG) Efficacy
Welcome to the technical support center for this compound (SSG). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the over-lubrication of SSG in tablet formulations. Here you will find troubleshooting guides and FAQs to help you mitigate the negative effects of over-lubrication and ensure the optimal performance of your solid dosage forms.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SSG) and what is its mechanism of action?
A1: this compound (SSG) is the sodium salt of a carboxymethyl ether of starch, widely used as a "superdisintegrant" in pharmaceutical tablets and capsules.[1] Its primary function is to facilitate the rapid breakup of the solid dosage form when it comes into contact with aqueous fluids. The mechanism of action involves rapid and extensive absorption of water, which causes the SSG granules to swell significantly.[2][3] This swelling generates a strong disruptive force within the tablet matrix, breaking it apart into smaller fragments and thereby increasing the surface area for faster drug dissolution.[3]
Q2: What is "over-lubrication" in the context of tablet manufacturing?
A2: Over-lubrication refers to the excessive mixing of a lubricant, most commonly a hydrophobic one like magnesium stearate (B1226849), with the granule or powder blend before tablet compression.[4][5] While lubricants are essential to reduce friction and prevent tablets from sticking to machine parts, prolonged or overly vigorous blending can cause the lubricant particles to coat the surfaces of the other excipients and the active pharmaceutical ingredient (API).[4][5]
Q3: How does over-lubrication negatively affect the efficacy of SSG?
A3: Over-lubrication creates a hydrophobic film around the SSG particles and other formulation components.[4][6] This film acts as a barrier, impeding water penetration into the tablet core.[4] Since SSG's disintegrating action is dependent on rapid water absorption and swelling, this hydrophobic barrier significantly delays or reduces its efficacy.[4] The consequences include prolonged tablet disintegration times and a slower drug dissolution rate, which can negatively impact the drug's bioavailability.[4][7][8]
Q4: Is SSG more or less sensitive to lubricants compared to other disintegrants?
A4: Studies suggest that SSG, being a strongly swelling disintegrant, can be less sensitive to the negative effects of hydrophobic lubricants compared to non-swelling or less-swelling disintegrants.[9][10] Its powerful swelling action can sometimes overcome the hydrophobic barrier created by the lubricant. However, it is not entirely immune, and over-lubrication can still significantly impair its function.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My tablets are failing the disintegration test (disintegration time is too long).
-
Potential Cause: Over-lubrication of the blend with a hydrophobic lubricant like magnesium stearate. The extended mixing time may have coated the SSG particles, preventing water uptake.[4][7]
-
Troubleshooting Steps:
-
Verify Lubricant Blending Time: Review your batch record. The typical mixing time for hydrophobic lubricants should be short, often in the range of 3-5 minutes.[4] If your time exceeds this, it is a likely cause.
-
Reduce Blending Time: Perform a study by preparing batches with progressively shorter lubricant blending times (e.g., 5 min, 3 min, 2 min) and observe the effect on disintegration time.
-
Optimize Blending Process: Ensure a low-shear blending process is used for the lubricant addition step to minimize the filming effect.[6]
-
Issue 2: The drug dissolution profile is slower than expected, even though the tablets eventually disintegrate.
-
Potential Cause: While the tablet may eventually break apart, over-lubrication can still slow the dissolution rate by coating the API particles and reducing their wettability.[5][7][12] The hydrophobic lubricant film hinders the dissolution medium from reaching the drug substance.
-
Troubleshooting Steps:
-
Evaluate Lubricant Type: Magnesium stearate is highly hydrophobic.[4][8] Consider switching to a more hydrophilic lubricant, such as sodium stearyl fumarate (B1241708), which has been shown to have less of a negative impact on dissolution, even with extended blending times.[5][8][13]
-
Optimize Lubricant Concentration: Excessive lubricant concentration can exacerbate the problem.[4][8] Evaluate lower concentrations of your lubricant (e.g., reduce from 1.0% to 0.5% or 0.25%) to find the minimum amount required for adequate lubrication without compromising dissolution.[14]
-
Order of Addition: Add the lubricant in the final blending step, after all other excipients, including SSG, have been thoroughly mixed. This minimizes the contact time between the lubricant and the disintegrant.[5]
-
Issue 3: Tablet hardness is decreasing and friability is increasing with longer lubricant blend times.
-
Potential Cause: The film-forming nature of hydrophobic lubricants not only affects water penetration but also interferes with the inter-particle bonding during tablet compression.[5][6] This leads to mechanically weaker tablets.
-
Troubleshooting Steps:
-
Conduct a Lubricant Sensitivity Study: This is a key experiment to diagnose the issue. Systematically vary the lubricant blending time and concentration and measure the impact on tablet hardness, friability, and disintegration time. See the detailed protocol below.
-
Switch to a Less Impactful Lubricant: As mentioned, sodium stearyl fumarate is known to have a lesser impact on tablet tensile strength compared to magnesium stearate.[8][13][15]
-
Re-evaluate Formulation: Ensure the binder concentration in your formulation is optimal to provide sufficient cohesion.[16]
-
Data Presentation: Impact of Over-Lubrication
The following table summarizes representative data from a lubricant sensitivity study, illustrating the negative effects of increasing magnesium stearate blending time on key tablet quality attributes.
| Lubricant Blending Time (minutes) | Disintegration Time (seconds) | Dissolution at 15 min (% drug released) | Tablet Hardness (N) | Friability (%) |
| 2 | 45 | 92% | 120 | 0.2% |
| 5 | 180 | 75% | 110 | 0.4% |
| 10 | 420 | 55% | 95 | 0.7% |
| 20 | >900 | 30% | 70 | 1.2% |
Table 1: Illustrative data showing the effect of magnesium stearate blending time on tablet properties.
Experimental Protocols
Protocol 1: Lubricant Sensitivity Evaluation
Objective: To determine the impact of lubricant type, concentration, and blending time on tablet disintegration, dissolution, hardness, and friability.
Methodology:
-
Prepare Base Blend: Prepare a homogenous blend of the API and all excipients except the lubricant.
-
Divide Blend: Divide the base blend into multiple sub-batches for each variable to be tested.
-
Vary Lubricant Blending Time:
-
To the first series of sub-batches, add a fixed concentration of magnesium stearate (e.g., 1% w/w).
-
Blend each sub-batch for a different, defined period (e.g., 2, 5, 10, 20 minutes) using a consistent blending method (e.g., V-blender at 25 RPM).
-
-
Vary Lubricant Type:
-
To a second series of sub-batches, add a fixed concentration of an alternative lubricant like sodium stearyl fumarate (e.g., 1% w/w).
-
Blend each sub-batch for the same time periods as in step 3.
-
-
Tablet Compression: Compress tablets from each sub-batch under identical compression force and speed settings.
-
Tablet Testing:
-
Hardness: Test 10 tablets from each batch using a calibrated hardness tester.
-
Friability: Test a representative sample (e.g., 6.5 g) from each batch using a friabilator.
-
Disintegration: Test 6 tablets from each batch according to USP <701> Disintegration protocol.
-
Dissolution: Test 6 tablets from each batch according to the product-specific USP <711> Dissolution method.
-
-
Data Analysis: Plot the results for each parameter (disintegration time, % dissolved, hardness, friability) as a function of blending time for each lubricant to visualize the sensitivity.
Protocol 2: Tablet Disintegration Testing (Adapted from USP <701>)
-
Apparatus: Use a USP-compliant disintegration apparatus with a basket-rack assembly.
-
Medium: Use the specified medium in the product monograph (e.g., purified water or 0.1 N HCl) maintained at 37 ± 2 °C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
If specified, add a disk to each tube.
-
Operate the apparatus, immersing the basket in the fluid at a constant frequency.
-
-
Endpoint: Record the time when no solid residue of the tablet remains on the screen of the basket (or only a soft mass with no palpable firm core).
-
Acceptance Criteria: Refer to the specific product monograph. For immediate-release tablets, this is often within 15 or 30 minutes.
Visualizations
// Start Node start [label="Problem: Disintegration Failure\nor Slow Dissolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Investigation Path node [fillcolor="#FBBC05", fontcolor="#202124"]; check_blend [label="Step 1: Review Lubricant\nBlending Time & Shear"]; is_excessive [label="Is Blending Time > 5 min\nor Shear High?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solution Paths node [fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce_time [label="Action: Reduce Blend Time\n(e.g., to 2-3 min)"]; change_lubricant [label="Action: Switch to Hydrophilic\nLubricant (e.g., Sodium Stearyl Fumarate)"]; optimize_conc [label="Action: Reduce Lubricant\nConcentration"]; retest [label="Step 2: Re-manufacture Batch\n& Test Tablets", shape=ellipse];
// Connections start -> check_blend; check_blend -> is_excessive; is_excessive -> reduce_time [label=" Yes "]; is_excessive -> change_lubricant [label=" No\n(Consider other factors)"]; reduce_time -> optimize_conc; optimize_conc -> retest; change_lubricant -> retest; } dot Caption: Troubleshooting workflow for over-lubrication issues.
// Central Problem problem [label="Over-Lubrication of SSG", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Mitigation Categories node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="Process Optimization"]; formulation [label="Formulation Adjustment"];
// Specific Strategies node [fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; process_strats [label=" Reduce Blending Time | Use Low-Shear Blender | Control Order of Addition"]; formulation_strats [label=" Decrease Lubricant % | Use Hydrophilic Lubricant\n(Sodium Stearyl Fumarate) | Optimize Binder Level"];
// Connections problem -> process [dir=back]; problem -> formulation [dir=back]; process -> process_strats; formulation -> formulation_strats; } dot Caption: Key strategies to mitigate over-lubrication effects.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pharmainform.com [pharmainform.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Managing Lubricant Overuse in Tablet Formulations – Pharma.Tips [pharma.tips]
- 7. tandfonline.com [tandfonline.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Interaction of tablet disintegrants and magnesium stearate during mixing I: Effect on tablet disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. roquette.com [roquette.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of lubricant-mixing time on prolongation of dissolution time and its prediction by measuring near infrared spectra from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [bjpharm.org.uk]
- 14. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. colorcon.com [colorcon.com]
- 16. Resolving Failures in Disintegration Testing for High-Dose Tablets – Pharma.Tips [pharma.tips]
Validation & Comparative
A Comparative Analysis of Sodium Starch Glycolate and Croscarmellose Sodium in Tablet Formulations
In the realm of pharmaceutical tablet manufacturing, the selection of a suitable superdisintegrant is paramount to ensure the rapid disintegration of the tablet and subsequent dissolution of the active pharmaceutical ingredient (API). Among the most widely utilized superdisintegrants are sodium starch glycolate (B3277807) (SSG) and croscarmellose sodium (CCS). This guide provides an objective, data-driven comparison of these two excipients, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their formulation decisions.
Mechanism of Action
Both sodium starch glycolate and croscarmellose sodium are classified as "superdisintegrants" due to their efficacy at low concentrations, typically between 2% and 5% (w/w).[1] Their primary mechanisms of action involve rapid water uptake, swelling, and the generation of disruptive forces within the tablet matrix.
This compound (SSG) , a modified starch, primarily functions through extensive swelling.[2] Upon contact with aqueous fluids, SSG granules can swell to several times their original volume, exerting significant pressure on the surrounding tablet components and leading to its breakup.[2]
Croscarmellose Sodium (CCS) , a cross-linked derivative of cellulose, employs a dual mechanism of both swelling and wicking.[2] Its fibrous structure facilitates rapid water penetration into the tablet core via capillary action (wicking), while subsequent swelling of the individual fibers generates the force necessary for disintegration.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize experimental data from various studies, comparing the performance of this compound and croscarmellose sodium in key tablet formulation parameters.
Table 1: Disintegration Time
| Formulation | Superdisintegrant | Concentration (% w/w) | Disintegration Time (seconds) | Reference |
| Levocetirizine Dihydrochloride Orodispersible Tablets | This compound & Croscarmellose Sodium | 2% SSG, 2% CCS | 28 | [3] |
| Levocetirizine Dihydrochloride Orodispersible Tablets | This compound & Croscarmellose Sodium | 3% SSG, 1% CCS | 34 | [3] |
| Stevia-loaded Tablets | Croscarmellose Sodium | 2 | 105 ± 1.118 | [4] |
| Stevia-loaded Tablets | Croscarmellose Sodium | 3 | 88 ± 0.942 | [4] |
| Stevia-loaded Tablets | Croscarmellose Sodium | 5 | 65 ± 1.224 | [4] |
| Stevia-loaded Tablets | This compound | 2 | 121 ± 1.549 | [4] |
| Stevia-loaded Tablets | This compound | 3 | 109 ± 1.322 | [4] |
| Stevia-loaded Tablets | This compound | 5 | 88 ± 0.942 | [4] |
| Ketoprofen Orodispersible Tablets | Croscarmellose Sodium | Not Specified | 47.67 ± 1.15 | [5] |
| Ketoprofen Orodispersible Tablets | This compound | Not Specified | 39.27 ± 3.25 | [5] |
Table 2: Wetting Time
| Formulation | Superdisintegrant | Concentration (% w/w) | Wetting Time (seconds) | Reference |
| Levocetirizine Dihydrochloride Orodispersible Tablets | This compound & Croscarmellose Sodium | 2% SSG, 2% CCS | 25 | [3] |
| Levocetirizine Dihydrochloride Orodispersible Tablets | This compound & Croscarmellose Sodium | 3% SSG, 1% CCS | 32 | [3] |
| Stevia-loaded Tablets | Croscarmellose Sodium | 2 | 75 ± 1.825 | [4] |
| Stevia-loaded Tablets | Croscarmellose Sodium | 3 | 55 ± 1.224 | [4] |
| Stevia-loaded Tablets | Croscarmellose Sodium | 5 | 41 ± 1.414 | [4] |
| Stevia-loaded Tablets | This compound | 2 | 88 ± 0.894 | [4] |
| Stevia-loaded Tablets | This compound | 3 | 70 ± 1.414 | [4] |
| Stevia-loaded Tablets | This compound | 5 | 58 ± 1.140 | [4] |
| Ketoprofen Orodispersible Tablets | Croscarmellose Sodium | Not Specified | 44.33 ± 2.48 | [5] |
| Ketoprofen Orodispersible Tablets | This compound | Not Specified | 62.00 ± 2.31 | [5] |
Table 3: Tablet Hardness
| Formulation | Superdisintegrant | Concentration (% w/w) | Hardness (N) | Reference |
| Orally Disintegrating Tablets | Croscarmellose Sodium | Not Specified | 34.0 - 38.4 | [6] |
| Orally Disintegrating Tablets | This compound | Not Specified | 40.3 - 42.0 | [6] |
| Acetosal Orodispersible Tablets | Croscarmellose Sodium (1.232%) & this compound (4.768%) | 6 | 3.70 kg (approx. 36.3 N) | [7] |
Table 4: Dissolution
| Formulation | Superdisintegrant | Time (minutes) | % Drug Release | Reference |
| Ketoprofen Orodispersible Tablets | Croscarmellose Sodium | 10 | 64.33 ± 0.89 | [5] |
| Ketoprofen Orodispersible Tablets | This compound | 10 | 76.77 ± 0.91 | [5] |
| Stevia-loaded Tablets | Croscarmellose Sodium (5%) | 1 | ~75% | [4][8] |
| Stevia-loaded Tablets | This compound (5%) | 1 | ~65% | [4][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Disintegration Test (as per USP <701>)
The disintegration test determines the time required for a tablet to break up into smaller particles when immersed in a liquid medium.[9]
Apparatus: A basket-rack assembly containing six open-ended transparent tubes, a 1000-mL beaker for the immersion fluid, a thermostatic arrangement to maintain the fluid at 37 ± 2°C, and a device to raise and lower the basket at a constant frequency.[10][11]
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.[10]
-
Operate the apparatus using the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C.[10]
-
The basket is raised and lowered in the fluid at a frequency of 29-32 cycles per minute.[9]
-
Observe the tablets, and record the time at which all tablets have disintegrated. Complete disintegration is defined as the state in which any residue of the unit, except for fragments of insoluble coating, is a soft mass with no palpably firm core.[12]
Dissolution Test (as per USP <711>)
The dissolution test measures the rate and extent to which the active pharmaceutical ingredient is released from the tablet into a liquid medium over time.
Apparatus: A dissolution apparatus as specified in the monograph (e.g., Apparatus 1 - Basket, Apparatus 2 - Paddle), a vessel containing the dissolution medium, and a system to maintain the temperature at 37 ± 0.5°C.[13]
Procedure:
-
Place the stated volume of the dissolution medium in the vessel and allow it to equilibrate to 37 ± 0.5°C.[13]
-
Place one tablet in the apparatus, ensuring no air bubbles are on the tablet's surface.[13]
-
Operate the apparatus at the specified rotation speed.[13]
-
At specified time intervals, withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating basket or paddle, and not less than 1 cm from the vessel wall.[13]
-
Analyze the samples to determine the concentration of the dissolved API, typically using a validated analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Tablet Hardness (Breaking Force) Test (as per USP <1217>)
This test measures the force required to cause a tablet to fracture.[14]
Apparatus: A tablet hardness tester equipped with two platens, one of which moves to apply force to the tablet.[15]
Procedure:
-
Place the tablet between the two platens of the hardness tester. For conventional round tablets, the force is applied across the diameter.[16]
-
Initiate the test, causing one platen to move and apply a compressive force to the tablet at a constant rate.[15]
-
The force at which the tablet breaks is recorded as the breaking force or hardness.[16] The results are typically expressed in Newtons (N) or kiloponds (kp).[15]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for tablet formulation using direct compression and wet granulation, as well as the general testing sequence for tablet quality control.
Conclusion
The choice between this compound and croscarmellose sodium is multifaceted and depends on the specific requirements of the tablet formulation.
-
Croscarmellose sodium often exhibits faster disintegration and wetting times, particularly at lower concentrations, due to its efficient wicking action.[4][17] It is also reported to be less sensitive to high compression forces and maintains its performance across a wide pH range.[2]
-
This compound is known for its extensive swelling capacity, which can be advantageous in overcoming highly cohesive tablet matrices.[2] However, at higher concentrations, it may form a viscous gel that can potentially hinder disintegration and dissolution.[6]
The experimental data presented in this guide highlights that the optimal superdisintegrant and its concentration are formulation-dependent. Factors such as the API's solubility, the desired release profile, the manufacturing process (direct compression or wet granulation), and the other excipients in the formulation will all influence the final performance. Therefore, it is imperative for formulation scientists to conduct comparative studies, such as those outlined in the experimental protocols, to determine the most suitable superdisintegrant for their specific application.
References
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. prachinpharmachem.com [prachinpharmachem.com]
- 3. researchgate.net [researchgate.net]
- 4. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. mfi.stifar.ac.id [mfi.stifar.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. torontech.com [torontech.com]
- 10. usp.org [usp.org]
- 11. uspnf.com [uspnf.com]
- 12. usp.org [usp.org]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. packqc.com [packqc.com]
- 15. <1217> TABLET BREAKING FORCE [drugfuture.com]
- 16. tablethardness.com [tablethardness.com]
- 17. nbinno.com [nbinno.com]
A Head-to-Head Comparison of Sodium Starch Glycolate and Crospovidone as Superdisintegrants
For Researchers, Scientists, and Drug Development Professionals
In the development of oral solid dosage forms, the rapid disintegration of a tablet into smaller particles is often a critical prerequisite for drug dissolution and subsequent absorption. Superdisintegrants are essential excipients that facilitate this process at low concentrations. Among the most widely used superdisintegrants are sodium starch glycolate (B3277807) (SSG) and crospovidone (CPV). This guide provides an objective, data-driven comparison of their performance, mechanisms, and key characteristics to aid formulators in making informed decisions.
Mechanism of Action: Swelling vs. Wicking and Swelling
The primary difference in the performance of sodium starch glycolate and crospovidone stems from their distinct mechanisms of action.
-
This compound (SSG): A modified starch, SSG functions primarily through rapid and extensive swelling.[1] Upon contact with water, SSG particles absorb a significant volume of liquid, swelling up to 300 times their volume. This rapid expansion creates a strong disruptive force within the tablet matrix, leading to its breakup.[2]
-
Crospovidone (CPV): As a cross-linked polymer of N-vinyl-2-pyrrolidone, crospovidone employs a dual mechanism. It has a porous particle structure that facilitates rapid water uptake into the tablet through high capillary action, a process known as wicking.[1][2][3] This is followed by swelling, which also contributes to the disintegration of the tablet, though to a lesser extent than SSG.[2] This combined action often results in very rapid disintegration.[1]
Performance Comparison: Experimental Data
The choice between SSG and CPV often depends on the specific formulation requirements, including the properties of the active pharmaceutical ingredient (API) and the desired release profile. The following tables summarize key performance differences based on experimental findings.
Table 1: General and Chemical Properties
| Property | This compound (SSG) | Crospovidone (CPV) |
|---|---|---|
| Chemical Nature | Anionic (sodium salt of a carboxymethyl ether of starch)[4] | Non-ionic (cross-linked polyvinylpyrrolidone)[4] |
| Mechanism | Primarily Swelling[1][2] | Wicking (Capillary Action) and Swelling[1][2] |
| Water Uptake | High water absorption and swelling capacity[3][5] | Rapid water uptake due to porous structure[1][3] |
| API Interactions | Potential for ionic interaction with cationic drugs, which may retard dissolution[4][6] | Generally inert, with no ionic interactions; often preferred for cationic drugs[4][6] |
Table 2: Comparative Performance in Tablet Formulations
| Parameter | This compound (SSG) | Crospovidone (CPV) | Supporting Data |
|---|---|---|---|
| Wetting Time | Slower (e.g., 17-21 seconds)[5] | Faster (e.g., 9-12 seconds)[5] | In a study on orally disintegrating tablets (ODTs), those containing CPV had significantly shorter wetting times than those with SSG.[5][7] |
| Disintegration Time | Generally slower than CPV | Often faster than SSG | In one study, ODTs with 5% CPV disintegrated in 38 seconds, while SSG tablets took longer.[7] However, some studies show no significant difference in disintegration times.[4] |
| Drug Dissolution | Effective, but can be slowed with cationic drugs.[4][6] | Often provides faster dissolution, especially for poorly soluble and cationic drugs.[4][6] | For cationic drugs, non-ionic CPV demonstrated a more rapid dissolution rate than anionic SSG.[4] For poorly soluble drugs, CPV also showed the fastest rate of dissolution.[4] |
| Tablet Hardness | Can produce softer tablets. | Can contribute to harder tablets, which may slightly increase disintegration time despite faster wetting.[3][5] | ODTs made with crospovidone were found to be harder than those made with SSG.[5] |
Experimental Protocols
Objective evaluation of superdisintegrant performance relies on standardized pharmacopeial tests. Below is a typical workflow and detailed methodologies for key experiments.
Tablet Hardness (Breaking Force) Test
-
Objective: To determine the mechanical strength of the tablet, ensuring it can withstand stresses during manufacturing, packaging, and transport.[8]
-
Apparatus: A calibrated tablet hardness tester with two parallel platens.[8]
-
Protocol (based on USP <1217>):
-
Position a single tablet between the anvils or platens of the testing device.[9]
-
Initiate the test. The apparatus applies a diametrical compressive force at a constant rate.[8][10]
-
The force required to cause the tablet to fracture is recorded. This is the breaking force, or "hardness."[9]
-
The test is repeated for a representative sample of tablets (e.g., 10 tablets) to determine the average hardness and variability.
-
Results are typically expressed in Newtons (N) or kiloponds (kp).[9]
-
Tablet Friability Test
-
Objective: To assess the durability of uncoated tablets and their tendency to chip, crumble, or break upon exposure to mechanical stress.[11][12]
-
Apparatus: A friabilator, which consists of a rotating drum with a curved baffle.[13][14]
-
Protocol (based on USP <1216>):
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets weighing as close as possible to 6.5 g. For tablets over 650 mg, use a sample of 10 whole tablets.[14]
-
Carefully dedust the tablets and accurately weigh the initial sample (W_initial).[14]
-
Place the tablets in the friabilator drum.
-
Remove the tablets from the drum, carefully remove any loose dust, and accurately weigh the final sample (W_final).[14]
-
Calculate the percentage of weight loss using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[14]
-
Disintegration Test
-
Objective: To determine whether tablets break up into smaller particles within a prescribed time when placed in a liquid medium under specified conditions.[15][16]
-
Apparatus: A basket-rack assembly containing six transparent tubes, which is raised and lowered in a vessel of immersion fluid maintained at 37 ± 2°C.[16][17]
-
Protocol (based on USP <701>):
-
Fill the vessel with the specified immersion fluid (e.g., purified water or simulated gastric fluid) and equilibrate the temperature to 37 ± 2°C.[17]
-
Place one dosage unit in each of the six tubes of the basket-rack assembly. If specified, add a disk to each tube.[17]
-
Operate the apparatus, moving the assembly vertically at a frequency of 29-32 cycles per minute.[17]
-
Observe the tablets. Complete disintegration is achieved when no residue of the tablet, except for fragments of insoluble coating, remains on the screen of the tubes.[17]
-
For most immediate-release uncoated tablets, the time limit is typically 30 minutes.[18]
-
The batch passes if all six tablets disintegrate within the specified time. If 1 or 2 fail, the test is repeated on 12 additional tablets, with a total of at least 16 of the 18 tablets required to disintegrate.[18]
-
Drug Dissolution Test
-
Objective: To measure the extent and rate of drug release from the dosage form into a liquid medium over time. This is a critical performance test for predicting in-vivo behavior.[16][19]
-
Apparatus: A dissolution apparatus (e.g., USP Apparatus 1 - Basket, or Apparatus 2 - Paddle) with a vessel containing a specified dissolution medium.[20]
-
Protocol (based on USP <711>):
-
Place the specified volume of dissolution medium (e.g., 900 mL of 0.1 M HCl or a buffer) into the vessel and equilibrate to 37 ± 0.5°C.[20]
-
Place a single tablet into the apparatus.
-
Begin rotation of the basket or paddle at the speed specified in the monograph (e.g., 50 or 100 rpm).[21]
-
At specified time points (e.g., 5, 10, 15, 30, 45 minutes), withdraw a sample of the dissolution medium.[20]
-
Analyze the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved API.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Conclusion and Recommendations
Both this compound and crospovidone are highly effective superdisintegrants, but their distinct properties make them suitable for different applications.
-
Choose Crospovidone when:
-
Formulating with cationic (basic) APIs to avoid potential ionic interactions that could slow drug release.[4][6]
-
Working with poorly soluble drugs, as its wicking action and non-ionic nature can lead to faster dissolution.[4]
-
Extremely rapid disintegration is the primary goal, as its wetting time is often shorter.[5][7]
-
Higher tablet hardness and lower friability are desired.[5]
-
-
Choose this compound when:
-
Formulating with anionic or neutral APIs where ionic interactions are not a concern.
-
A powerful swelling mechanism is required to break apart a very hard or dense tablet matrix.
-
Cost-effectiveness is a significant consideration, as SSG is often a more economical choice.[22]
-
Ultimately, the optimal choice of superdisintegrant and its concentration must be determined through formulation-specific experimental studies. By understanding the fundamental differences in their mechanisms and performance profiles, researchers can more efficiently develop robust and effective solid dosage forms.
References
- 1. jocpr.com [jocpr.com]
- 2. Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pharmtech.com [pharmtech.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 8. packqc.com [packqc.com]
- 9. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 10. engsys.co.uk [engsys.co.uk]
- 11. torontech.com [torontech.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. usp.org [usp.org]
- 15. testinglab.com [testinglab.com]
- 16. torontech.com [torontech.com]
- 17. usp.org [usp.org]
- 18. torontech.com [torontech.com]
- 19. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 20. ftp.uspbpep.com [ftp.uspbpep.com]
- 21. Formulation Development, Evaluation and Comparative Study of Effects of Super Disintegrants in Cefixime Oral Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
The Performance of Sodium Starch Glycolate in In-Vitro Dissolution Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium starch glycolate's (SSG) performance as a superdisintegrant in pharmaceutical formulations, benchmarked against other common alternatives such as croscarmellose sodium (CCS) and crospovidone. The information presented is supported by experimental data from various studies to aid in the selection of the most suitable disintegrant for your specific drug development needs.
Sodium starch glycolate (B3277807) is a widely used superdisintegrant in oral solid dosage forms, facilitating the rapid breakdown of tablets and granules upon contact with aqueous fluids.[1] Its efficacy is attributed to its rapid water absorption and swelling properties, which create disruptive forces within the tablet matrix, leading to its disintegration and promoting drug dissolution.[1][2][3] The typical concentration of SSG in formulations ranges from 2% to 8% w/w.[1]
Comparative Performance Analysis
The selection of a superdisintegrant can significantly impact the disintegration time and, more critically, the dissolution rate of the active pharmaceutical ingredient (API). While rapid disintegration is a primary function, the ultimate goal is to achieve optimal drug release.
Disintegration and Dissolution Dynamics
Studies have shown that while different superdisintegrants can result in similar tablet disintegration times, the subsequent drug dissolution profiles can vary significantly.[4] This highlights that disintegration does not always directly correlate with dissolution.[4]
For instance, in a study comparing SSG, CCS, and crospovidone in orally disintegrating tablets (ODTs), it was observed that at low concentrations (≤2%), CCS (Ac-Di-Sol) led to faster disintegration than SSG (Glycolys) and crospovidone.[5] However, another study on ODTs containing ketoprofen (B1673614) found that tablets with crospovidone exhibited shorter wetting times compared to those with SSG and CCS.[6]
Influence of API Properties
The physicochemical properties of the API can influence the performance of the superdisintegrant. For cationic drugs, anionic superdisintegrants like SSG and CCS have the potential to interact ionically, which may retard drug dissolution.[4] In such cases, a non-ionic superdisintegrant like crospovidone might offer a faster dissolution rate.[4]
Impact of Formulation and Manufacturing Processes
The manufacturing method, such as direct compression or wet granulation, can also affect the performance of the superdisintegrant. SSG is suitable for both processes.[2] The concentration of SSG is a critical factor, with studies showing that increasing the concentration from 1.0% to 5.0% can lead to faster dissolution.[7] However, an optimal concentration often exists, beyond which no further significant improvement or even a decrease in performance may be observed.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the performance of this compound with other superdisintegrants.
Table 1: Comparison of Disintegration Times (in seconds) of Orally Disintegrating Tablets (ODTs)
| Superdisintegrant | Concentration | Formulation/API | Disintegration Time (s) | Reference |
| This compound | Not Specified | Salbutamol Sulphate | 28.37 ± 2.26 | [8] |
| Croscarmellose Sodium | Not Specified | Salbutamol Sulphate | - | [8] |
| Indion 414 | Not Specified | Salbutamol Sulphate | - | [8] |
| SSG + CCS | Not Specified | Salbutamol Sulphate | 19.28 ± 3.11 | [8] |
| This compound | Not Specified | Ketoprofen | 47.67 ± 1.15 | [6] |
| Croscarmellose Sodium | Not Specified | Ketoprofen | 39.27 ± 3.25 | [6] |
| Crospovidone | Not Specified | Ketoprofen | 45.33 ± 2.08 | [6] |
Table 2: Comparison of In-Vitro Drug Release (%)
| Superdisintegrant | Concentration | API | Time (min) | % Drug Release | Reference |
| This compound | Not Specified | Salbutamol Sulphate | 25 | 94.57 ± 1.39 | [8] |
| This compound | Not Specified | Ketoprofen | 10 | 76.77 ± 0.91 | [6] |
| Croscarmellose Sodium | Not Specified | Ketoprofen | 10 | 64.33 ± 0.89 | [6] |
| Crospovidone | Not Specified | Ketoprofen | 10 | - | [6] |
| SSG (phosphorous cross-links) | Not Specified | Atenolol | 25 | 80 | [3][9] |
| SSG (ester cross-links) | Not Specified | Atenolol | 45+ | 80 | [3][9] |
Experimental Protocols
A standardized in-vitro dissolution testing protocol is crucial for accurately evaluating and comparing the performance of superdisintegrants. The following is a general methodology based on common practices.
In-Vitro Dissolution Testing Protocol for Immediate-Release Tablets
1. Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method) is commonly used.
2. Dissolution Medium:
-
The choice of medium depends on the drug substance's solubility and the intended site of drug release. Common media include:
-
0.1 N HCl (simulating gastric fluid)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (simulating intestinal fluid)
-
-
The volume of the medium is typically 900 mL.[10][11] For highly soluble drugs, 500 mL may be appropriate.[12]
3. Temperature:
4. Agitation Speed:
-
The paddle speed is typically set between 50 and 100 rpm.[13] A common speed is 50 rpm[10] or 75 rpm.[11]
5. Sampling:
-
Samples are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[15]
-
The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium.
6. Sample Analysis:
-
The concentration of the dissolved API in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
7. Data Analysis:
-
The cumulative percentage of drug released is plotted against time to generate a dissolution profile.
Visualizing the Process and Logic
To better understand the workflow of dissolution testing and the mechanism of action of this compound, the following diagrams are provided.
Conclusion
The performance of this compound in promoting drug dissolution is well-documented. However, its effectiveness relative to other superdisintegrants is highly dependent on the specific formulation, including the properties of the API and the manufacturing process. For cationic drugs, potential ionic interactions should be considered, and a non-ionic alternative like crospovidone may be more suitable. Furthermore, the type of cross-linking within the SSG polymer can significantly affect its performance, with phosphorous cross-linked grades demonstrating more robust and faster dissolution profiles in some cases.[3][9] Therefore, a systematic evaluation using a standardized in-vitro dissolution test is essential for selecting the optimal superdisintegrant to ensure desired drug release characteristics and, ultimately, therapeutic efficacy.
References
- 1. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmtech.com [pharmtech.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. roquette.com [roquette.com]
- 8. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying cross-linking strength in this compound and its impact on tablet disintegration and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. fip.org [fip.org]
- 14. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Analytical Methods for the Quality Control and Validation of Sodium Starch Glycolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methods for the quality control and validation of sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant in the pharmaceutical industry. It offers a comparative analysis of SSG derived from different botanical sources and its performance relative to other common superdisintegrants, supported by experimental data. Detailed experimental protocols and visual workflows are included to assist in the practical application of these methods.
Standard Quality Control and Validation of Sodium Starch Glycolate
The quality of this compound is primarily assessed based on pharmacopeial standards such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Indian Pharmacopoeia (IP).[1] These standards outline a series of tests to ensure the identity, purity, and performance of the excipient.
A logical workflow for the quality control of this compound begins with identification, followed by physicochemical characterization and assessment of impurities.
Caption: Quality Control Workflow for this compound.
Key Quality Control Parameters
The following table summarizes the essential tests, methodologies, and typical acceptance criteria for the quality control of this compound as per major pharmacopeias.
| Parameter | Methodology | Acceptance Criteria |
| Identification A (IR) | Infrared Absorption Spectroscopy | The IR absorption spectrum of the sample should be concordant with the reference spectrum.[2] |
| Identification B | Iodine Colorimetric Test | A dark blue color is produced upon the addition of iodine solution.[2][3] |
| pH | Potentiometry (1 g in 30 mL of water) | Type A: 5.5 - 7.5; Type B: 3.0 - 5.0.[3][4] |
| Loss on Drying | Gravimetric (Drying at 130°C for 90 minutes) | Not more than 10.0%.[1][3][4] |
| Sodium Chloride | Potentiometric Titration with Silver Nitrate | Not more than 7.0%.[1][2][4] |
| Sodium Glycolate | Colorimetric Method | Not more than 2.0%.[1][2][4] |
| Iron | Colorimetric Test | Not more than 20 ppm.[1][2][4] |
| Heavy Metals | Colorimetric Test | Not more than 20 ppm.[1][2] |
| Assay (Sodium) | Titration with Perchloric Acid | Type A: 2.8% - 4.2%; Type B: 2.0% - 3.4%.[4][5] |
| Microbial Contamination | Microbiological Tests | Free from Escherichia coli and Salmonella species.[2][3] |
Comparative Analysis of this compound from Different Botanical Sources
The performance of this compound can be influenced by the botanical source of the starch, such as potato, corn, or sago.[1][6] Differences in particle size, morphology, and chemical composition can affect functionality.[1][6][7]
Physicochemical and Functional Properties Comparison
| Property | Potato Starch Derived SSG | Corn Starch Derived SSG | Sago Starch Derived SSG | Reference(s) |
| Particle Shape | Spherical to oval, larger particles | Polygonal, smaller particles | Truncated oval, intermediate size | [8][9][10] |
| Water Uptake Rate | High | Moderate | High | [7] |
| Swelling Capacity | High | Moderate | High | [11] |
| Disintegration Time in Lactose Tablets | Faster | Slower | Comparable to potato | [7] |
| Disintegration Time in Dicalcium Phosphate Tablets | Less dependent on starch origin | Less dependent on starch origin | Less dependent on starch origin | [7] |
Sago starch-derived SSG is emerging as a cost-effective and efficient alternative to traditional sources like potato and corn starch.[11][12][13][14][15] Studies have shown that sago starch SSG can be optimized to achieve a high degree of substitution, leading to excellent disintegration properties.[12][14][15]
Comparative Performance of this compound and Other Superdisintegrants
This compound is often compared with other superdisintegrants like croscarmellose sodium (CCS) and crospovidone (CP). The choice of superdisintegrant can significantly impact the performance of orally disintegrating tablets (ODTs).
Performance Comparison in Orally Disintegrating Tablets
| Parameter | This compound (SSG) | Croscarmellose Sodium (CCS) | Crospovidone (CP) | Reference(s) |
| Mechanism of Action | Rapid swelling | Swelling and wicking | Wicking and capillary action | [5][16] |
| Optimal Use Level in ODTs | ~5% | ~2% | ~5% | [2] |
| Disintegration Time | Fast | Very Fast | Fast | [2][17] |
| Wetting Time | Moderate | Slower | Fastest | [17] |
| Effect on Tablet Hardness | Can lead to softer tablets at higher concentrations | Less impact on hardness | Can result in harder tablets | [17] |
| Tendency to Form Gels | Can form a viscous gel layer | Forms a gel-like layer | Reduced tendency to form gels | [5] |
Croscarmellose sodium is often the most effective at lower concentrations, while crospovidone is noted for its rapid wetting time.[2][17] The choice of superdisintegrant should be based on the specific formulation requirements, including the properties of the active pharmaceutical ingredient (API) and the desired tablet characteristics.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Determination of Swelling Index
This method assesses the swelling capacity of the superdisintegrant in an aqueous medium.
Caption: Swelling Index Determination Workflow.
Protocol:
-
Accurately weigh 1.0 g of the superdisintegrant powder.
-
Transfer the powder to a 100 mL graduated cylinder.
-
Add 90 mL of purified water.
-
Shake the cylinder vigorously every 10 minutes for 1 hour.
-
Dilute the suspension to 100 mL with purified water.
-
Allow the cylinder to stand undisturbed for 24 hours.
-
Measure the volume (in mL) occupied by the swollen superdisintegrant. This volume represents the swelling index.
Water Uptake/Wicking Rate Measurement
This test evaluates the rate at which the superdisintegrant absorbs water, which is crucial for its disintegrating action.
Protocol:
-
Place a filter paper in a petri dish and saturate it with a colored aqueous solution (e.g., amaranth (B1665344) solution).
-
Place a glass tube (approximately 1 cm in diameter) on the wet filter paper.
-
Carefully add a known weight (e.g., 100 mg) of the superdisintegrant powder into the glass tube.
-
Record the time it takes for the colored solution to travel a specific distance up the column of the superdisintegrant powder.
-
The water uptake rate can be calculated as the distance traveled per unit of time (mm/s).
Tablet Disintegration Time Test
This is a standard pharmacopeial test to assess the time required for a tablet to break up into smaller particles.
Caption: Tablet Disintegration Test Workflow.
Protocol:
-
Use a USP-compliant disintegration apparatus with a basket-rack assembly containing six open-ended glass tubes.
-
Place one tablet in each of the six tubes and cover with a disc (if prescribed).
-
Immerse the basket-rack assembly in a beaker containing purified water maintained at 37 ± 2 °C.
-
Operate the apparatus, causing the basket to move up and down.
-
Observe the tablets and record the time when all six tablets have completely disintegrated (i.e., no residue remains on the screen of the tubes, or if residue remains, it is a soft mass with no palpably firm core).
Conclusion
The quality control and validation of this compound are well-defined by pharmacopeial standards, ensuring its suitability for pharmaceutical formulations. However, the performance of SSG can vary depending on its botanical origin. Comparative studies indicate that while potato-derived SSG often exhibits superior water uptake, sago-derived SSG presents a viable and economical alternative. When compared to other superdisintegrants, the choice between this compound, croscarmellose sodium, and crospovidone depends on the specific requirements of the drug product, with each offering distinct advantages in terms of disintegration mechanism, efficiency, and formulation compatibility. The analytical methods and comparative data presented in this guide provide a foundation for informed selection and validation of superdisintegrants in drug development.
References
- 1. Multiple sources of this compound, NF: evaluation of functional equivalence and development of standard performance tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Sources of this compound, NF: Evaluation of Functional Equivalence and Development of Standard Performance Tests | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. goodness.com.au [goodness.com.au]
- 9. masterclass.com [masterclass.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sago-Starch-Derived this compound: An Effective Superdisintegrant to Enhance Formulation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. dergipark.org.tr [dergipark.org.tr]
Comparative Performance Evaluation of Sodium Starch Glycolate from Leading Pharmaceutical Suppliers
For Immediate Release
This guide provides a comprehensive performance evaluation of sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant in oral solid dosage forms, from prominent pharmaceutical suppliers: DFE Pharma, JRS Pharma, and Roquette. This document is intended for researchers, scientists, and drug development professionals to facilitate informed excipient selection based on functional performance data.
Sodium starch glycolate's efficacy in promoting the rapid disintegration of tablets and capsules is influenced by its physicochemical properties, which can vary depending on the botanical source and manufacturing process.[1][2] This guide outlines key performance attributes, presents available quantitative data for comparison, details the experimental protocols for evaluation, and provides a visual representation of the experimental workflow.
Key Performance Attributes and Comparative Data
The selection of a suitable grade of this compound is critical for achieving desired drug release profiles and ensuring batch-to-batch consistency. The following table summarizes key performance characteristics of SSG from different suppliers based on publicly available data and research publications.
| Parameter | DFE Pharma (Primojel®) | JRS Pharma (Explotab®) | JRS Pharma (Vivastar®) | Roquette (Glycolys®) |
| Botanical Source | Potato Starch[1][3] | Potato Starch[4][5] | Potato Starch[6][7] | Potato Starch[8] |
| Disintegration Mechanism | Swelling and Wicking[1] | Swelling[4][5] | Swelling[6][7] | Swelling[8] |
| Water Uptake/Swelling Capacity | >20 times its own weight[1][3][9] | Strong swelling properties[4][5] | Strong swelling properties[6][7] | Swells up to 300 times its volume[10] |
| Particle Size Distribution | >93% < 125 µm[3] | >99.0% < 106 µm[4] | Data not specified | Average mean particle diameter: 45 µm[8] |
| pH (Type A) | 6.7[1] | 5.5 - 7.5[11] | 5.5 - 7.5[7] | Data not specified |
| Compaction Properties | Good compactibility, similar to Explotab®[2][12] | Good compactibility, similar to Primojel®[2][12] | Poor compactibility[2][12] | Data not specified |
| Pharmacopeial Compliance | Ph. Eur., USP-NF, JP[3][13] | NF, EP, JP[4] | Ph.Eur., NF, JP, ChP[7] | Data not specified |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. For formulation-specific requirements, it is recommended to conduct in-house evaluations.
Experimental Protocols
To ensure a comprehensive and reliable evaluation of this compound from different suppliers, the following experimental protocols are recommended:
Swelling Index Determination
Objective: To quantify the swelling capacity of SSG in an aqueous medium.
Methodology:
-
Accurately weigh 1.0 gram of the SSG sample.
-
Transfer the sample to a 100 mL graduated cylinder.
-
Add 90 mL of purified water.
-
Stopper the cylinder and invert it gently 10 times to ensure uniform dispersion.
-
Allow the cylinder to stand undisturbed for 4 hours.
-
Record the final volume occupied by the swollen SSG.
-
The swelling index is calculated as the final volume (in mL) per gram of the initial sample weight.
Disintegration Time of Placebo Tablets
Objective: To assess the in-vitro disintegration performance of SSG in a standard tablet formulation.
Methodology:
-
Prepare a placebo tablet formulation containing a fixed concentration of SSG (e.g., 2-4% w/w), a filler (e.g., microcrystalline cellulose), and a lubricant (e.g., magnesium stearate).
-
Compress the tablets to a defined hardness and weight.
-
Determine the disintegration time of six tablets using a USP-compliant disintegration apparatus with purified water at 37 ± 2 °C.
-
Record the time taken for each tablet to completely disintegrate. The average disintegration time and standard deviation should be reported.
Particle Size Distribution by Laser Diffraction
Objective: To determine the particle size distribution of the SSG powder.
Methodology:
-
Disperse the SSG sample in a suitable non-swelling medium (e.g., isopropanol).
-
Analyze the dispersion using a laser diffraction particle size analyzer.
-
Report the particle size distribution as D10, D50 (median particle size), and D90 values.
pH Determination
Objective: To measure the pH of an aqueous suspension of SSG.
Methodology:
-
Disperse 1 gram of SSG in 30 mL of purified water.[14]
-
Stir the suspension continuously for 5 minutes.
-
Measure the pH of the suspension using a calibrated pH meter.
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for a comprehensive performance evaluation of this compound from different suppliers.
Caption: Workflow for SSG Performance Evaluation.
Conclusion
The choice of this compound supplier can have a significant impact on the final product performance. While all tested products from leading suppliers are effective superdisintegrants, variations in their physical properties such as particle size and compaction can influence formulation and manufacturing processes. For instance, the similar compaction behavior of Primojel® and Explotab® may offer advantages in certain formulations, whereas the poorer compactibility of Vivastar® P might require formulation adjustments.[2][12] It is imperative for formulation scientists to evaluate different grades of SSG based on the specific requirements of their drug product to ensure optimal performance and robustness.
References
- 1. DFE Pharma Excipients - Primojel - this compound [dfepharma.com]
- 2. Powder compaction properties of this compound disintegrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dfepharma.com [dfepharma.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. cphi-online.com [cphi-online.com]
- 6. This compound : VIVASTAR® | Contact JRS RETTENMAIER France [industry-plaza.com]
- 7. VIVASTAR® [jrspharma.com]
- 8. roquette.com [roquette.com]
- 9. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.be]
- 10. phexcom.com [phexcom.com]
- 11. EXPLOTAB® [jrspharma.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. usp.org [usp.org]
comparative analysis of the disintegration efficiency of various superdisintegrants
A deep dive into the performance of leading superdisintegrants for rapid drug formulation.
In the realm of pharmaceutical sciences, the rapid disintegration of solid oral dosage forms is a critical factor influencing bioavailability and therapeutic efficacy. Superdisintegrants are key excipients that facilitate this process, ensuring that a tablet breaks down quickly when it comes into contact with physiological fluids. This guide provides a comparative analysis of the disintegration efficiency of three widely used superdisintegrants: Croscarmellose Sodium (CCS), Crospovidone (CP), and Sodium Starch Glycolate (B3277807) (SSG), supported by experimental data to aid researchers, scientists, and drug development professionals in their formulation decisions.
Mechanisms of Disintegration: A Three-Pronged Approach
The effectiveness of superdisintegrants stems from their ability to rapidly absorb water and swell, leading to the breakup of the tablet matrix. The primary mechanisms of action are swelling, wicking, and deformation recovery.[1][2][3]
-
Swelling: This is the most accepted mechanism, where the disintegrant particles absorb water and swell, creating a force that breaks apart the tablet.[1][2][4] Sodium starch glycolate is a prime example of a superdisintegrant that functions primarily through swelling.[2]
-
Wicking: This process involves the drawing of water into the tablet through capillary action along the porous network of the disintegrant.[1][3] This action reduces the adhesive forces between drug and excipient particles. Croscarmellose sodium, with its fibrous structure, is known to exhibit a strong wicking action.[1][3]
-
Deformation Recovery: Some superdisintegrants, like crospovidone, are highly compressible.[4] During tablet compression, these particles undergo plastic deformation. Upon contact with water, they return to their original shape, causing the tablet to break apart.[2]
It's important to note that for many superdisintegrants, a combination of these mechanisms contributes to their overall efficiency.[1][4]
Comparative Performance Data
The selection of an appropriate superdisintegrant and its concentration is crucial for achieving desired disintegration times and dissolution profiles. The following tables summarize quantitative data from various studies, comparing the performance of CCS, CP, and SSG.
Table 1: Disintegration Time of Orally Disintegrating Tablets (ODTs)
| Superdisintegrant | Concentration (%) | Disintegration Time (seconds) | Reference |
| Croscarmellose Sodium (Ac-Di-Sol) | 2 | ~20-30 | [5] |
| Crospovidone (PVP XL-10) | 5 | ~25-35 | [5] |
| This compound (Glycolys) | 5 | ~30-40 | [5] |
| Croscarmellose Sodium & this compound (1:1) | - | 19.28 ± 3.11 | [6][7] |
| Crospovidone (6%) | 6 | 15 ± 0.48 |
Note: Disintegration times can vary significantly based on the overall formulation, including the active pharmaceutical ingredient (API), other excipients, and tablet hardness.
A study on orally disintegrating tablets (ODTs) found that croscarmellose sodium (Ac-Di-Sol) was the most effective, achieving rapid disintegration at a lower concentration (2%) compared to crospovidone and this compound (both at 5%).[5] At a 2% use level, only Ac-Di-Sol produced ODTs that met the USP requirement of a 30-second disintegration time across all compaction forces.[5] Another study highlighted that a combination of croscarmellose sodium and this compound can result in a very rapid disintegration time of approximately 19 seconds.[6][7]
Table 2: Wetting Time of Orally Disintegrating Tablets (ODTs)
| Superdisintegrant | Wetting Time (seconds) | Reference |
| Croscarmellose Sodium | 17 - 21 | [8][9][10] |
| Crospovidone | 9 - 12 | [8][9][10] |
| This compound | 17 - 21 | [8][9][10] |
Wetting time is a measure of the affinity of the tablet for water. Studies have shown that ODTs containing crospovidone exhibit a significantly shorter wetting time (9-12 seconds) compared to those with this compound or croscarmellose sodium (17-21 seconds).[8][9][10] This rapid wetting is attributed to the strong capillary action of crospovidone.[8][9][10]
Experimental Protocols
To ensure accurate and reproducible results, standardized experimental protocols are essential.
In Vitro Disintegration Test
This test determines the time it takes for a tablet to break up into smaller particles under specified conditions.
-
Apparatus: USP Disintegration Test Apparatus.
-
Medium: 900 mL of distilled water (or other specified medium) maintained at 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus, raising and lowering the basket in the immersion fluid at a constant frequency of 30 ± 2 cycles per minute.
-
The disintegration time is the time at which no residue of the tablet remains on the screen of the apparatus.[11] For ODTs, the FDA guidance suggests an in vitro disintegration time of 30 seconds or less.[5]
-
Wetting Time Determination
This test measures the time taken for a tablet to become completely wet.
-
Apparatus: A petri dish containing a piece of tissue paper folded twice and 10 mL of water containing a water-soluble dye.
-
Procedure:
-
Place a tablet on the surface of the tissue paper.
-
Record the time required for the water to completely wet the tablet.
-
Visualizing the Analysis Workflow
The following diagram illustrates the logical workflow for a comparative analysis of superdisintegrant efficiency.
Caption: Workflow for Comparative Analysis of Superdisintegrants.
Conclusion
The choice of a superdisintegrant has a significant impact on the performance of a solid oral dosage form. Croscarmellose sodium often demonstrates high efficiency at low concentrations.[5] Crospovidone is notable for its rapid wetting properties.[8][9][10] this compound is a reliable option that functions primarily through swelling.[2] The optimal choice depends on the specific formulation requirements, including the properties of the API and the desired release profile. The data and protocols presented in this guide provide a foundation for making informed decisions in the development of rapidly disintegrating drug products.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Role of Super-disintegrants in Tablets & Capsules: Does One Size Fit All? - Quadra [quadragroup.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmtech.com [pharmtech.com]
- 6. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Effect of a superdisintegrant on disintegration of orally disintegrating tablets determined by simulated wetting test and in vitro disintegration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. roquette.com [roquette.com]
validating the interchangeability of different brands of sodium starch glycolate
For Researchers, Scientists, and Drug Development Professionals
Sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant in solid oral dosage forms, is sourced from various manufacturers and botanical origins, leading to potential variabilities in its physicochemical properties and performance.[1][2][3] This guide provides a comprehensive comparison of different brands of sodium starch glycolate, supported by experimental data, to aid in validating their interchangeability in pharmaceutical formulations.
Key Performance Parameters and Comparative Data
The functionality of this compound is dictated by several key performance parameters. While direct quantitative comparisons across different studies are challenging due to varying experimental conditions, the following tables summarize the observed differences and trends among various SSG brands and sources.
Table 1: Physicochemical Properties of this compound from Different Sources
| Property | Potato Starch-Based SSG | Maize (Corn) Starch-Based SSG | Rice Starch-Based SSG | Sago Starch-Based SSG | Key Observations & Citations |
| Particle Size | Generally larger particles | Varies by manufacturer | Generally smaller particles | Can be optimized | Particle size affects disintegrant functionality, with larger particles sometimes being more efficient.[2] Differences in particle size, surface area, and porosity have been observed among various sources.[1][4] |
| Swelling Capacity | High | Moderate to High | Lower | High and rapid | Potato starch-based SSG often exhibits the highest water absorption capacity.[5] Sago starch is also noted for being more swellable than pea and corn starch.[2][5] |
| Water Uptake Rate | High | Moderate | Low | High | The rate of water penetration can be a paramount factor in the disintegration process for certain formulations.[6] |
| Viscosity | Can form viscous gels at high concentrations | Varies | Lower | Varies | High concentrations of SSG can lead to gelling, which may impede disintegration.[7] Differences in viscosity have been noted between sources.[1][2] |
| Surface Morphology | Irregular, spherical or oval granules | Polygonal granules | Polygonal granules | Oval, truncated granules | Scanning electron microscopy has revealed differences in the surface morphology of SSG from different sources.[1][3] |
| Purity (NaCl content) | Varies by brand | Varies by brand | Varies by brand | Varies by brand | The amount of sodium chloride, a reaction by-product, can affect functionality.[2][8] |
Table 2: Functional Performance of Different this compound Brands
| Brand Name(s) | Key Characteristics | Reported Performance & Citations |
| Primojel® | Potato starch-based | Optimized for both degree of cross-linking and substitution.[9] Often used as a benchmark superdisintegrant. |
| Explotab® | Potato starch-based | Exhibits good flow characteristics based on Carr's Index.[3] Produced by cross-linking and carboxymethylation.[5] |
| Vivostar® | Potato starch-based | Compared in studies with SSG produced by reactive extrusion, showing differences in particle size and sodium content.[8] |
| Generic/Other Sources | Varies | Studies have shown that while physical characteristics may differ, functional equivalence in terms of disintegration and dissolution is possible in certain formulations.[1][4] However, differences in disintegration efficiency related to purity have also been reported.[8] |
Experimental Protocols for Validation
To ensure the interchangeability of different this compound brands, a series of validation tests should be performed. The following are detailed methodologies for key experiments.
Disintegration Time Test
Objective: To determine the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.
Methodology:
-
Apparatus: USP-compliant disintegration apparatus.
-
Medium: Distilled water or other specified medium, maintained at 37 ± 2 °C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus, raising and lowering the basket in the immersion fluid at a constant frequency.
-
The disintegration time is the time at which all six tablets have disintegrated (i.e., no residue remains on the screen of the apparatus, or if residue remains, it is a soft mass having no palpably firm core).
-
-
Acceptance Criteria: As specified in the relevant pharmacopeia (e.g., USP <701>).
Swelling Index Test
Objective: To measure the swelling capacity of this compound in a liquid medium.
Methodology:
-
Apparatus: A 100 mL graduated cylinder.
-
Procedure:
-
Place a specified amount (e.g., 1 gram) of the this compound powder into the graduated cylinder.
-
Add a specified volume (e.g., 90 mL) of distilled water.
-
Stopper the cylinder and shake vigorously for 10 seconds.
-
Allow the cylinder to stand for a specified period (e.g., 24 hours).
-
Measure the final volume occupied by the swollen mass.
-
-
Calculation: Swelling Index (%) = [(Final Volume - Initial Volume) / Initial Volume] x 100. A study reported a swelling index of 52±1.2% v/v for this compound.[7]
Drug Dissolution Test
Objective: To measure the rate and extent of drug release from a solid dosage form.
Methodology:
-
Apparatus: USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle).
-
Medium: Specified dissolution medium (e.g., simulated gastric or intestinal fluid), maintained at 37 ± 0.5 °C.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Operate the apparatus at the specified speed (e.g., 50 RPM).
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. Compare the profiles of formulations containing different brands of SSG.
Visualizing the Validation Process
The following diagrams illustrate the key workflows and relationships in the validation of this compound interchangeability.
Caption: Workflow for validating the interchangeability of different this compound brands.
Caption: Factors influencing the performance of this compound in a tablet formulation.
Conclusion
While different brands of this compound may exhibit variations in their physical and chemical properties, these differences do not always translate to significant changes in functional performance.[1][4] However, it is crucial for researchers and formulation scientists to conduct thorough validation studies to ensure the interchangeability of SSG from different sources for a specific drug product. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions regarding the selection and validation of this compound in pharmaceutical development.
References
- 1. Multiple sources of this compound, NF: evaluation of functional equivalence and development of standard performance tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Sources of this compound, NF: Evaluation of Functional Equivalence and Development of Standard Performance Tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Multiple Sources of this compound, NF: Evaluation of Functional Equivalence and Development of Standard Performance Tests | Semantic Scholar [semanticscholar.org]
- 5. This compound (SSG) from Sago Starch (Metroxylon sago) as a Superdisintegrant: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DISINTEGRATION EFFICIENCY OF SODIUM STARCH GLYCOLATES, PREPARED FROM DIFFERENT NATIVE STARCHES | Semantic Scholar [semanticscholar.org]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. dfepharma.com [dfepharma.com]
The Science of Disintegration: A Comparative Look at Superdisintegrants' Swelling and Wicking Properties
For researchers, scientists, and drug development professionals, the selection of the right superdisintegrant is a critical factor in the formulation of oral solid dosage forms. The rapid disintegration of a tablet is paramount for ensuring timely dissolution and bioavailability of the active pharmaceutical ingredient (API). This guide provides a comparative assessment of the swelling and wicking properties of three widely used superdisintegrants: Crospovidone, Croscarmellose Sodium (CCS), and Sodium Starch Glycolate (SSG), supported by experimental data and detailed methodologies.
The primary mechanisms by which superdisintegrants facilitate tablet breakup are swelling and wicking. Swelling involves the absorption of water by the disintegrant particles, leading to an increase in their volume and the generation of internal pressure that breaks the tablet matrix apart. Wicking, on the other hand, is the process of drawing water into the tablet through capillary action, which weakens the bonds between particles and promotes disintegration.[1] A combination of these two mechanisms is often responsible for the overall disintegration process.
Comparative Analysis of Swelling and Wicking Properties
The effectiveness of a superdisintegrant is determined by the rate and extent of its swelling and wicking actions. The following tables summarize quantitative data from various studies, offering a comparative look at these key properties for Crospovidone, Croscarmellose Sodium, and this compound.
Table 1: Comparison of Swelling Properties of Superdisintegrants
| Property | Crospovidone | Croscarmellose Sodium (CCS) | This compound (SSG) |
| Swelling Index (% v/v) | 58 ± 1.5[2] | 65 ± 1.7[2] | 52 ± 1.2[2] |
| Swelling Volume (ml/g) | Lower | Higher | Highest |
| Swelling Pressure | High and Rapid Increase | High | Medium |
| Hydration Capacity (g/g) | Lower | Higher | Higher |
| Mechanism of Action | Primarily wicking and some swelling/shape recovery[2][3] | Swelling and wicking[4] | Predominantly swelling[5] |
| Gelling Tendency | Minimal to no gel formation[6] | Forms a gel-like layer[3] | Forms a viscous gel, especially at high concentrations[2] |
Table 2: Comparison of Wicking and Related Properties of Superdisintegrants
| Property | Crospovidone | Croscarmellose Sodium (CCS) | This compound (SSG) |
| Wetting Time | Fastest[7][8] | Moderate[7] | Slowest[7] |
| Water Absorption Ratio | Lower | Higher | Highest[9] |
| Liquid Penetration Rate | Rapid | Moderate | Slower[6] |
| Capillary Action | High[3] | Moderate[10] | Lower |
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed methodologies for the key experiments are provided below.
Determination of Swelling Index
The swelling index is a measure of the increase in volume of a superdisintegrant upon contact with water.
Methodology:
-
A specific weight (e.g., 1 gram) of the superdisintegrant powder is carefully introduced into a 10 mL graduated cylinder.
-
The initial volume of the powder is recorded.
-
The cylinder is then filled with a specified volume of purified water (e.g., 10 mL).
-
The mixture is allowed to stand for a defined period (e.g., 24 hours) to allow for complete swelling.
-
The final volume occupied by the swollen superdisintegrant is recorded.
-
The swelling index is calculated using the following formula: Swelling Index (%) = [(Final Volume - Initial Volume) / Initial Volume] x 100
Measurement of Wicking Rate (Capillary Action)
The wicking rate assesses the speed at which a liquid is drawn into a porous material by capillary forces.
Methodology:
-
A compact of the superdisintegrant powder is prepared using a hydraulic press at a defined compression force.
-
The compact is suspended vertically with its lower edge just touching the surface of a liquid (e.g., purified water containing a dye for visualization) in a reservoir.
-
The height to which the liquid travels up the compact is measured at regular time intervals.
-
The wicking rate can be determined by plotting the height of liquid penetration against time and calculating the slope of the initial linear portion of the curve.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanisms of tablet disintegration and the experimental workflows.
Conclusion
The selection of an appropriate superdisintegrant is a multifaceted decision that depends on the specific formulation requirements, including the properties of the API and other excipients.
-
Crospovidone is often favored for its rapid wicking action and minimal gelling, which can be advantageous for formulations where rapid water penetration is desired without the formation of a viscous barrier.[6][7] Its effectiveness is less affected by pH variations.
-
Croscarmellose Sodium exhibits a dual mechanism of both swelling and wicking, providing a robust disintegration capability.[4] Its fibrous nature contributes to its efficient water uptake.[10]
-
This compound is a powerful swelling agent, capable of absorbing a significant amount of water.[5] However, its tendency to form a gel at higher concentrations can sometimes impede disintegration and dissolution.[2]
By understanding the distinct swelling and wicking profiles of these superdisintegrants, formulation scientists can make more informed decisions to optimize tablet disintegration and, ultimately, enhance the therapeutic efficacy of oral drug products. Further investigation into the interplay of these properties with other formulation variables is crucial for the development of robust and effective solid dosage forms.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jocpr.com [jocpr.com]
- 4. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tablet Disintegratability: Sensitivity of Superdisintegrants to Temperature and Compaction Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. prachinpharmachem.com [prachinpharmachem.com]
The Great Disintegration Debate: A Quantitative Showdown Between Natural and Synthetic Superdisintegrants
A deep dive into the comparative efficacy of natural and synthetic superdisintegrants reveals a nuanced landscape where both categories show significant promise in enhancing drug delivery. While synthetic options often provide consistency, emerging research highlights the potent and sometimes superior performance of natural alternatives, which also boast advantages like biocompatibility and sustainability.
In the pharmaceutical industry, the rapid disintegration of solid dosage forms is crucial for ensuring timely drug dissolution and bioavailability. Superdisintegrants are key excipients that facilitate this process. A growing body of research has focused on comparing the efficacy of natural superdisintegrants, derived from plant sources, against their synthetic counterparts. This guide provides a quantitative comparison of their performance based on key experimental parameters, offering researchers, scientists, and drug development professionals a data-driven overview.
Comparative Efficacy: A Data-Driven Analysis
The effectiveness of a superdisintegrant is measured by several key performance indicators, including disintegration time, wetting time, water absorption ratio, and in vitro drug release. The following tables summarize the quantitative data from various studies, comparing popular natural and synthetic superdisintegrants.
Disintegration Time
Disintegration time is the most critical parameter for evaluating a superdisintegrant. It is the time taken for a tablet to break up into smaller particles when placed in a liquid medium. Studies have shown that natural superdisintegrants can be highly effective, with some even outperforming synthetic options.
For instance, in a study comparing superdisintegrants for fast-dissolving tablets of Salbutamol Sulphate, the natural superdisintegrant Plantago ovata mucilage demonstrated a remarkably short disintegration time.[1] Similarly, another study found that tablets formulated with natural disintegrants were superior to those with synthetic polymers.[2][3][4]
| Superdisintegrant (Concentration) | Drug | Disintegration Time (seconds) | Reference |
| Natural | |||
| Plantago ovata mucilage (10%) | Salbutamol Sulphate | < 15 | [1] |
| Plantago ovata husk powder (10%) | Salbutamol Sulphate | < 20 | [1] |
| Hibiscus rosa sinensis mucilage | Levocetirizine | 30 | [5] |
| Isabgol Mucilage (F6) | Chlorpheniramine maleate | 7 ± 0.1 | [6] |
| Fenugreek | Aceclofenac | Effective at 30% concentration | [7] |
| Synthetic | |||
| Croscarmellose Sodium (10%) | Salbutamol Sulphate | < 25 | [1] |
| Sodium Starch Glycolate (B3277807) (10%) | Salbutamol Sulphate | < 30 | [1] |
| Kyron T-314 (2.4%) | Levocetirizine | 30 | [5] |
| Crospovidone (4%) | Bambuterol HCl | 10 | [8] |
| Croscarmellose sodium (F9) | Chlorpheniramine maleate | 33 ± 0.3 | [6] |
Wetting Time and Water Absorption Ratio
Wetting time, the time it takes for a tablet to be completely wetted by a liquid, and the water absorption ratio, which indicates the capacity of the disintegrant to absorb water, are crucial for predicting disintegration behavior. Natural superdisintegrants often exhibit excellent water absorption and swelling properties.[6]
For example, Plantago ovata mucilage has been shown to have a higher swelling index compared to synthetic options like sodium starch glycolate and croscarmellose sodium.[9][10] One study found that Isabgol mucilage demonstrated the quickest wetting time among the tested superdisintegrants.[6]
| Superdisintegrant | Wetting Time (seconds) | Water Absorption Ratio (%) | Reference |
| Natural | |||
| Hibiscus rosa sinensis mucilage | 34 | 95 | [5] |
| Isabgol Mucilage (F6) | 15.3 ± 0.5 | 102.6 ± 0.5 | [6] |
| Tulasi powder (F3) | 40.3 ± 1.5 | 61.6 ± 0.8 | [6] |
| Synthetic | |||
| Kyron T-314 | 34 | 95 | [5] |
| Croscarmellose Sodium | - | - | [5] |
| Croscarmellose sodium (F9) | - | - | [6] |
In Vitro Drug Release
Ultimately, the goal of rapid disintegration is to enhance drug dissolution. Comparative studies on in vitro drug release often show that the choice of superdisintegrant significantly impacts the dissolution profile.
| Superdisintegrant | Drug | % Drug Release (Time) | Reference |
| Natural | |||
| Guargum (G2) | Diclofenac (B195802) sodium | 94.70% (60 min) | [11] |
| Banana powder | Levofloxacin HCl | 95% | [12] |
| Aegle marmelos mucilage (8% w/w) | Meclizine hydrochloride | t50% 2.1 min | [13] |
| Synthetic | |||
| This compound (S2) | Diclofenac sodium | 86.12% (60 min) | [11] |
| This compound, Crospovidone, Croscarmellose sodium | Levofloxacin HCl | 88% | [12] |
| Crospovidone | Meclizine hydrochloride | - | [13] |
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is essential to understand the methodologies employed. Below are detailed protocols for the key experiments cited.
Disintegration Time Test
The disintegration time of the tablets is determined using a USP disintegration test apparatus.
-
Apparatus: USP Disintegration Apparatus.
-
Medium: 900 mL of purified water or a specified buffer solution (e.g., phosphate (B84403) buffer pH 6.8).
-
Temperature: Maintained at 37 ± 2 °C.
-
Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is started, and the time taken for all six tablets to disintegrate completely (i.e., pass through the screen) is recorded. According to the European Pharmacopoeia, mouth dissolving tablets should disintegrate in less than 3 minutes.[3][14]
Wetting Time and Water Absorption Ratio Test
This test measures the time for complete wetting and the water absorption capacity of the tablet.
-
Apparatus: A Petri dish containing a piece of tissue paper folded twice and 10 mL of water.
-
Procedure for Wetting Time: A tablet is carefully placed on the surface of the tissue paper. The time required for water to reach the upper surface of the tablet is recorded as the wetting time.
-
Procedure for Water Absorption Ratio: The wetted tablet is weighed. The water absorption ratio (R) is calculated using the formula: R = 100 × (Wa - Wb) / Wb, where Wb is the weight of the tablet before and Wa is the weight of the tablet after water absorption.
In Vitro Dissolution Test
This test evaluates the rate and extent of drug release from the tablet.
-
Apparatus: USP Dissolution Testing Apparatus (e.g., Type II - Paddle Apparatus).
-
Medium: 900 mL of a specified dissolution medium (e.g., phosphate buffer pH 6.8).
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Rotation Speed: Typically 50 or 75 rpm.
-
Procedure: The tablet is placed in the dissolution vessel. At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a suitable analytical method (e.g., UV-Visible Spectrophotometry).
Conclusion
The quantitative data clearly indicates that both natural and synthetic superdisintegrants are effective in promoting rapid tablet disintegration and drug release. While synthetic superdisintegrants like croscarmellose sodium and this compound are widely used and offer consistent performance, natural alternatives such as Plantago ovata mucilage, guar (B607891) gum, and various plant-derived mucilages demonstrate comparable and, in some cases, superior efficacy.
The choice between a natural and a synthetic superdisintegrant will depend on various factors, including the specific drug, the desired release profile, and considerations of cost, biocompatibility, and sustainability.[15][16] As research in this area continues, natural superdisintegrants are poised to play an increasingly important role in the development of patient-friendly and effective oral drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. jddtonline.info [jddtonline.info]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Evaluation of Fast Disintegrating Tablets of Antihistamine Drug Using Natural Super Disintegrants – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. Formulation and Evaluation of Aceclofenac Fast Dissolving Tablets by Using Natural and Synthetic Superdisintegrants - IJPRS [ijprs.com]
- 8. researchgate.net [researchgate.net]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. impactfactor.org [impactfactor.org]
- 11. Effect of natural vs synthetic superdisintegrants in diclofenac tablets. [wisdomlib.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsm.com [ijpsm.com]
- 15. jchr.org [jchr.org]
- 16. svedbergopen.com [svedbergopen.com]
A Comparative Guide to the Validation of Spectroscopic Methods for the Characterization of Sodium Starch Glycolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern spectroscopic methods—Near-Infrared (NIR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy—against traditional pharmacopeial methods for the characterization of sodium starch glycolate (B3277807) (SSG), a widely used superdisintegrant in pharmaceutical formulations. This document outlines the validation of these techniques for key quality attributes of SSG, presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Introduction to Sodium Starch Glycolate and its Characterization
This compound is the sodium salt of a carboxymethyl ether of starch. Its efficacy as a disintegrant is influenced by its physicochemical properties, including the degree of substitution (DS), moisture content, and the level of impurities such as sodium chloride.[1] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) prescribe official methods for the determination of these critical quality attributes.[2] While reliable, these traditional methods can be time-consuming and involve the use of wet chemistry.
Spectroscopic techniques offer a rapid, non-destructive, and often more efficient alternative for the routine analysis of pharmaceutical excipients.[3][4] However, the adoption of these methods requires rigorous validation to ensure they are fit for their intended purpose, in accordance with guidelines such as ICH Q2(R1).
Comparison of Analytical Methods
The following tables summarize the performance of spectroscopic and traditional methods for the key quality attributes of this compound.
Degree of Substitution (DS)
The degree of substitution is a critical parameter that influences the swelling properties and, consequently, the disintegration performance of SSG.[1][5]
| Method | Principle | Sample Preparation | Analysis Time | Validation Parameters |
| Pharmacopeial Method (Titration) | Acid-base titration of the carboxylic acid groups after conversion from the sodium salt. | Washing with ethanol (B145695) to remove interfering substances, followed by acid treatment. | Several hours | High accuracy and precision when properly performed. |
| FTIR Spectroscopy with Chemometrics | Correlation of the intensity of the carbonyl (C=O) stretch of the carboxymethyl group to the DS, often requiring a chemometric model. | Minimal; typically analysis of the dry powder. | Minutes | Requires a robust calibration model. Good predictive ability can be achieved with proper validation. |
| Alternative Pharmacopeial Method (AAS) | Determination of sodium content using Flame Atomic Absorption Spectrometry, which is then used to calculate the DS. | Digestion of the sample with nitric acid. | 1-2 hours | High sensitivity and specificity for sodium. |
Quantitative Data Summary: Degree of Substitution
| Parameter | Pharmacopeial Method (Titration) | FTIR with PLS Regression |
| Accuracy (Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (RSD) | < 2.0% | < 2.5% |
| **Linearity (R²) ** | N/A | > 0.99 |
| Range | Defined by the monograph | Dependent on calibration set |
Note: The data for FTIR with PLS Regression is illustrative and based on typical performance for similar applications, as direct comparative studies on SSG are limited.
Sodium Chloride Content
Sodium chloride is a residual impurity from the manufacturing process of SSG and its content is limited by pharmacopeias.[1]
| Method | Principle | Sample Preparation | Analysis Time | Validation Parameters |
| Pharmacopeial Method (Potentiometric Titration) | Titration with silver nitrate (B79036), where the endpoint is determined by a change in potential.[1][2][6] | Dispersion of the sample in water.[1] | 30-60 minutes | Well-established, accurate, and specific method. |
| Raman Spectroscopy with Chemometrics | Development of a predictive model based on the correlation between Raman spectral features and the sodium chloride concentration. | Minimal; direct analysis of the powder. | Minutes | Can be highly specific. Requires a dedicated calibration model. |
Quantitative Data Summary: Sodium Chloride Content
| Parameter | Potentiometric Titration | Raman Spectroscopy with PLS Regression |
| Accuracy (Recovery) | 99.0 - 101.0%[6] | 98.0 - 102.0% |
| Precision (RSD) | < 1.0%[6] | < 3.0% |
| **Linearity (R²) ** | > 0.999[6] | > 0.98 |
| Range | Typically 0.1 - 10% w/w | Dependent on calibration set |
Note: The data for Raman Spectroscopy is illustrative and based on typical performance for similar applications, as direct comparative studies on SSG are limited.
Moisture Content
The moisture content of SSG can affect its flowability, stability, and disintegration performance.
| Method | Principle | Sample Preparation | Analysis Time | Validation Parameters |
| Pharmacopeial Method (Loss on Drying) | Measurement of the weight loss of the sample after drying in an oven at a specified temperature. | None | Several hours | Simple but may not be specific for water (can include other volatile components). |
| Karl Fischer Titration | Titration with a specific reagent that reacts stoichiometrically with water. | Dissolution or suspension in a suitable solvent. | 10-30 minutes | Considered the "gold standard" for water content determination due to its high specificity and accuracy.[7] |
| NIR Spectroscopy | Correlation of the absorbance in the near-infrared region, where water has characteristic absorption bands, to the moisture content.[4][8] | Minimal; direct analysis of the powder, often through packaging.[4] | Seconds to minutes | Rapid and non-destructive. Requires a robust calibration model validated against a primary method like Karl Fischer titration.[4][9] |
Quantitative Data Summary: Moisture Content
| Parameter | Loss on Drying | Karl Fischer Titration | NIR Spectroscopy with PLS Regression |
| Accuracy (vs. KF) | Can be less accurate due to loss of other volatiles | Reference Method | Excellent correlation (R² > 0.99) with KF.[9] |
| Precision (RSD) | < 5.0% | < 2.0% | < 2.0% |
| Specificity | Low | High | High (when properly calibrated) |
| Range | Wide | Wide (from ppm to 100%) | Dependent on calibration set (e.g., 0.5 - 12% w/w).[8] |
Experimental Protocols
Pharmacopeial Method: Determination of Sodium Chloride (Potentiometric Titration)
-
Sample Preparation: Accurately weigh about 1.0 g of this compound and disperse it in 100 mL of water.
-
Titration: Titrate the suspension with 0.1 M silver nitrate, determining the endpoint potentiometrically.
-
Calculation: Calculate the percentage of sodium chloride based on the volume of silver nitrate consumed.
Spectroscopic Method: NIR for Moisture Content
-
Sample Preparation: A set of SSG samples with varying moisture content (as determined by Karl Fischer titration) is prepared to serve as the calibration set.
-
Spectral Acquisition: Acquire NIR spectra of the calibration samples using a diffuse reflectance or transmittance probe.
-
Chemometric Modeling: Develop a Partial Least Squares (PLS) regression model correlating the NIR spectra to the moisture content values obtained from the Karl Fischer titration.
-
Model Validation: Validate the PLS model according to ICH Q2(R1) guidelines for accuracy, precision, linearity, and range using an independent set of samples.
Workflow for Validation of a Spectroscopic Method
Caption: Experimental workflow for the validation of a spectroscopic method.
Conclusion
Spectroscopic methods, particularly NIR, FTIR, and Raman spectroscopy, present significant advantages over traditional pharmacopeial methods for the characterization of this compound in terms of speed and sample preparation efficiency. While the initial investment in developing and validating a robust chemometric model is required, the long-term benefits for routine quality control can be substantial.
-
NIR spectroscopy is a highly promising alternative for determining moisture content, offering a rapid and non-destructive analysis that can be implemented in-line or at-line.
-
FTIR spectroscopy provides a valuable tool for assessing the degree of substitution, a key performance-indicating attribute of SSG.
-
Raman spectroscopy shows potential for the specific and rapid quantification of impurities like sodium chloride and can also be used for determining the uniformity of SSG distribution in solid dosage forms.[3][10][11][12]
The choice of method will depend on the specific analytical needs, available instrumentation, and the desired throughput. It is crucial that any adopted spectroscopic method is thoroughly validated against the established pharmacopeial methods to ensure the continued quality and performance of pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]
- 3. Raman Chemical Imaging of Pharmaceutical Content Uniformity | The Infrared and Raman Discussion Group [irdg.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ijbiol.com [ijbiol.com]
- 7. Moisture Analysis – Karl Fischer Titration, NIRS, or both? | Metrohm [metrohm.com]
- 8. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Chemical Distribution Uniformity Assessment of "Intra-Tablet" by Hyperspectral Raman Imaging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Determining Content Uniformity Using Raman Chemical Imaging - Analysis Solutions [gatewayanalytical.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Starch Glycolate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Sodium Starch Glycolate, a common excipient in pharmaceutical formulations. Adherence to these guidelines will help you manage your laboratory waste effectively, minimizing environmental impact and ensuring regulatory compliance.
This compound is generally not classified as a hazardous substance; however, proper disposal is crucial to maintain a safe working environment and prevent environmental contamination.[1][2]
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the material and ensure the safety of laboratory personnel.
Key Spill Response Steps:
-
Control Dust: Use dry clean-up procedures to avoid generating dust.[3][4] If necessary, lightly wet the material with water to prevent it from becoming airborne.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a dust respirator.[4]
-
Containment: Prevent the spilled material from entering drains, sewers, or waterways.[1][3]
-
Collection: Carefully sweep or shovel the spilled material into a suitable, clearly labeled container for waste disposal.[3][4]
-
Decontamination: After the bulk of the material has been removed, clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local legal requirements.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound should always be in accordance with local, state, and national regulations.[1][5]
-
Waste Identification and Collection:
-
Collect waste this compound in a designated, well-labeled, and tightly sealed container to prevent leakage and minimize dust.
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6]
-
-
Disposal Options:
-
Recycling: Whenever possible, consider recycling. It is recommended to consult the manufacturer for potential recycling options.[3]
-
Licensed Waste Disposal Service: For surplus and non-recyclable this compound, contact a licensed professional waste disposal service.[7]
-
Approved Disposal Methods: If recycling is not feasible, the material should be disposed of through incineration or burial at an approved site or in an authorized landfill.[3]
-
-
Container Disposal:
What Not to Do:
-
Do Not Dispose of in Drains or Waterways: this compound is practically insoluble in water and should not be disposed of down the sink or into any water systems.[1][3][8]
-
Avoid Mixing with Incompatible Materials: Do not store or mix this compound waste with strong oxidizing agents.[3][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal Decisions.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. This compound SDS MSDS Sheet [mubychem.com]
- 3. sdfine.com [sdfine.com]
- 4. This compound MSDS Sheet [pcmenergy.com]
- 5. duchefa-farma.com [duchefa-farma.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. himediadownloads.com [himediadownloads.com]
- 8. phexcom.com [phexcom.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Handling Protocols for Sodium Starch Glycolate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides comprehensive safety and logistical guidance for the handling and disposal of Sodium Starch Glycolate, a widely used excipient in the pharmaceutical industry. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
This compound is generally considered a non-toxic and non-irritant material.[1] However, it is important to handle it as a potential mild irritant and to be aware of the hazards associated with dust formation.
Hazard Assessment and Personal Protective Equipment (PPE)
While not classified as a hazardous substance, appropriate PPE should be worn to minimize exposure and prevent irritation.[2] The primary risks are associated with eye contact and the inhalation of dust.
Recommended Personal Protective Equipment
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[3] | To prevent mechanical irritation from dust particles.[1] |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | To prevent skin contact and potential mild irritation. |
| Respiratory Protection | A dust mask or respirator is recommended for processes that generate a large quantity of dust.[1] | To prevent inhalation of airborne particles. |
| Body Protection | A lab coat or long-sleeved clothing.[4] | To protect skin from contact with the powder. |
Operational and Handling Plan
A systematic approach to handling this compound, from receipt to disposal, is essential for safety and operational efficiency. The following workflow outlines the key steps.
Step-by-Step Handling Procedure
-
Receiving and Storage :
-
Handling :
-
Before handling, ensure all necessary PPE is correctly worn.
-
Handle in a well-ventilated area. The use of local exhaust ventilation is recommended to keep airborne levels as low as possible.
-
Minimize dust generation during weighing and transfer.[4]
-
Dry powders can accumulate static electricity; therefore, all equipment used when handling the product must be grounded to prevent a potential dust explosion hazard.[4]
-
Do not eat, drink, or smoke in the handling area.
-
-
In Case of a Spill :
-
For minor spills, clean up immediately.
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Sweep or shovel the material into a suitable, labeled container for waste disposal.[5]
-
If necessary, wet the material with water to prevent dusting.
-
Finish cleaning the area by spreading water on the contaminated surface and dispose of according to local regulations.
-
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Place waste material in a suitable, labeled container.
-
Disposal Method : Unused this compound is not considered hazardous waste. However, disposal should be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.
-
Container Disposal : Recycle containers if possible, or dispose of them in an authorized landfill.[5]
Quantitative Data
No occupational exposure limits for this compound have been established.[6] The material is generally regarded as nontoxic.[1]
| Parameter | Value | Reference |
| Occupational Exposure Limits | Not Established | [6] |
| LD50/oral/rat | No information available | |
| LC50/inhalation/rat | No information available |
Experimental Protocols
The procedures outlined in this document are based on standard laboratory safety practices for handling powdered substances. No specific experimental protocols were cited in the safety data sheets reviewed. The key "experiment" is the safe handling of the material, for which the step-by-step procedure above serves as the protocol.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
